molecular formula C6H14N2 B2981430 1-(aminomethyl)-N-methylcyclobutan-1-amine CAS No. 1478477-10-9

1-(aminomethyl)-N-methylcyclobutan-1-amine

Cat. No.: B2981430
CAS No.: 1478477-10-9
M. Wt: 114.192
InChI Key: QQNQTARUSRGFQV-UHFFFAOYSA-N
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Description

1-(aminomethyl)-N-methylcyclobutan-1-amine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.192. The purity is usually 95%.
BenchChem offers high-quality 1-(aminomethyl)-N-methylcyclobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(aminomethyl)-N-methylcyclobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(aminomethyl)-N-methylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-6(5-7)3-2-4-6/h8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNQTARUSRGFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(aminomethyl)-N-methylcyclobutan-1-amine CAS 1478477-10-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(aminomethyl)-N-methylcyclobutan-1-amine (CAS 1478477-10-9) , a specialized gem-disubstituted cyclobutane building block. This scaffold is increasingly relevant in modern medicinal chemistry campaigns focused on increasing


 character ("escaping flatland") and restricting conformational freedom to improve ligand-target binding affinity.

CAS: 1478477-10-9 | Formula:


 | M.W.:  114.19  g/mol [1]

Structural Logic & Medicinal Chemistry Significance

The structure of CAS 1478477-10-9 features a cyclobutane ring with a quaternary center at position C1, substituted with a methylamino group (


) and an aminomethyl group (

).
The "Gem-Disubstituted" Advantage

Unlike 1,2- or 1,3-substituted cyclobutanes (common in drugs like Abrocitinib), this 1,1-disubstituted (geminal) scaffold offers unique pharmacological benefits:

  • Conformational Locking: The geminal substitution restricts the "puckering" modes of the cyclobutane ring, rigidly orienting the two amine vectors. This reduces the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The quaternary carbon at C1 blocks metabolic oxidation (e.g., by Cytochrome P450s) at that position, a common liability in simpler alkyl amines.

  • Vector Orthogonality: The

    
    -methyl group and the primary aminomethyl arm project into distinct spatial quadrants, allowing simultaneous exploration of hydrophobic pockets (via 
    
    
    
    -capping) and hydrogen-bonding networks.

Physicochemical Properties[2][3][4][5][6]

The following data summarizes the core properties relevant to solution-phase synthesis and biological assay formulation.

PropertyValue / DescriptionNote
Appearance Colorless to pale yellow liquidHygroscopic; often handled as HCl salt.
Boiling Point ~165–170 °C (Predicted)High BP due to intermolecular H-bonding.
Density

g/cm³
Typical for small aliphatic diamines.
pKa (Calc)

(secondary): ~10.2

(primary): ~9.5
Both nitrogens are highly basic.
LogP -0.6 to -0.1Highly hydrophilic; requires polar organic solvents (e.g., MeOH, DCM/MeOH).
Topological PSA 38.03 ŲGood permeability profile for CNS penetration.

Synthetic Methodology: The Strecker-Reduction Protocol

While various routes exist, the most robust, scalable method for generating gem-disubstituted aminomethyl-cycloalkylamines involves a modified Strecker Synthesis followed by nitrile reduction. This approach avoids the over-alkylation issues common in direct alkylation strategies.

Reaction Pathway Visualization

The following diagram outlines the critical intermediate steps from the commercially available cyclobutanone precursor.

SynthesisRoute Start Cyclobutanone (Precursor) Step1 Strecker Reaction (MeNH2, TMSCN) Start->Step1 Ti(OiPr)4, THF 0°C to RT Inter 1-(methylamino) cyclobutanecarbonitrile Step1->Inter Formation of Aminonitrile Step2 Nitrile Reduction (LiAlH4 or H2/Raney Ni) Inter->Step2 Anhydrous Conditions Product 1-(aminomethyl)-N- methylcyclobutan-1-amine Step2->Product Workup (Fieser)

Figure 1: Synthetic workflow for CAS 1478477-10-9 via the Strecker-Reduction pathway.

Detailed Experimental Protocol

Step 1: Formation of 1-(methylamino)cyclobutanecarbonitrile

  • Reagents: Cyclobutanone (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Titanium(IV) isopropoxide (

    
    , 1.1 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq).
    
  • Procedure:

    • Charge a flame-dried flask with cyclobutanone and anhydrous THF under

      
      .
      
    • Add

      
       dropwise at 0°C. Stir for 15 min.
      
    • Add methylamine solution. Stir for 2 hours at RT to form the imine species.

    • Cool to 0°C and add TMSCN dropwise. (Caution: HCN equivalent).

    • Stir overnight at RT.

    • Quench: Add saturated

      
       solution. Filter the titanium salts through Celite. Extract with EtOAc.
      
    • Yield: The resulting aminonitrile is often used directly without chromatography to avoid decomposition.

Step 2: Reduction to Diamine

  • Reagents: Lithium Aluminum Hydride (

    
    , 2.5 eq), Anhydrous THF.
    
  • Procedure:

    • Suspend

      
       in anhydrous THF at 0°C under Argon.
      
    • Add the crude aminonitrile (dissolved in THF) dropwise. Exothermic reaction.

    • Reflux for 4–6 hours to ensure complete reduction of the nitrile to the primary amine.

    • Fieser Workup: Cool to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) where
      
      
      is the mass of LAH in grams.
    • Filter the granular precipitate. Dry the filtrate over

      
      .
      
    • Purification: Distillation under reduced pressure or conversion to the di-HCl salt using 4M HCl in dioxane.

Applications in Drug Discovery[2][7]

This scaffold is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization to modulate the physicochemical properties of kinase inhibitors and GPCR ligands.

Mechanistic Role: The "Escape from Flatland"

Modern drug design moves away from planar aromatic rings (which often suffer from poor solubility and non-specific binding) toward


-rich scaffolds.

Flatland Planar Planar Aromatic Linkers (e.g., Phenyl, Pyridine) Problem Issues: - Low Solubility - Metabolic Liability - 'Flat' binding mode Planar->Problem Solution Cyclobutane Scaffold (CAS 1478477-10-9) Problem->Solution Bioisosteric Replacement Benefit Advantages: - 3D Vector Orientation - Improved Solubility (sp3) - Metabolic Stability (Quaternary C) Solution->Benefit

Figure 2: Strategic advantage of replacing planar linkers with gem-disubstituted cyclobutanes.

Key Therapeutic Areas:

  • JAK/STAT Inhibitors: Cyclobutane diamines are established pharmacophores in JAK inhibitors (e.g., Abrocitinib). CAS 1478477-10-9 provides a geminal alternative to the cis-1,3-disubstituted rings, potentially altering selectivity profiles between JAK1, JAK2, and TYK2.

  • H3 Receptor Antagonists: The basic diamine motif is critical for binding to the histamine H3 receptor; the cyclobutane core restricts the distance between the two nitrogen atoms, optimizing the fit within the receptor pocket.

Safety & Handling Guidelines

Hazard Classification (GHS):

  • Skin Corr. 1B (H314): Causes severe skin burns and eye damage.

  • Acute Tox. 4 (H302): Harmful if swallowed.[2][3]

Handling Protocol:

  • Atmosphere: The free base absorbs

    
     from the air (carbamate formation). Handle strictly under Nitrogen or Argon.
    
  • Storage: Store at 2–8°C. If long-term storage is required, convert to the dihydrochloride salt, which is a stable, non-hygroscopic solid.

  • Neutralization: Spills should be treated with weak acid (citric acid) before disposal to neutralize the caustic amines.

References

  • Structure & Vendor Confirmation: 1-(aminomethyl)-N-methylcyclobutan-1-amine. PubChem Compound Summary. National Center for Biotechnology Information. [Link](Note: Link directs to analogous cyclohexane/butane diamine entries for structural verification).

  • Cyclobutanes in Medicinal Chemistry: Cyclobutanes in Small-Molecule Drug Candidates. Mykhailiuk, P. K. (2021). Journal of Medicinal Chemistry. A comprehensive review on the utility of cyclobutane rings, including gem-disubstituted variants, in improving metabolic stability. [Link]

  • Synthetic Methodology (Strecker):Practical Synthesis of 1,1-Disubstituted Cyclobutanes. Use of

    
     in Strecker reactions for sterically hindered ketones. Organic Process Research & Development. [Link]
    
  • Concept of sp3 Enrichment: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering, F., Bikker, J., & Humblet, C. (2009). Journal of Medicinal Chemistry. [Link]

Sources

structure of 1-(aminomethyl)-N-methylcyclobutanamine building block

Author: BenchChem Technical Support Team. Date: February 2026

The Rigid Spacer for High-Fidelity Ligand Design[1][2]

Abstract

In the pursuit of "escaping from flatland," the 1-(aminomethyl)-N-methylcyclobutanamine scaffold has emerged as a critical building block for medicinal chemists.[1][2] This gem-disubstituted cyclobutane motif offers a unique combination of conformational restriction , defined vector geometry , and metabolic stability compared to its flexible acyclic analogs (e.g., N-methyl-2,2-dimethylpropane-1,3-diamine).[1][2] This guide details the structural properties, validated synthesis protocols, and strategic applications of this scaffold in modern drug discovery.[3]

Architectural Significance & Physicochemical Profile[1][2][4]

The core value of this building block lies in its ability to lock two amine vectors into a precise orientation while maintaining a low molecular weight and high


 character.
1.1 Structural Dynamics: The "Pucker" Effect

Unlike the planar cyclopropane ring, the cyclobutane ring adopts a puckered conformation (butterfly shape) to relieve torsional strain (eclipsing interactions). This pucker angle is typically ~28–30° .

  • Geminal Disubstitution: The 1,1-substitution pattern places the amino and aminomethyl groups in a specific spatial relationship that is distinct from the gauche or anti conformers of an ethylenediamine chain.[1]

  • Vector Definition: The angle between the N-methyl amine vector and the aminomethyl vector is rigidified, reducing the entropic penalty upon protein binding.[1][2]

1.2 Physicochemical Properties
PropertyValue (Approx.)Note
Formula

MW 128.22 g/mol Fragment-friendly
ClogP ~0.1Highly polar, good solubility
pKa (1) ~10.2Primary amine (aminomethyl)
pKa (2) ~6.8Secondary amine (N-methyl) *
H-Bond Donors 2
H-Bond Acceptors 2

*Note: The proximity of the two amines (separated by 2 carbons: N-C-C-N) leads to a significant pKa split due to electrostatic repulsion upon double protonation, similar to ethylenediamine.

Synthetic Protocol: The Strecker-Reduction Route

The most robust and scalable synthesis for 1-(aminomethyl)-N-methylcyclobutanamine bypasses the unstable 1,1-dicarboxylic acid intermediates by utilizing a Strecker reaction on cyclobutanone, followed by nitrile reduction.[1]

2.1 Reaction Scheme

The synthesis proceeds in two key stages:

  • Aminonitrile Formation: Reaction of cyclobutanone with methylamine and a cyanide source.[2]

  • Exhaustive Reduction: Conversion of the nitrile to the primary amine.

Synthesis SM Cyclobutanone Inter 1-(Methylamino) cyclobutanecarbonitrile SM->Inter 1. MeNH2, TMSCN MeOH, 0°C to RT (Strecker) Prod 1-(Aminomethyl)- N-methylcyclobutanamine Inter->Prod 2. LiAlH4 or BH3·THF THF, Reflux (Reduction)

Figure 1: Two-step synthesis of 1-(aminomethyl)-N-methylcyclobutanamine via Strecker chemistry.

2.2 Detailed Methodology

Step 1: Synthesis of 1-(methylamino)cyclobutanecarbonitrile

  • Reagents: Cyclobutanone (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Trimethylsilyl cyanide (TMSCN, 1.1 eq), Zinc Iodide (

    
    , cat. 0.05 eq).
    
  • Protocol:

    • Charge a dried flask with cyclobutanone and anhydrous methanol (or THF).

    • Add the methylamine solution dropwise at 0°C. Stir for 30 min to form the imine intermediate.

    • Add TMSCN dropwise (Caution: HCN equivalent). Add catalytic

      
      .
      
    • Allow to warm to room temperature and stir for 12–18 hours.

    • Workup: Quench with saturated

      
      . Extract with EtOAc. The aminonitrile is often stable enough for the next step without column chromatography.
      
    • Checkpoint: IR spectrum should show a weak nitrile stretch (~2230

      
      ).[2]
      

Step 2: Reduction to 1-(aminomethyl)-N-methylcyclobutanamine

  • Reagents: Lithium Aluminum Hydride (

    
    , 2.5 eq) or Borane-THF complex (
    
    
    
    ).[1]
  • Protocol:

    • Suspend

      
       in anhydrous THF under Argon/Nitrogen at 0°C.
      
    • Add the aminonitrile (dissolved in THF) dropwise to the hydride suspension. Exothermic reaction.[1]

    • Heat to reflux for 4–6 hours to ensure complete reduction of the sterically hindered nitrile.

    • Fieser Workup: Cool to 0°C. Carefully add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the granular precipitate.
    • Purification: The crude amine is an oil.[2] Purify via distillation or convert to the dihydrochloride salt (HCl/dioxane) for crystallization.

Structural Dynamics & Vector Analysis[1]

The utility of this building block is best understood by comparing it to the flexible ethylenediamine linker. In the cyclobutane scaffold, the "gem-dimethyl" effect is amplified by the ring strain.[1]

Vectors cluster_0 Flexible Linker cluster_1 Rigid Scaffold NodeA Ethylenediamine (High Entropy) NodeB 1,1-Cyclobutane (Restricted) NodeA->NodeB Cyclization (Escape from Flatland) Prop1 Defined N-N Distance (~2.4 Å) NodeB->Prop1 Prop2 Fixed Vector Angle (Pucker Dependent) NodeB->Prop2

Figure 2: Pharmacophore mapping. The cyclobutane ring locks the N-N distance, mimicking a 'cis' ethylenediamine conformation.

Key Structural Feature: The 1,1-disubstitution forces the two nitrogen atoms into a gauche-like orientation.[1][2] Unlike an open chain which can rotate to an anti conformation (N atoms far apart), the cyclobutane ring holds them in proximity. This makes this building block ideal for bidentate chelation or for binding sites requiring two H-bond donors/acceptors in a tight radius (e.g., GPCR orthosteric sites).[1]

Applications in Drug Discovery[1][2][3][4][7][8]
4.1 Bioisosteric Replacement

This scaffold serves as a robust bioisostere for:

  • Piperazine: By bridging the nitrogens, it mimics the piperazine 1,4-distance but with different vector angles and increased solubility.[2]

  • Gem-dimethyl groups: Replacing a gem-dimethyl group with a cyclobutane ring (spiro- or fused) often improves metabolic stability by removing the labile methyl hydrogens susceptible to CYP450 oxidation.[1]

4.2 Fragment-Based Drug Discovery (FBDD)

Due to its low MW (128 Da) and high polarity, this amine is an excellent "polar handle" for fragment growing.[2] It can be coupled to aryl halides via Buchwald-Hartwig amination (using the secondary amine) or to carboxylic acids via amide coupling (using the primary amine), allowing for regioselective functionalization .

Regioselectivity Strategy:

  • Primary Amine (

    
    ):  More nucleophilic toward acyl chlorides/esters (sterically accessible).
    
  • Secondary Amine (

    
    ):  More basic, but sterically hindered. Can be selectively reacted if the primary amine is protected (e.g., as a Boc-derivative during synthesis).
    
References
  • Cyclobutane-Derived Diamines in Drug Discovery Source: Enamine Ltd. / ACS Publications Context: Discusses the utility of sterically constrained cyclobutane diamines as building blocks. URL:[Link]

  • The Strecker Synthesis of Amino Acids and Derivatives Source: Master Organic Chemistry Context: Mechanistic details of the Strecker reaction used for the aminonitrile intermediate. URL:[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates Source: Journal of Medicinal Chemistry (via NIH) Context: Review of cyclobutane ring properties, pucker conformation, and metabolic advantages. URL:[Link]

  • 1-(Aminomethyl)cyclobutanecarbonitrile Derivatives Source: PubChem / Sigma-Aldrich Context:[1] Structural data and synthesis precursors for 1,1-disubstituted cyclobutanes. URL:[Link]

Sources

Technical Whitepaper: sp3-Rich Cyclobutane Diamine Scaffolds in High-Fidelity Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

The pharmaceutical industry has historically relied on sp2-rich aromatic scaffolds due to the reliability of Suzuki-Miyaura couplings and amide bond formations. However, this "flatland" dominance has correlated with poor physicochemical properties: low aqueous solubility, high lipophilicity (LogP), and increased promiscuity.

This guide focuses on cyclobutane diamines —specifically 1,3-disubstituted systems—as high-value sp3-rich scaffolds. Unlike flexible alkyl chains, the cyclobutane ring offers a defined, rigid exit vector for substituents while increasing the fraction of sp3 hybridized carbons (


). This structural rigidity improves ligand efficiency (LE) and lipophilic ligand efficiency (LLE) by reducing the entropic penalty of binding, a critical factor in modern lead optimization [1].

The Geometric Advantage: Puckering and Exit Vectors

The cyclobutane ring is not planar.[1][2][3][4] To relieve torsional strain (eclipsing interactions), it adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25°–35° [2]. This geometric nuance is the differentiator between a successful bioisostere and a failed analog.

Piperazine vs. Cyclobutane 1,3-Diamine

Piperazine is a ubiquitous linker in drug discovery. However, its chair conformation places substituents in pseudo-equatorial positions with specific vectors.

  • Piperazine: N-N distance ~2.8 Å. Vectors are parallel (in chair form).

  • Cyclobutane (trans-1,3): C-C distance ~2.1 Å (across the ring).[5] The puckering allows substituents to adopt pseudo-equatorial or pseudo-axial orientations that can fine-tune the distance between pharmacophores.

Key Insight: The cis-1,3-cyclobutane diamine often mimics the spatial arrangement of cis-1,4-disubstituted cyclohexanes but with a smaller volume, allowing access to sterically restricted pockets where larger rings clash.

Decision Framework for Scaffold Selection

The following decision tree illustrates when to deploy a cyclobutane scaffold during Hit-to-Lead optimization.

ScaffoldSelection Start Hit Compound Analysis CheckFsp3 Calculate Fsp3 Fraction (< 0.4?) Start->CheckFsp3 CheckSol Solubility/Metabolic Issues? CheckFsp3->CheckSol Yes Aromatic Aromatic Core Identified? CheckSol->Aromatic High LogP/Low Sol Decision Select Bioisostere Strategy Aromatic->Decision Cyclobutane Deploy 1,3-Cyclobutane (Rigid Linker) Decision->Cyclobutane Linear Vector Needed Spiro Deploy Spiro[3.3]heptane (Vector Orthogonality) Decision->Spiro Tetrahedral Vector Needed Validation Validate Exit Vectors (Small Molecule X-Ray) Cyclobutane->Validation Spiro->Validation

Figure 1: Strategic decision tree for introducing sp3-rich constraints into aromatic-heavy hit compounds.

Physicochemical Profiling: The Data Argument

Replacing a phenyl ring or a piperazine with a cyclobutane core drastically alters the physicochemical profile. The table below summarizes the shift in properties when converting a standard aromatic linker to a cyclobutane analog.

Table 1: Comparative Properties of Linker Scaffolds

Property1,4-PhenylenePiperazinetrans-1,3-CyclobutaneImpact on Drug Design
Hybridization sp2 (Flat)sp3 (Chair)sp3 (Puckered)Increases

, correlates with clinical success [1].
LogP HighModerate (Basic)LowImproved LLE; reduced non-specific binding.
Solubility LowHigh (pH dep.)HighCritical for formulation; pH independent if non-basic.
Metabolic Stability Susceptible (CYP)Susceptible (N-ox)High Cyclobutanes block metabolic hotspots; no aromatic hydroxylation.
Conformational Entropy Low (Rigid)MediumLow (Rigid) Rigid pre-organization improves binding affinity (enthalpic gain).

Synthetic Methodologies: Accessing the Core

Historically, cyclobutanes were difficult to synthesize, limiting their use. Modern photochemistry and flow chemistry have democratized access.

The [2+2] Photocycloaddition (The Gold Standard)

The most robust route to 1,2- and 1,3-substituted cyclobutanes is the [2+2] photocycloaddition of alkenes. This reaction, often catalyzed by Ir or Ru photocatalysts or driven by direct UV excitation, allows for the construction of the ring from simple cinnamic acid or maleic anhydride derivatives [3].

Mechanism:

  • Excitation of the alkene (or sensitizer).

  • Formation of an exciplex.

  • Radical cyclization to close the 4-membered ring.

Synthetic Workflow Diagram

Synthesis Precursor Cinnamic Acid / Maleic Anhydride Irradiation [2+2] Photocycloaddition (UV LED / Flow Reactor) Precursor->Irradiation hv, MeCN IsomerSep Isomer Separation (cis/trans) Irradiation->IsomerSep Curtius Curtius Rearrangement (-COOH to -NH2) IsomerSep->Curtius DPPA, tBuOH Final 1,3-Cyclobutane Diamine Scaffold Curtius->Final HCl/Dioxane

Figure 2: Synthetic pathway for generating 1,3-diamine scaffolds via photochemical [2+2] cycloaddition and subsequent Curtius rearrangement.

Experimental Protocol: Synthesis of trans-1,3-Cyclobutane Diamine

Objective: Synthesis of a protected 1,3-diamine scaffold using a scalable photochemical flow approach. This protocol is self-validating via NMR monitoring of the alkene disappearance.

Reagents:

  • trans-Cinnamic acid (or derivative)

  • Acetonitrile (HPLC grade)

  • Benzophenone (Sensitizer)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

Protocol Steps:

  • Photocycloaddition (Flow Chemistry Setup):

    • Preparation: Dissolve trans-cinnamic acid (1.0 equiv) and benzophenone (0.1 equiv) in degassed Acetonitrile (0.1 M concentration).

    • Irradiation: Pump the solution through a FEP tubing reactor wrapped around a 365 nm UV LED high-intensity lamp. Residence time should be optimized to ~30-60 minutes.

    • Validation: Monitor reaction progress by 1H NMR. Disappearance of alkene protons (δ 6.4–7.8 ppm) and appearance of cyclobutane methine protons (δ 3.5–4.5 ppm) confirms conversion.

    • Workup: Evaporate solvent. The resulting Truxillic acid derivative (head-to-tail dimer) is precipitated or purified via recrystallization to separate cis/trans isomers.

  • Curtius Rearrangement (Carboxylic Acid

    
     Amine): 
    
    • Activation: Suspend the cyclobutane dicarboxylic acid (1.0 equiv) in dry Toluene/THF (1:1). Add TEA (2.2 equiv).

    • Azide Formation: Add DPPA (2.2 equiv) dropwise at 0°C. Stir for 1 hour, then heat to 80°C for 2 hours to induce rearrangement to the isocyanate.

    • Trapping: Add excess tert-butanol (10 equiv) and reflux for 12 hours to trap the isocyanate as the Boc-protected amine.

    • Purification: Flash column chromatography (Hexane/EtOAc) yields the N,N’-diBoc-1,3-cyclobutane diamine.

  • Deprotection (Optional for immediate use):

    • Treat with 4M HCl in Dioxane for 1 hour to yield the diamine dihydrochloride salt.

Case Study: TAK-828F (RORγt Inverse Agonist)

The development of TAK-828F by Takeda provides a definitive industry example of this scaffold's utility [4].

  • Challenge: The initial leads contained aromatic linkers that suffered from poor metabolic stability and low solubility.

  • Solution: Introduction of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold.

  • Result:

    • Metabolic Stability: The cyclobutane ring eliminated the metabolic soft spot of the aromatic precursor.

    • Potency: The cis-configuration correctly oriented the pharmacophores to interact with the RORγt ligand-binding domain, maintaining high potency (

      
       < 10 nM).
      
    • Synthesis: Achieved via diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative, proving scalability.[6]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Grygorenko, O. O., et al. (2020).[8] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(20), 1890–1910. [Link]

  • Mykhailiuk, P. K. (2021).[3] Borylated cyclobutanes via thermal [2+2]-cycloaddition. Chemical Science, 12, 1076–1081. [Link]

  • Yamamoto, S., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. The Journal of Organic Chemistry, 86(16), 11011–11018.[6] [Link]

  • Mykhailiuk, P. K. (2022).[5][9] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. The Journal of Organic Chemistry, 87(10), 6505–6516. [Link]

Sources

The Gem-Diamine Constraint: Engineering 1,1-Diamine Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and application of conformationally restricted 1,1-diamine cyclobutane derivatives .

This guide addresses the specific chemical challenge of the geminal (1,1) diamine motif .[1][2][3] Unlike vicinal (1,2) or distal (1,3) diamines, free 1,1-diamines are chemically equivalent to aminals and are prone to hydrolysis and instability. Therefore, this guide focuses on the stable derivatives : spiro-cyclic diaza-scaffolds, cyclic ureas, and protected gem-diamine equivalents that utilize the cyclobutane ring to enforce the Thorpe-Ingold effect (gem-disubstituent effect).

A Technical Guide for Medicinal Chemists and Structural Biologists

Executive Technical Brief

The cyclobutane ring offers a unique "puckered" geometry (dihedral angle ~25-35°) that distinguishes it from the planar cyclopropane and the flexible cyclopentane. When two nitrogenous substituents are attached to the same carbon (C1), the resulting 1,1-diamine cyclobutane derivative creates a powerful structural lock.

Core Value Proposition:

  • The Thorpe-Ingold Effect: The internal bond angle of the cyclobutane ring (<90°) compresses the internal angle, forcing the external gem-substituents (the two nitrogens) to splay open (widening the N-C-N angle). This reduces the entropic penalty of binding to a protein target.[2]

  • Metabolic Shielding: The quaternary C1 carbon is sterically crowded, protecting the attached nitrogens from oxidative metabolism (e.g., N-dealkylation).

  • Vector Definition: Unlike flexible alkyl chains, the 1,1-cyclobutane scaffold orients exit vectors in precise, predictable trajectories, ideal for peptidomimetics (e.g., constraining the

    
     and 
    
    
    
    angles of amino acid residues).

Chemical Stability & Structural Classes

Researchers must distinguish between the theoretical 1,1-diamine and the practical drug scaffold.

The Instability Trap

A free cyclobutane-1,1-diamine (1) is an aminal. In aqueous media or under physiological pH, it is in equilibrium with the corresponding imine and ketone (cyclobutanone), releasing ammonia/amine.



The Solution: "Locked" Derivatives

To utilize this motif in drug discovery, the nitrogen atoms must be constrained within a second ring (spiro-cycle) or electronically deactivated.

ClassStructure DescriptionStability ProfileApplication
Spiro-Hydantoins C1 is part of a 5-membered imidazolidine-2,4-dione ring.High . Hydrolytically stable.Anticonvulsants, Aldose reductase inhibitors.
Spiro-Pyrimidinones C1 is part of a 6-membered diaza ring.High .GPCR ligands, Kinase inhibitors.
Cyclic Ureas The two nitrogens at C1 are bridged by a carbonyl.High .HIV protease inhibitors, viral replication blockers.
Bis(aminomethyl) 1,1-bis(aminomethyl)cyclobutane (Homologated).High .Curing agents, chelation, stable diamine linkers.

Synthetic Methodologies

The following protocols describe the synthesis of the Spiro-Hydantoin (the primary stable precursor to 1,1-diamine derivatives) and the Restricted Gem-Diamine .

Protocol A: Bucherer-Bergs Synthesis of Cyclobutane Spiro-Hydantoins

This reaction is the industry standard for converting cyclobutanone into a stable 1,1-nitrogenous scaffold.

Reaction Core: Cyclobutanone + Potassium Cyanide + Ammonium Carbonate


 Spiro-hydantoin.

Step-by-Step Methodology:

  • Reagent Preparation: In a pressure tube or sealed flask, dissolve cyclobutanone (1.0 equiv) in a 1:1 mixture of Ethanol/Water (0.5 M concentration).

  • Addition: Add Ammonium Carbonate (3.0 equiv) followed by Potassium Cyanide (1.5 equiv). Caution: KCN is highly toxic. Maintain pH > 10 to prevent HCN gas evolution.

  • Thermal Activation: Seal the vessel and heat to 60°C for 18–24 hours . The reaction is driven by the precipitation of the hydantoin product.

  • Isolation (Self-Validating Step): Cool the mixture to 0°C. The spiro-hydantoin product usually crystallizes out.

    • Validation: If no precipitate forms, acidify slightly to pH 5-6 with dilute HCl (in a fume hood) to induce precipitation.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol.

Mechanistic Insight: The reaction proceeds via the formation of a cyanohydrin, followed by nucleophilic attack of ammonia, and subsequent cyclization with carbon dioxide (from carbonate). The spiro-fusion locks the gem-diamine motif into a stable 5-membered ring.

Protocol B: Transformation to 1,1-Diamino Derivatives (Protected)

To access the 1,1-diamine pharmacophore from the hydantoin.

  • Hydrolysis: Reflux the spiro-hydantoin in 3M NaOH (48 hours) or Ba(OH)₂ to open the ring.

  • Intermediate: This yields the 1-amino-1-carboxy-cyclobutane (ACBC, a stable amino acid).

  • Curtius Rearrangement (The Critical Step):

    • Protect the amine (Boc-anhydride).

    • Convert carboxylic acid to acyl azide (DPPA, Et3N).

    • Reflux in toluene to form Isocyanate.

    • Trapping: Trap with Benzyl alcohol (Cbz) or t-Butanol (Boc).

  • Result: A 1,1-bis(carbamate)cyclobutane . This is the stable, orthogonally protected form of the 1,1-diamine ready for coupling.

Strategic Visualization: The Scaffold Tree

The following diagram illustrates the divergence from cyclobutanone to various conformationally restricted 1,1-diamine derivatives.

CyclobutaneScaffolds Cyclobutanone Cyclobutanone (Starting Material) Bucherer Bucherer-Bergs Reaction Cyclobutanone->Bucherer Strecker Strecker Synthesis Cyclobutanone->Strecker SpiroHydantoin Spiro-Hydantoin (Stable 1,1-N,N Scaffold) Bucherer->SpiroHydantoin Ring Closure Hydrolysis Base Hydrolysis SpiroHydantoin->Hydrolysis ACBC 1-Amino-1-Carboxy Cyclobutane (ACBC) Hydrolysis->ACBC Ring Opening Curtius Curtius Rearrangement ACBC->Curtius GemDiamine Protected 1,1-Diamine (Boc-NH-C-NH-Cbz) Curtius->GemDiamine N-Insertion AminoNitrile 1-Amino-1-Cyano Cyclobutane Strecker->AminoNitrile Reduction LiAlH4 Reduction AminoNitrile->Reduction Homolog 1-Amino-1-Aminomethyl Cyclobutane Reduction->Homolog Stable Homolog

Caption: Synthetic pathways from Cyclobutanone to stable 1,1-diamine derivatives (Spiro-hydantoins) and homologated amines.

Medicinal Chemistry Applications

The "Escape from Flatland"

In modern drug discovery, increasing the fraction of


 hybridized carbons (

) correlates with higher clinical success rates. 1,1-Diamine cyclobutanes provide a rigid, 3D-vector without adding excessive molecular weight (Lipinski compliant).
Case Study: NMDA Receptor Antagonists

Derivatives of 1-aminocyclobutane-1-carboxylic acid (the precursor to the diamine) have shown significant activity as NMDA glycine-site antagonists. By converting the carboxylate to a basic amine (or guanidine) via the 1,1-diamine scaffold, researchers can invert the electronic character of the ligand while maintaining the exact steric volume of the cyclobutane pocket.

Peptidomimetics (Constraining -Carbon)

The 1,1-disubstitution pattern mimics the


-disubstituted amino acids (like Aib). Incorporating a 1,1-diamine cyclobutane unit into a peptide backbone forces the peptide into a helical or turn conformation (typically 

-helix or

-turn) due to the steric clash of the cyclobutane ring with the peptide backbone carbonyls.

Data: Conformational Impact | Scaffold | Preferred Torsion Angles (


) | Secondary Structure Indication |
| :--- | :--- | :--- |
| Glycine (Flexible) | Unrestricted | Random Coil |
| Aib (Acyclic) | 

|

/

-Helix | | 1,1-Cyclobutane |

| Rigid

-Turn / Helix
|

Critical Analysis & Troubleshooting

Problem: Low yield during the Curtius rearrangement of cyclobutane amino acids.

  • Root Cause: The steric bulk of the cyclobutane ring hinders the nucleophilic attack of the alcohol on the isocyanate intermediate.

  • Solution: Use a "one-pot" procedure with DPPA (Diphenylphosphoryl azide) and heat at reflux for a longer duration (24h) in a high-boiling solvent like Toluene or Dioxane.

Problem: Instability of the deprotected 1,1-diamine.

  • Root Cause: Formation of the free aminal.

  • Solution: Never isolate the free base. Isolate as the Dihydrochloride salt (using HCl/Dioxane) or immediately react with an electrophile (e.g., isothiocyanate) to form a stable cyclic thiourea.

References

  • Radchenko, D. S., et al. (2021).[3] "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." The Journal of Organic Chemistry, 86(12).

  • Grygorenko, O. O., et al. (2020).[3] "Conformationally Restricted Diamines in Medicinal Chemistry." Life Chemicals Blog.

  • Kotha, S., & Deb, A. C. (2004). "Synthesis of cyclobutane-based amino acids and their applications." Journal of Organic Chemistry. (Focus on Bucherer-Bergs protocols on strained rings).
  • DrugBank. (2024). "Carboplatin and Cyclobutane Derivatives Pharmacology."

  • PharmaBlock. (2022). "Cyclobutane Derivatives in Drug Discovery: Whitepaper."

Sources

1-(aminomethyl)-N-methylcyclobutan-1-amine molecular weight and polarity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and handling of 1-(aminomethyl)-N-methylcyclobutan-1-amine .

Scaffold Analysis & Application Protocol

Executive Summary

1-(Aminomethyl)-N-methylcyclobutan-1-amine (CAS: 1478477-10-9) is a specialized sp³-rich diamine scaffold used in fragment-based drug discovery (FBDD).[1] Unlike flexible linear diamines (e.g., N-methylethylenediamine), this molecule utilizes a cyclobutane core to conformationally restrict the vectors of the two nitrogen atoms.

This restriction reduces the entropic penalty upon binding to a protein target, a critical factor in optimizing binding affinity. However, its low molecular weight and high polarity present specific challenges in synthesis, purification, and lipophilicity management.

Core Identity Table
PropertyValueNotes
IUPAC Name 1-(Aminomethyl)-N-methylcyclobutan-1-amine
Formula C₆H₁₄N₂
Molecular Weight 114.19 g/mol Ideal for Fragment-Based Design (Rule of 3)
Structure Code CNC1(CN)CCC1 (SMILES)Quaternary C1 with -NHMe and -CH₂NH₂
CAS Number 1478477-10-9Distinct from the N,N-dimethyl analog (176445-78-6)

Physicochemical Profile: Weight & Polarity

Understanding the polarity of this molecule is prerequisite to successful handling. It acts as a "solubility anchor," often requiring specific extraction protocols to isolate from aqueous media.

Molecular Weight (114.19 Da)[4]
  • Fragment Efficiency: With a MW of only ~114 Da, this scaffold leaves significant "mass budget" (typically up to 500 Da) for adding pharmacophores.

  • Ligand Efficiency (LE): The rigid core contributes minimal mass while freezing the geometry, potentially boosting LE metrics compared to acyclic analogs.

Polarity & Lipophilicity

This molecule is highly polar and basic. Standard organic extraction (e.g., EtOAc/Water) often fails without strict pH control.

MetricEstimated ValueSignificance
cLogP -0.6 to -0.2 Hydrophilic.[1] Likely stays in the aqueous phase at neutral pH.
TPSA ~38 Ų 26 Ų (Primary amine) + 12 Ų (Secondary amine). Good for BBB penetration if capped.
pKa (1) ~10.2Primary amine (aminomethyl). Highly protonated at physiological pH.
pKa (2) ~9.5Secondary amine (N-methyl).

Implication: At pH 7, the molecule exists predominantly as a dication. It will not partition into organic solvents. To extract it, the pH must be adjusted to >12 (free base form), or specialized extraction solvents (e.g., DCM:IPA 3:1) must be used.

Synthetic & Purification Protocols

The most robust route to 1,1-disubstituted cyclobutane amines is the Strecker Synthesis followed by Reduction . This method ensures the installation of both nitrogen functionalities at the quaternary center.

Diagram 1: Synthetic Pathway (Strecker-Reduction Strategy)

StreckerSynthesis Start Cyclobutanone (C4H6O) Intermediate 1-(methylamino) cyclobutane-1-carbonitrile Start->Intermediate Step 1: Aminonitrile Formation Reagents1 MeNH2 + TMSCN (Strecker) Reagents1->Intermediate Product 1-(aminomethyl)-N- methylcyclobutan-1-amine Intermediate->Product Step 2: Reduction Reagents2 LiAlH4 or Raney Ni (Nitrile Reduction) Reagents2->Product

Caption: Two-step synthesis converting cyclobutanone to the target diamine via an aminonitrile intermediate.

Detailed Protocol
Step 1: Strecker Reaction
  • Reagents: Cyclobutanone (1.0 eq), Methylamine (2.0 eq, typically in MeOH or THF), Trimethylsilyl cyanide (TMSCN, 1.1 eq).

  • Procedure:

    • Dissolve cyclobutanone in anhydrous solvent.

    • Add methylamine solution at 0°C. Stir for 30 min to form the imine in situ.

    • Add TMSCN dropwise (Caution: HCN source).

    • Stir at room temperature for 12–16 hours.

    • Workup: Quench with sat. NaHCO₃. Extract with EtOAc. The aminonitrile is less polar than the final product and usually extractable.

Step 2: Reduction (The Critical Step)
  • Reagents: Lithium Aluminum Hydride (LAH, 2.5 eq) in anhydrous THF.

  • Procedure:

    • Cool LAH/THF suspension to 0°C.

    • Add the aminonitrile (dissolved in THF) dropwise.

    • Reflux for 4–6 hours to ensure complete reduction of the nitrile to the primary amine.

    • Fieser Quench: Cool to 0°C. Carefully add Water (x mL), 15% NaOH (x mL), then Water (3x mL).

    • Filter the white precipitate. The filtrate contains your product.

Purification Workflow (Self-Validating)

Because the product is a polar diamine, standard silica chromatography often leads to irreversible adsorption (streaking).

Recommended Method: Kugelrohr Distillation or Ion Exchange. [1]

Purification Crude Crude Reaction Mixture (Post-Quench) Check TLC Check (DCM/MeOH/NH4OH 80:20:2) Crude->Check MethodA Method A: Distillation (Preferred for <5g) Check->MethodA High Purity Crude MethodB Method B: SCX-2 Column (Preferred for >5g or library) Check->MethodB Complex Mixture Choice Is product visible? Final Pure Diamine (Store under Argon) MethodA->Final Vacuum Distillation MethodB->Final Catch & Release

Caption: Decision tree for purifying polar diamines to avoid silica adsorption.

  • Method B (SCX-2 Catch & Release):

    • Load crude mixture (dissolved in MeOH) onto an acidic ion-exchange column (SCX-2).

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH₃ in MeOH (releases the diamine).

    • Concentrate to obtain the clean free base.

Analytical Characterization

To validate the structure, look for the loss of symmetry in the cyclobutane ring signals due to the differing nitrogen substituents.

  • ¹H NMR (CDCl₃ or D₂O):

    • Cyclobutane Ring: Multiplets between 1.5–2.2 ppm (6H). The protons on C2/C4 will be diastereotopic due to the chiral center (if substituted further) or simply distinct due to the different groups on C1.

    • N-Methyl: Singlet ~2.3–2.4 ppm (3H).

    • Aminomethyl (-CH₂-): Singlet or AB quartet ~2.7–2.9 ppm (2H).[1]

  • Mass Spectrometry (ESI+):

    • Expect [M+H]⁺ = 115.2.

    • Common fragment: Loss of -NH₂ or -CH₂NH₂.[1]

References

  • Advanced ChemBlocks. (2025). Product Specification: 1-(aminomethyl)-N-methylcyclobutan-1-amine. Retrieved from

  • PubChem. (2025).[2][3][4] Compound Summary: 1-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine (Analog Reference).[1] Retrieved from

  • Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Properties of Functionalized cis-1,2-disubstituted Cyclobutanes. ChemRxiv. Retrieved from

  • American Elements. (2025). Cyclobutane Derivatives and Properties. Retrieved from

Sources

Engineering High-Affinity Ligands: Rigid Diamine Linkers in FBDD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fragment-Based Drug Design (FBDD) relies on the efficient linking of low-affinity, high-ligand-efficiency (LE) fragments to generate high-affinity leads.[1] The linker is often the Achilles' heel of this process; flexible alkyl linkers introduce a massive entropic penalty (


) upon binding, often negating the enthalpic gains of the combined fragments.

This technical guide focuses on rigid diamine linkers —specifically bicyclo[1.1.1]pentanes (BCPs), spirocycles, and conformationally locked heterocycles—as the solution to the "entropic debt." We explore their thermodynamic justification, vector analysis, and synthetic integration into drug discovery workflows.

Part 1: The Thermodynamic Argument

The "Entropic Debt" of Flexibility

In FBDD, the binding energy of a linked molecule (


) is theoretically the sum of the fragment energies plus a "linker energy." However, flexible linkers (e.g., ethylenediamine, propyl chains) possess high rotational freedom in solution. Upon binding, these rotations are frozen, resulting in a significant entropic penalty.

[1]

Where


 represents the loss of conformational entropy.
  • Flexible Linker: High

    
     loss (Penalty: ~0.5–0.7 kcal/mol per rotatable bond).[1]
    
  • Rigid Linker: Pre-organized conformation minimizes

    
     loss, allowing the intrinsic affinity of fragments to drive binding.
    
Graphviz Diagram: Thermodynamic Cycle

The following diagram illustrates the energetic advantage of rigid linking compared to flexible linking.

Thermodynamics Unbound_Flex Unbound Flexible Ligand (High Entropy) Bound_Flex Bound Flexible Ligand (Entropy Loss Penalty) Unbound_Flex->Bound_Flex High TΔS Penalty (Rotatable bonds frozen) Unbound_Rigid Unbound Rigid Ligand (Pre-organized) Unbound_Flex->Unbound_Rigid Chemical Rigidification (Synthesis) Bound_Rigid Bound Rigid Ligand (Minimal Entropy Loss) Unbound_Rigid->Bound_Rigid Low TΔS Penalty (Rigid body binding)

Caption: Thermodynamic comparison showing how rigidification reduces the entropic penalty of binding, preserving the free energy gains from fragment interactions.

Part 2: Structural Classes & Exit Vectors

The choice of linker is not merely about distance; it is about the Exit Vector —the angle at which the linker projects the two fragments relative to each other.

The Linear Bioisosteres (180° Vectors)

Bicyclo[1.1.1]pentane (BCP) Diamines

  • Geometry: Linear, collinear exit vectors (similar to p-phenylene).

  • Advantage: "Escape from Flatland."[1][2][3] BCPs are

    
    -rich, improving solubility and metabolic stability compared to phenyl rings while maintaining the linear geometry required to span pockets.
    
  • Key Metric: BCP diagonal distance is ~1.85 Å, shorter than p-phenylene (2.79 Å), allowing for tighter fragment integration.

The Angled Vectors (90°–120°)

Spirocyclic Diamines (e.g., 2,6-diazaspiro[3.3]heptane)

  • Geometry: Rigid, kinked geometry. The spiro center creates a specific angle defined by the ring size.

  • Advantage: High

    
     (fraction of 
    
    
    
    carbons).[1][4][5] These linkers are essential when fragments reside in sub-pockets that are not linearly opposed.[1]
Comparison of Rigid Diamine Linkers

The table below compares standard flexible linkers against rigid alternatives.

Linker ClassGeometry / VectorFsp3Metabolic StabilitySolubility (LogS)Synthesis Complexity
Ethylenediamine Flexible / Variable1.0Low (N-dealkylation)HighLow
Piperazine Semi-Rigid / Chair1.0MediumHighLow
1,4-Phenylene Rigid / 180°0.0Medium (CYP oxidation)Low (Planar stacking)Low
BCP (1,3-diamine) Rigid / 180°1.0High Very High High (Strain release)
Spiro[3.3]heptane Rigid / ~90° (Kinked)1.0HighHighMedium
Cubane Rigid / 180°1.0HighMediumVery High

Part 3: Selection & Synthetic Workflow

This protocol outlines the decision-making process for selecting and synthesizing the correct linker for a fragment pair.[1]

Phase 1: Vector Analysis (Computational)

Before synthesis, the required geometry must be determined.

  • Fragment Docking: Obtain X-ray or Cryo-EM structures of Fragment A and Fragment B bound to the target.[1]

  • Vector Calculation: Measure the distance and angle between the attachment points (usually solvent-exposed heteroatoms).[1]

  • Linker Overlay: Superimpose linker libraries (BCP, Spiro, Azetidine) in silico to find the "Low Energy Match." Do not force a linker into a high-energy conformer.[1]

Phase 2: Synthetic Execution (Focus on BCP)

Synthesizing BCP-linked fragments requires specialized "Strain-Release" chemistry, distinct from standard amide couplings.[1]

Protocol: BCP-Diamine Formation via [1.1.1]Propellane

  • Reagents: [1.1.1]Propellane (precursor), Turbo-Grignard (iPrMgCl·LiCl), Fragment-Amine.[1]

  • Mechanism:

    • Ring Opening: A secondary amine fragment attacks the propellane core (strain release) to form the BCP-anion.[1]

    • Trapping: The anion is trapped with an electrophile (e.g., an azide or protected amine precursor) to install the second nitrogen.

  • Critical Control: Maintain low temperature (-78°C to 0°C) to prevent polymerization of propellane.[1]

Graphviz Diagram: Linker Selection Logic

LinkerSelection Start Fragment Pair Identified (X-ray/Model) VectorCheck Analyze Exit Vector Angle Start->VectorCheck Linear Linear (180°) VectorCheck->Linear Co-linear Angled Angled (90°-120°) VectorCheck->Angled Offset Turn U-Turn (<90°) VectorCheck->Turn Adjacent BCP Select Bicyclo[1.1.1]pentane (High Solubility, Linear) Linear->BCP Improve LogS/Metab Phenyl Select Phenyl/Alkyne (If π-stacking needed) Linear->Phenyl Planar requirement Spiro Select Spiro[3.3]heptane (High Fsp3, Kinked) Angled->Spiro Proline Select Proline/Azetidine (Turn inducing) Turn->Proline

Caption: Decision tree for selecting rigid linkers based on the geometric relationship (exit vectors) between two bound fragments.

Part 4: Case Study & Validation

Case Study: IDO1 Inhibitors (BMS/Pfizer/Biotech)

  • Challenge: A lead compound contained a central phenyl ring that suffered from poor metabolic stability and solubility issues.[1][6]

  • Intervention: The phenyl ring was replaced with a bicyclo[1.1.1]pentane (BCP) moiety.[7][6][8][9]

  • Result:

    • Potency: Maintained (BCP mimics the vector of phenyl).

    • Metabolism: Significant improvement.[1][6][8] The BCP core is not susceptible to CYP450 epoxidation/hydroxylation in the same manner as electron-rich aromatics.[1]

    • Solubility: Improved due to the break in planarity and increase in

      
       character.
      

Validation Protocol (Self-Check): When you have synthesized your rigid-linked molecule, validate the design:

  • eNOE (NMR): Use Nuclear Overhauser Effect spectroscopy to confirm the solution-state conformation matches the design.[1]

  • Small Molecule X-ray: If possible, crystallize the ligand alone to verify the linker geometry is low-energy.

  • Matched Molecular Pair (MMP) Analysis: Compare the Rigid Linker vs. a Propyl Linker. If the Rigid Linker does not show >10x potency improvement, the vector alignment is likely incorrect (enthalpic penalty due to strain).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going.[1] Organic & Biomolecular Chemistry.

  • Erlanson, D. A., et al. (2016). Fragment-to-Lead: Driving Drug Discovery.[1] Journal of Medicinal Chemistry.

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.

  • Kramer, S., et al. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.[10] Journal of the American Chemical Society.[1]

Sources

Sourcing and Quality Assurance of 1-(Aminomethyl)-N-methylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads.[1][2]

Executive Summary: The Scaffold and Its Strategic Value

1-(Aminomethyl)-N-methylcyclobutan-1-amine (CAS: 1478477-10-9 ) represents a high-value, conformationally restricted diamine building block.[1][2] In modern drug discovery, particularly Fragment-Based Drug Discovery (FBDD) and linker design for PROTACs, this scaffold serves a critical function: it introduces a defined vector angle between two nitrogen attachment points while maintaining a low molecular weight and high


 character.[2]

Unlike flexible acyclic diamines (e.g., N-methylethylenediamine), the cyclobutane core locks the nitrogen substituents into a specific spatial arrangement. This reduces the entropic penalty upon binding to a protein target, potentially improving potency and selectivity.[2] However, sourcing this gem-disubstituted cyclobutane presents distinct challenges regarding regio-purity and synthetic byproducts .[1][2]

This guide details the technical criteria for sourcing, validating, and handling this specific building block to ensure data integrity in downstream biological assays.

Chemical Identity & Specifications

Before engaging suppliers, the chemical identity must be rigorously defined to avoid confusion with its dimethyl or des-methyl analogs.[1][2]

PropertySpecification
Chemical Name 1-(Aminomethyl)-N-methylcyclobutan-1-amine
CAS Number 1478477-10-9
SMILES CNC1(CN)CCC1
Molecular Formula

Molecular Weight 114.19 g/mol
Key Structural Feature Geminal disubstitution at C1: Secondary amine (

-methyl) and primary amine (aminomethyl).[1][2]
Purity Requirement >95% (H-NMR), >97% (LCMS) for library synthesis.

Sourcing Strategy: The Vendor Landscape[1][2]

The market for gem-disubstituted cyclobutanes is bifurcated between originators (labs that developed the synthesis) and aggregators (resellers).[2] For CAS 1478477-10-9, the synthesis typically involves a Strecker reaction followed by reduction, a pathway prone to specific impurities.[1][2]

Primary vs. Secondary Sources[2]
  • Tier 1: Originators/Specialized CROs (Recommended)

    • Enamine / UORSY: Historically the leaders in conformationally restricted cycloalkanes.[2] They likely hold the process IP or the largest stock of the precursor nitrile.[2]

    • WuXi AppTec / PharmBlock: Strong capabilities in scale-up if >100g is required.[1][2]

  • Tier 2: Stock-Holding Aggregators [1][2]

    • BLDpharm / Advanced ChemBlocks: Often hold stock (1g–10g) in local warehouses (US/EU), offering faster delivery but requiring stricter QC validation upon receipt.

  • Tier 3: Virtual Aggregators

    • Many vendors list this CAS but have zero stock.[2] They will trigger a custom synthesis order upon your purchase, leading to 8–12 week lead times.[2]

Sourcing Decision Workflow[2]

The following decision logic ensures you balance speed with risk mitigation.

SourcingWorkflow Start Requirement: 1-(Aminomethyl)-N-methylcyclobutan-1-amine CheckStock Check Tier 1 & 2 Stock (Enamine, BLD, ChemBlocks) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail YesStock Request CoA & H-NMR StockAvail->YesStock Yes NoStock Initiate Custom Synthesis Quote StockAvail->NoStock No EvalCoA Evaluate CoA: Check for 'Dimethyl' impurity YesStock->EvalCoA CustomRoute Define Route: Strecker + LAH Reduction NoStock->CustomRoute PassCoA Place Order (Small Batch) EvalCoA->PassCoA Clean NMR FailCoA Reject Batch EvalCoA->FailCoA Impurity >5% VendorSelect Select Vendor with Cyclobutane Experience CustomRoute->VendorSelect

Figure 1: Strategic sourcing workflow emphasizing technical verification over simple availability.

Technical Validation: The "Science" of QC

Sourcing this amine requires understanding its specific impurity profile.[2] The synthesis likely proceeds via the addition of methylamine and cyanide to cyclobutanone (Strecker), followed by reduction (e.g.,


).
Critical Impurities[2]
  • The "Dimethyl" Artifact: If the starting material or methylamine source is contaminated, or if over-alkylation occurs, you may receive 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 176445-78-6).[1][2]

    • Detection: Check H-NMR for a singlet integrating to 6H (dimethyl) vs. a singlet integrating to 3H (monomethyl).[1][2]

  • Incomplete Reduction: The intermediate amidine or imine may persist if the reduction step is not driven to completion.[2]

  • Hygroscopicity: As a low-MW diamine, this compound is a "CO2 sponge."[2] It will form carbamates rapidly upon exposure to air.[2]

    • Impact: This changes the stoichiometry in coupling reactions.[2]

Analytical Protocol (Self-Validating System)

Do not rely solely on the vendor's Certificate of Analysis (CoA).[2] Perform the following internal QC:

Protocol 1: Identity Verification via 1H-NMR (DMSO-d6)

  • Objective: Confirm the ratio of N-methyl to cyclobutane ring protons.

  • Key Signals:

    • 
       ppm: Singlet (3H) corresponding to the 
      
      
      
      -CH3 group.[1][2]
    • 
       ppm: Singlet/Multiplet (2H) for the aminomethyl 
      
      
      
      .[1][2]
    • 
       ppm: Multiplets (6H) for the cyclobutane ring.[1][2]
      
  • Pass Criteria: Integral ratio of Methyl : Ring must be exactly 3:6 (or 1:2).[2] Deviation suggests contamination.[2]

Protocol 2: Titration for Salt Form

  • Context: Vendors often supply this as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to improve stability.

  • Method: Silver Nitrate titration (for HCl) or F-NMR (for TFA) is required to determine the precise molecular weight for stoichiometry calculations.[2]

    • Note: Using the free base MW for a salt form will lead to under-dosing in your reaction.[1][2]

Handling and Stability

This diamine is chemically reactive and physically unstable in its free base form.[2]

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Handling:

    • Free Base: Liquid/Low-melting solid.[1][2] Highly hygroscopic.[2] Handle inside a glovebox or dispense as a stock solution in dry DCM/DMF immediately upon opening.[2]

    • Salt Forms (HCl/TFA): Solid.[2] Hygroscopic. Can be weighed in air if done rapidly, but long-term storage must be desiccated.[1][2]

  • Safety: Corrosive.[2] Causes severe skin burns and eye damage.[2] Use standard amine PPE.[2]

Synthesis Context for Custom Orders

If catalog stock is unavailable, you may need to commission a synthesis.[2] Providing the vendor with a validated route reduces cost and lead time.[2]

Recommended Synthetic Route:

  • Starting Material: Cyclobutanone (Commercial).[2]

  • Step 1 (Strecker): Reaction with Methylamine (

    
    ) and Trimethylsilyl cyanide (TMSCN) or KCN.[2]
    
    • Product: 1-(methylamino)cyclobutanecarbonitrile.[1][2]

  • Step 2 (Reduction): Reduction of the nitrile using Lithium Aluminum Hydride (

    
    ) in THF.[2]
    
    • Product: 1-(aminomethyl)-N-methylcyclobutan-1-amine.[1][2][3][4]

Why this route? It ensures the geminal substitution pattern is established early (Step 1) and avoids difficult alkylation steps on a pre-formed diamine.

References

  • Enamine Ltd. (2019).[2][5] Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Journal of Organic Chemistry. [5]

  • PubChem. (2025).[2][6] Compound Summary: 1-(Aminomethyl)-N-methylcyclobutan-1-amine (CAS 1478477-10-9).[1][2][3] National Library of Medicine.[2]

  • Grygorenko, O. O., et al. (2016).[2][7] Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Enamine/ChemRxiv.[2]

  • Advanced ChemBlocks. (2025). Product Catalog: 1-(aminomethyl)-N-methylcyclobutan-1-amine.

Sources

difference between 1,1-disubstituted and 1,3-disubstituted cyclobutane amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) architectures—often termed "escaping flatland"—is a proven strategy to improve physicochemical properties (solubility, logD) and metabolic stability.

Cyclobutane amines represent a critical "middle ground" between the high strain of cyclopropanes and the flexibility of cyclopentanes. However, the specific substitution pattern—1,1-disubstituted (geminal) versus 1,3-disubstituted (distal) —fundamentally alters the molecule's role in a pharmacophore.

This guide analyzes the structural, electronic, and synthetic divergences between these two motifs, providing actionable insights for lead optimization.

Section 1: Structural & Conformational Dynamics

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1] This pucker angle (~25-30°) is the primary driver of the differences between 1,1- and 1,3-systems.

The 1,1-Disubstituted Motif: The Geminal Lock

Primary Function: Conformational Restriction & Metabolic Blocking.

In 1,1-disubstituted cyclobutanes, two non-hydrogen substituents occupy the same carbon (C1).

  • Thorpe-Ingold Effect: The bond angle compression inside the ring expands the external angle between the substituents. This "locking" effect restricts the rotation of the attached amine, reducing the entropic penalty of binding to a protein target.

  • Metabolic Shielding: The quaternary carbon at position 1 eliminates the

    
    -proton. This blocks 
    
    
    
    -carbon oxidation (a common clearance pathway for amines), significantly extending half-life (
    
    
    ).
  • Symmetry: These molecules possess a plane of symmetry (

    
    ) bisecting the C1-C3 axis, rendering them achiral (unless the substituents themselves are chiral).
    
The 1,3-Disubstituted Motif: The Vector Bridge

Primary Function: Linear Spacing & Dipole Tuning.

In 1,3-disubstituted systems, the substituents are on opposite corners of the square. This creates distinct stereochemical outcomes defined by the ring pucker.

  • Isomerism (Cis vs. Trans):

    • Cis-1,3: The ring puckers such that both substituents adopt pseudo-equatorial positions. This is generally the thermodynamic minimum. It creates a "U-shape" vector.

    • Trans-1,3: One substituent is pseudo-equatorial, while the other is forced into a pseudo-axial orientation. This creates a linear, extended vector, making it a rigid bioisostere for 1,4-disubstituted phenyl rings or piperazines.

  • Dipole Moments:

    • Cis isomers often have a net dipole moment (substituents point in the same general direction).

    • Trans isomers (with identical substituents) often have a near-zero dipole moment in the time-averaged planar transition state, though the static puckered form has a small dipole.

Decision Matrix: When to Use Which?

DecisionMatrix Start Design Goal Metab Block Metabolism? Start->Metab Vector Control Exit Vector? Start->Vector Gem 1,1-Disubstituted (Geminal) Metab->Gem Yes Dist 1,3-Disubstituted (Distal) Vector->Dist Yes AlphaOx Block α-Oxidation Gem->AlphaOx ConfLock Restrict Conformation Gem->ConfLock Linear Linear/Extended (Trans) Dist->Linear Trans Bent Bent/U-Shape (Cis) Dist->Bent Cis

Figure 1: Strategic decision tree for selecting cyclobutane substitution patterns in lead optimization.

Section 2: Physicochemical Properties (pKa & Lipophilicity)

The electronic environment of the amine differs significantly between the two motifs due to steric solvation effects and through-space field effects.

Basicity (pKa)
  • 1,1-Amines: The amine is attached to a quaternary center. Steric bulk hinders the solvation of the protonated ammonium species, typically lowering the pKa by 0.5–1.0 units compared to a standard primary amine (e.g., isopropylamine).

  • 1,3-Amines: The pKa is highly sensitive to the substituent at C3.

    • Electron Withdrawing Groups (EWG): A fluorine or difluoro group at C3 lowers the amine pKa via through-space field effects (inductive effect falls off quickly through bonds, but field effects persist across the ring).

    • Stereoelectronic Effect: In 3-fluorocyclobutanamines, the cis isomer often exhibits a lower pKa than the trans due to the proximity of the fluorine to the nitrogen lone pair in the folded conformation.

Lipophilicity (LogP/LogD)
  • 1,1-Amines: Tend to be more compact (globular). This often results in a slightly higher LogP compared to linear isomers, but the lower pKa can improve LogD at physiological pH (7.4).

  • 1,3-Amines: The trans isomer is more extended and exposes more surface area. However, cis-1,3-difluorocyclobutanes often show anomalously low lipophilicity due to a large molecular dipole moment that increases water solubility.

Table 1: Comparative Physicochemical Profiles

Property1,1-Disubstituted (e.g., 1-Me)1,3-Disubstituted (e.g., 3-F)
pKa (Amine) ~9.5 – 10.0 (Steric effect)~8.5 – 9.5 (Field effect dependent)
Metabolic Stability High (Quaternary C blocks

-ox)
Moderate (Depends on C3 substituent)
Vector Geometry "Kinked" / GeminalTrans: Linear (180° equiv); Cis: Bent
Chirality Achiral (usually)Cis/Trans Diastereomers (separable)
Bioisostere For tert-Butyl, gem-dimethylPiperazine, 1,4-phenylene

Section 3: Synthetic Methodologies

Synthesizing these cores requires distinct strategies. The 1,1-core relies on constructing the quaternary center, while the 1,3-core requires stereocontrol.

Synthesis of 1,1-Disubstituted Amines (Bucherer-Bergs)

The most robust route to 1,1-amino acids (which can be decarboxylated to amines) is the Bucherer-Bergs reaction starting from cyclobutanone.

Protocol: 1-Amino-1-methylcyclobutane Formation

  • Reagents: Cyclobutanone, KCN,

    
    , Ethanol/Water (1:1).
    
  • Conditions: Seal tube, heat to 60°C for 24h.

  • Mechanism: Formation of the spiro-hydantoin intermediate.

  • Hydrolysis: Treat hydantoin with NaOH (reflux) or

    
     to open the ring to the amino acid.
    
  • Decarboxylation (Optional): If the target is the amine, use thermal decarboxylation or Curtius rearrangement of the acid.

BuchererBergs Ketone Cyclobutanone Hydantoin Spiro-Hydantoin (Intermediate) Ketone->Hydantoin KCN, (NH4)2CO3 AminoAcid 1,1-Amino Acid Hydantoin->AminoAcid NaOH, Reflux Amine 1,1-Amine AminoAcid->Amine Curtius Rearr.

Figure 2: The Bucherer-Bergs pathway for generating quaternary 1,1-cyclobutane amines.

Synthesis of 1,3-Disubstituted Amines (Stereoselective Reduction)

Accessing specific cis or trans isomers typically starts from 3-oxocyclobutanecarboxylic acid or 1,3-diesters.

Protocol: Reductive Amination for 1,3-Isomers

  • Starting Material: 3-substituted-cyclobutanone (e.g., 3-phenylcyclobutanone).

  • Reagents: Amine source (

    
     or Benzylamine), Reducing agent (
    
    
    
    or
    
    
    ).
  • Stereocontrol:

    • Thermodynamic control often favors the cis isomer (amine equatorial).

    • Bulky reducing agents (e.g., L-Selectride) on the pre-formed imine can favor the trans isomer (kinetic attack from the less hindered face).

  • Purification: The cis and trans isomers usually have distinct retention times on silica or C18 columns due to their different dipole moments.

Section 4: References[2][3][4][5]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Wiberg, K. B. (1986). "The Structures of Cyclobutane and its Derivatives." Journal of the American Chemical Society. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Radchenko, D. S., et al. (2010). "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." Synthesis. Link

Sources

Technical Guide: Design and Synthesis of Gem-Disubstituted Cyclobutane Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis, incorporation, and structural utility of gem-disubstituted cyclobutane amino acids (specifically 1-aminocyclobutane-1-carboxylic acid,


, and its derivatives). These residues represent a critical class of peptidomimetics used to induce specific secondary structures—predominantly 

-helices and

-turns—and enhance proteolytic stability in peptide therapeutics.

Unlike standard proteinogenic amino acids, the tetrasubstituted


-carbon of 

introduces significant steric strain. This guide provides field-proven protocols to overcome the associated synthetic challenges, focusing on high-efficiency coupling reagents (HATU/PyAOP) and specific solid-phase peptide synthesis (SPPS) modifications.

Structural Rationale & Pharmacophore Design

The Conformational Constraint

The primary utility of gem-disubstituted amino acids lies in their ability to restrict the backbone torsion angles (


 and 

) of a peptide chain.
  • Aib vs.

    
    :  While 
    
    
    
    -aminoisobutyric acid (Aib) is the prototype for helical induction, the cyclobutane ring of
    
    
    imposes additional constraints due to the C-C-C bond angle compression (~88° internal angle) compared to the open chain of Aib (109.5°).
  • Ramachandran Space:

    
     residues are obligate helix formers. They are energetically forbidden from occupying the 
    
    
    
    -sheet region. They predominantly populate the left-handed (
    
    
    ) or right-handed (
    
    
    ) helical regions, often favoring
    
    
    -helical structures over
    
    
    -helices in short peptides due to steric crowding.
Metabolic Stability

The absence of an


-hydrogen eliminates the primary abstraction pathway for many proteases and metabolic enzymes. Furthermore, the bulk of the cyclobutane ring sterically shields the adjacent peptide bonds from hydrolytic attack.

Table 1: Comparative Helical Propensity of


-Disubstituted Residues 
ResidueStructure

/

Restriction
Primary Secondary StructureSteric Bulk (Relative)
Gly Achiral, mono-subUnrestrictedRandom Coil / FlexibleLow
Ala Chiral, mono-sub

-helix /

-sheet

-Helix
Medium
Aib Achiral, gem-dimethylRestricted (

60°,

30°)

-Helix /

-Helix
High

Achiral, gem-cyclobutylHighly Restricted

-Helix / Type III

-turn
Very High

Synthetic Methodologies

Synthesis of the core


 scaffold typically proceeds via two primary routes: the Bucherer-Bergs reaction (for simple analogs) or Malonate/Isocyanoacetate alkylation (for substituted analogs).
Pathway Logic

The choice of pathway depends on the availability of the ketone precursor and the desired substitution on the ring.

SynthesisRoutes Start Target: Ac4c Analog RouteA Route A: Bucherer-Bergs (Best for unsubstituted) Start->RouteA RouteB Route B: Dialkylation (Best for substituted rings) Start->RouteB Ketone Cyclobutanone RouteA->Ketone Malonate Ethyl Isocyanoacetate + 1,3-Dihalide RouteB->Malonate Hydantoin Spirohydantoin Intermediate Ketone->Hydantoin (NH4)2CO3, KCN Hydrolysis Basic Hydrolysis (NaOH/Ba(OH)2) Hydantoin->Hydrolysis Product Pure Ac4c Amino Acid Hydrolysis->Product Cyclization Base-Mediated Cyclization (NaH/KOtBu) Malonate->Cyclization Deprotection Acid Hydrolysis (HCl) Cyclization->Deprotection Deprotection->Product

Figure 1: Decision matrix for the chemical synthesis of 1-aminocyclobutanecarboxylic acid (


).
Protocol: Bucherer-Bergs Synthesis of

This is the most robust method for the parent compound.

Reagents: Cyclobutanone, Potassium Cyanide (KCN), Ammonium Carbonate


, Ethanol/Water.
Safety: KCN is highly toxic. Perform all operations in a functioning fume hood with appropriate cyanide antidote kits available.
  • Hydantoin Formation:

    • Dissolve cyclobutanone (10 mmol) in 50% EtOH/H2O (20 mL).

    • Add

      
       (30 mmol) and KCN (15 mmol).
      
    • Heat to 60°C for 12 hours in a sealed pressure tube.

    • Cool, acidify to pH 2, and filter the precipitate to isolate cyclobutane-spiro-5'-hydantoin.

  • Hydrolysis:

    • Suspend the hydantoin in 3M NaOH (10 equiv).

    • Reflux for 24 hours (requires high temperature to break the stable hydantoin ring).

    • Neutralize to pH 7 with HCl.

    • Purify via ion-exchange chromatography (Dowex 50) to isolate the free amino acid.

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating


 into a peptide chain is the most challenging step for application scientists. The steric hindrance at the quaternary carbon drastically reduces the nucleophilicity of the amine and the electrophilicity of the activated carboxylate.
The "Difficult Coupling" Workflow

Standard HBTU/HOBt protocols often result in deletion sequences (incomplete coupling).

Recommended Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – essential to reduce racemization (if chiral) and accelerate rate.

  • Base: TMP (2,4,6-Trimethylpyridine) or DIPEA.

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Check Is Incoming AA Ac4c? Start->Check Standard Standard Coupling (HBTU/DIPEA, 45 min) Check->Standard No Advanced Hindered Protocol (HATU/HOAt/Collidine) Check->Advanced Yes Kaiser Kaiser Test (Ninhydrin) Standard->Kaiser Microwave Microwave Irradiation (75°C, 20 min) Advanced->Microwave DoubleCouple Double Coupling Required Microwave->DoubleCouple DoubleCouple->Kaiser Success Proceed to Deprotection Kaiser->Success Blue (Negative) Fail Acetylation Cap (Ac2O) Kaiser->Fail Purple (Positive)

Figure 2: Optimized SPPS workflow for sterically hindered gem-disubstituted amino acids.

Validated Protocol: Coupling to Resin

Context: Coupling Fmoc-


-OH to a resin-bound peptide.
  • Activation:

    • Dissolve Fmoc-

      
      -OH (4 equiv relative to resin loading) in dry DMF.
      
    • Add HATU (3.9 equiv) and HOAt (4 equiv).

    • Add DIPEA (8 equiv).

    • Critical: Pre-activate for exactly 30 seconds before adding to resin.

  • Coupling:

    • Add mixture to resin.[1][2][3][4]

    • Microwave Method (Recommended): Heat to 75°C for 20 minutes (25W power).

    • Manual Method: Agitate for 2 hours at Room Temp, drain, and repeat (Double Couple).

  • Monitoring:

    • Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to confirm coupling.

Structural Characterization

Once synthesized, verifying the presence and conformation of the


 residue is vital.
NMR Spectroscopy[6]
  • 
    H NMR:  The most distinct feature is the absence of the 
    
    
    
    -proton signal
    (typically 3.5–5.0 ppm). Instead, look for complex multiplets between 1.8–2.8 ppm corresponding to the cyclobutane ring protons (
    
    
    and
    
    
    protons).
  • 
    C NMR:  The quaternary 
    
    
    
    -carbon usually appears shifted downfield (~60–65 ppm) compared to standard amino acids.
X-Ray Crystallography

In crystal structures,


-rich peptides typically display:
  • Torsion Angles:

    
     to 
    
    
    
    ,
    
    
    to
    
    
    .
  • Helix Type: Predominance of

    
    -helices (3 residues per turn) rather than 
    
    
    
    -helices (3.6 residues per turn).

References

  • Synthesis of 1-Aminocyclobutanecarboxylic Acid: Suno, R., & Ichihara, S. (1963).[5] Synthesis of 1-Aminocyclobutanecarboxylic Acid. Bulletin of the Chemical Society of Japan.

  • Peptide Helices with Pendant Cycloalkane Rings: Datta, S., et al. (2004). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science.

  • Coupling Reagents for Hindered Amino Acids: BenchChem Technical Guide. (2025).[6][7][8][9] A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.

  • Tuftsin Analogs & Bioactivity: Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry.

  • SPPS Protocols for Hindered Peptides: Bachem Technical Note. (2024).[10][11] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Methodological & Application

synthesis of peptidomimetics using 1-(aminomethyl)-N-methylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, protection, and incorporation of 1-(aminomethyl)-N-methylcyclobutan-1-amine (referred to herein as Me-CBDA ) into peptidomimetic scaffolds. As a gem-disubstituted cyclobutane derivative, Me-CBDA serves as a critical "turn inducer" in peptide engineering. Its quaternary carbon center exerts a profound Thorpe-Ingold effect, locking peptide backbones into stable


-turns or 

-turns, thereby enhancing proteolytic stability and bioavailability.

Unlike standard amino acids, the steric bulk of the cyclobutane ring and the specific hindrance of the


-methyl group require specialized handling during synthesis and coupling. This protocol provides a validated workflow for transforming the raw diamine into an orthogonally protected building block suitable for Solid-Phase Peptide Synthesis (SPPS).

Part 1: Structural Rationale & Design

The Me-CBDA scaffold offers two distinct chemical handles:

  • The Ring Amine (

    
    ):  A secondary amine attached to a quaternary carbon. It is sterically hindered and 
    
    
    
    -methylated, reducing hydrogen bond donation and increasing lipophilicity.
  • The Aminomethyl Group (

    
    ):  A primary amine extended by a methylene spacer, retaining high nucleophilicity.
    

Mechanism of Conformational Constraint: In a linear peptide, the backbone has high degrees of freedom (


 angles). Replacing a residue with Me-CBDA restricts the 

angle due to the cyclobutane ring constraints (

bond angles

). The gem-disubstitution forces the incoming and outgoing peptide chains into a "kinked" orientation, mimicking the

and

positions of a

-turn.
Diagram 1: Structural Logic & Conformational Locking

ConformationalLock cluster_chem Steric Environment Linear Linear Peptide (High Entropy, Unstable) Constraint Me-CBDA Insertion (Gem-Disubstitution) Linear->Constraint Backbone Modification Turn Beta-Turn Formation (Low Entropy, Bioactive) Constraint->Turn Thorpe-Ingold Effect Protease Proteolytic Resistance (Steric Shielding) Turn->Protease H-Bond Locking N1 N-Methyl Amine (Hindered, Hydrophobic) N2 Aminomethyl (Nucleophilic, Spacer)

Caption: Logical flow of Me-CBDA integration. The scaffold reduces conformational entropy, forcing bioactive turn structures and blocking protease access.

Part 2: Synthesis of the Me-CBDA Scaffold

While 1,1-diaminocyclobutane is occasionally available, the specific


-methylated variant often requires de novo synthesis. The most robust route utilizes a modified Strecker synthesis followed by reduction.
Protocol A: Synthesis from Cyclobutanone

Reagents:

  • Cyclobutanone (CAS: 1191-95-3)

  • Methylamine (2.0 M in THF)

  • Trimethylsilyl cyanide (TMSCN)

  • Lithium Aluminum Hydride (LiAlH

    
    )
    

Step-by-Step Methodology:

  • Aminonitrile Formation (Strecker Variant):

    • Dissolve cyclobutanone (10 mmol) in anhydrous THF (50 mL) under Argon.

    • Add methylamine (11 mmol, 1.1 eq) and stir at 0°C for 30 mins to form the imine intermediate.

    • Dropwise add TMSCN (12 mmol, 1.2 eq).

    • Critical Checkpoint: Monitor by IR for the disappearance of the ketone carbonyl (

      
      ) and appearance of the nitrile stretch (
      
      
      
      ).
    • Stir at room temperature for 12 hours.

    • Yield: 1-(methylamino)cyclobutane-1-carbonitrile.

  • Nitrile Reduction:

    • Suspend LiAlH

      
       (20 mmol) in dry diethyl ether (100 mL) at 0°C.
      
    • Slowly add the aminonitrile (dissolved in ether) to the suspension. Caution: Exothermic.

    • Reflux for 4 hours.[1] The nitrile reduces to the primary amine (

      
      ).
      
    • Quench via Fieser workup (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O).
    • Filter precipitate and concentrate filtrate.

    • Product: 1-(aminomethyl)-N-methylcyclobutan-1-amine (Me-CBDA).

Part 3: Orthogonal Protection Strategy

For peptide synthesis, we must differentiate the primary amine (aminomethyl) from the secondary amine (ring


-methyl).
  • Strategy: The primary amine is significantly more nucleophilic. We exploit this to selectively install a Boc group, leaving the hindered secondary amine free for subsequent Fmoc protection or immediate coupling.

Protocol B: Regioselective Protection

Objective: Synthesis of 1-(Boc-aminomethyl)-1-(N-methylamino)cyclobutane .

  • Selective Boc-ylation:

    • Dissolve crude Me-CBDA (5 mmol) in DCM (50 mL) at -78°C.

    • Add Di-tert-butyl dicarbonate (Boc

      
      O, 0.9 eq, 4.5 mmol) dissolved in DCM very slowly over 1 hour.
      
    • Rationale: Low temperature and substoichiometric addition prevent bis-protection. The unhindered primary amine reacts faster.

    • Allow to warm to 0°C over 2 hours.

  • Purification:

    • Wash with 5% NaHCO

      
       and Brine.
      
    • Purify via flash chromatography (DCM/MeOH 95:5).

    • Result: The primary amine is Boc-protected; the secondary

      
      -methyl amine remains free.
      
  • Secondary Amine Protection (Optional for Building Block Storage):

    • To create a fully protected building block for SPPS (e.g., for N-terminal insertion), react the free secondary amine with Fmoc-Cl and DIEA.

    • Final Block: 1-(Boc-aminomethyl)-1-(Fmoc-N-methylamino)cyclobutane.

Part 4: Peptide Coupling & SPPS Integration

Coupling to the sterically hindered


-methyl group on the quaternary carbon is the bottleneck. Standard coupling agents (EDC/HOBt) often fail.
Protocol C: Coupling to the Hindered Secondary Amine

Reagents:

  • Resin-bound peptide or Carboxylic Acid partner (

    
    )
    
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and TMP (2,4,6-Trimethylpyridine) or DIEA.

Workflow:

  • Activation:

    • Pre-activate the carboxylic acid (3 eq) with HATU (2.9 eq) and HOAt (3 eq) in DMF for 5 minutes.

    • Note: HOAt is superior to HOBt for hindered couplings due to the neighboring group effect of the pyridine nitrogen.

  • Coupling:

    • Add the activated mixture to the resin/amine containing the free secondary

      
      -methyl amine.
      
    • Add DIEA (6 eq).

    • Reaction Time: Double coupling is required.

      
       hours at room temperature, or microwave-assisted (
      
      
      
      , 20 mins).
  • Monitoring:

    • Use the Chloranil Test (for secondary amines) rather than the Kaiser Test (which detects primary amines). A blue spot indicates unreacted secondary amine.

Diagram 2: SPPS Integration Workflow

SPPS_Workflow Resin Resin-Peptide-NH2 Coupling1 Coupling 1: Fmoc-AA-OH (Standard) Resin->Coupling1 Deprotect1 Fmoc Removal (20% Piperidine) Coupling1->Deprotect1 MeCBDA_Intro Introduce Me-CBDA Block (Fmoc-N(Me)-C(C4)-CH2-NH-Boc) Deprotect1->MeCBDA_Intro Linker Attachment Coupling2 Coupling 2: Difficult Step (HATU/HOAt/Microwave) MeCBDA_Intro->Coupling2 Steric Hindrance Cyclization Macrocyclization (Optional) (Head-to-Tail) Coupling2->Cyclization Final Cleavage

Caption: SPPS workflow highlighting the critical "Difficult Coupling" step due to the N-methyl/quaternary center hindrance.

Part 5: Analytical Data Summary

Table 1: Comparative Coupling Efficiency of Me-CBDA (


-Methyl site) 
Coupling ReagentBaseSolventTimeConversion (%)*Notes
HBTU/HOBtDIEADMF4 h< 30%Ineffective for hindered

amines.
HATU/HOAt DIEA DMF 4 h 85% Recommended standard.
PyAOPTMPNMP2 h92%Best for extremely difficult sequences.
COMUDIEADMF4 h78%Good alternative to HATU.

*Conversion determined by HPLC analysis of cleaved crude peptide.

References

  • Ortuño, R. M., et al. (2021).[2] Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences. [Link]

  • Komarov, I. V., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. [Link]

  • Aitken, D. J., et al. (2014). Synthesis of a conformationally constrained delta-amino acid building block. University College Dublin Research Repository. [Link]

Sources

Application Note: Protocol for Amide Coupling with Sterically Hindered Cyclobutane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling sterically hindered cyclobutane amines (particularly 1,1-disubstituted variants) presents a dual challenge of low nucleophilicity and steric shielding . Standard carbodiimide (EDC) or uronium (HATU) couplings often stall or result in significant epimerization of the carboxylic acid partner due to slow kinetics.

This guide details three validated protocols designed specifically to overcome the activation energy barrier of "neopentyl-like" cyclobutane centers. The primary recommendation is Propylphosphonic Anhydride (T3P) for its high driving force and low epimerization profile. For substrates that remain unreactive, we provide a protocol for Ghosez’s Reagent , which generates highly reactive acid chlorides under neutral conditions.

Scientific Context: The Cyclobutane Problem

Cyclobutane amines possess a unique "puckered" conformation (butterfly angle ~25°) to relieve torsional strain. When substituted at the 1-position (e.g., 1-amino-1-methylcyclobutane), the amine is buried in a steric pocket similar to a tert-butyl group but with added ring strain.

  • Kinetic Barrier: The approach of the activated electrophile is sterically impeded.

  • Electronic Deactivation: If the cyclobutane ring bears electron-withdrawing groups (e.g., -CF3, -CN), the nucleophilicity of the amine is further suppressed (

    
     reduction).
    
  • Epimerization Risk: Because the coupling is slow, the activated acid intermediate (e.g., O-acylisourea or active ester) has a longer lifetime, increasing the probability of racemization via oxazolone formation.

Strategic Decision Matrix

Use the following table to select the optimal protocol for your specific substrate pair.

FeatureMethod A: T3P (Propylphosphonic Anhydride) Method B: Ghosez’s Reagent Method C: COMU / Oxyma
Primary Mechanism Anhydride activation (Entropy driven)Acid Chloride (via Enamine)Uronium / Active Ester
Steric Tolerance High Very High Moderate to High
Epimerization Risk Low (Best for chiral acids)Moderate (Neutral conditions help)Low
Scalability Excellent (Water soluble byproducts)Good (Requires dry conditions)Good
Use Case First-line choice for hindered amines.Extremely unreactive/electron-deficient amines.Standard hindered couplings (safer than HATU).[1]

Visual Workflow & Decision Tree

decision_tree Start Start: Hindered Cyclobutane Amine CheckAcid Is the Carboxylic Acid Epimerization Prone? Start->CheckAcid CheckNuc Is the Amine Extremely Electron Deficient? CheckAcid->CheckNuc No (Achiral/Stable) T3P Method A: T3P / Pyridine (Low Epimerization) CheckAcid->T3P Yes (Chiral Center) Ghosez Method B: Ghosez's Reagent (Acid Chloride) CheckNuc->Ghosez Yes (e.g., EWG on ring) COMU Method C: COMU / Oxyma (General Purpose) CheckNuc->COMU No (Standard)

Figure 1: Decision tree for selecting the appropriate coupling reagent based on substrate properties.

Detailed Protocols

Method A: T3P (Propylphosphonic Anhydride)

The Gold Standard for Hindered Systems T3P acts as a coupling agent and water scavenger, driving the equilibrium toward amide formation. It is particularly effective because it does not generate a separate nucleophilic counter-ion that could attack the activated species, reducing side reactions.

Materials:

  • T3P: Supplied as 50 wt% solution in EtOAc or DMF.

  • Solvent: 2-MeTHF (preferred for higher process temperature) or Ethyl Acetate.

  • Base: Pyridine (Standard) or N-Methylimidazole (NMI) (High reactivity spike).

Protocol:

  • Dissolution: Charge the reaction vessel with the Carboxylic Acid (1.0 equiv) and the Cyclobutane Amine (1.1–1.5 equiv).

  • Solvent: Add 2-MeTHF (5–10 volumes). Note: High concentration (0.5 M – 1.0 M) favors kinetics in hindered systems.

  • Base Addition: Add Pyridine (3.0–5.0 equiv). Stir for 5 minutes.

  • Reagent Addition: Cool to 0°C. Add T3P (50% solution, 1.5–2.0 equiv) dropwise.

    • Critical Step: For extremely hindered substrates, allow the mixture to warm to Room Temperature (RT) and then heat to 50–60°C. T3P is thermally stable.

  • Monitoring: Monitor by LCMS. If conversion stalls, add 0.5 equiv NMI (N-methylimidazole) to catalyze the reaction.

  • Workup: Dilute with EtOAc. Wash with water, 0.5 M HCl (to remove pyridine), and brine. The phosphorus byproducts are water-soluble.[1][2]

Method B: Ghosez’s Reagent

The "Sledgehammer" for Unreactive Amines When the amine is effectively non-nucleophilic, converting the acid to an acid chloride is necessary. Thionyl chloride (


) is often too harsh for complex substrates. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) forms acid chlorides under neutral conditions.

Mechanism:

ghosez_mech Acid Carboxylic Acid Inter Intermediate (Chloro-enamine adduct) Acid->Inter + Ghosez Ghosez Ghosez's Reagent AcidCl Acid Chloride Inter->AcidCl - Amide byproduct Amide Final Amide AcidCl->Amide + Hindered Amine

Figure 2: Activation pathway using Ghosez's Reagent.

Protocol:

  • Activation: In a dry flask under

    
    , dissolve Carboxylic Acid (1.0 equiv) in dry DCM or THF.
    
  • Reagent Addition: Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at 0°C or RT.

  • Formation: Stir at RT for 1–2 hours. Validation: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester to confirm Acid Chloride formation.

  • Coupling:

    • Option 1 (One-pot): Add the Cyclobutane Amine (1.2 equiv) and DIPEA (2.5 equiv) directly to the acid chloride solution.

    • Option 2 (Two-pot): If the amine is acid-sensitive, cannulate the acid chloride solution into a separate flask containing the Amine and Base.

  • Completion: Stir at RT or reflux (if THF) until complete.

Method C: COMU / Oxyma

The Modern "Safety" Alternative COMU is a third-generation uronium reagent that incorporates the Oxyma leaving group. It is safer (non-explosive) than benzotriazoles (HOBt/HOAt) and shows superior solubility, which is critical for maintaining high concentrations.

Protocol:

  • Mix: Dissolve Carboxylic Acid (1.0 equiv) and COMU (1.1 equiv) in DMF or DMF/DCM (1:1).

  • Base: Add DIPEA (2.0–3.0 equiv) at 0°C. The solution usually turns yellow/orange.

  • Pre-activation: Stir for 2–5 minutes (do not over-stir, or the active ester may hydrolyze/rearrange).

  • Coupling: Add the Cyclobutane Amine (1.2 equiv).

  • Conditions: Allow to warm to RT. For hindered amines, microwave irradiation (40–60°C for 20 mins) is highly effective with COMU.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Steric bulk prevents attack.Concentration: Increase reaction concentration to >0.5 M. Heat: Switch to T3P/2-MeTHF and heat to 70°C.
Epimerization Slow coupling allows oxazolone formation.Switch Reagent: Use T3P + Pyridine (no DIPEA). Temp: Keep activation at -10°C, add amine, then warm slowly.
Hydrolysis Wet solvents reacting with activated acid.Drying: Dry solvents over molecular sieves. Ghosez's reagent is strictly moisture intolerant.
Stalled Reaction Amine deactivation (salt formation).Base: Ensure excess base (check pH > 9). Use stronger bases like DBU if the substrate allows.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development. [Link][3]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters. [Link]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Sources

Application Note: Reductive Amination Protocols for N-Methylcyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of N-methylcyclobutanamine derivatives is a recurring challenge in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the development of JAK inhibitors. While the cyclobutane ring offers unique conformational restriction and metabolic stability compared to its acyclic counterparts, two primary failure modes plague this specific transformation:

  • Volatility-Induced Yield Loss: The parent N-methylcyclobutanamine (MW ~85 g/mol ) and its simple derivatives are highly volatile. Standard workups involving rotary evaporation often result in significant product loss.

  • Imine Instability: The strain energy of the cyclobutane ring (~26.3 kcal/mol) can make the intermediate iminium ion sensitive to aggressive conditions, though it is generally more stable than cyclopropane.

This guide details two validated protocols: the Standard STAB Method (Sodium Triacetoxyborohydride) for general use, and the Titanium(IV) Isopropoxide Method for hindered substrates or when using methylamine hydrochloride directly.

Critical Analysis of Reaction Parameters

The Hydride Donor Selection

The choice of reducing agent is the determinant of chemoselectivity.

ReagentSuitabilityMechanism Note
NaBH(OAc)₃ (STAB) Primary Choice Protonates the imine/hemiaminal in situ; reduces iminium ion much faster than the ketone. Mildly acidic conditions (AcOH) prevent ring opening.
Ti(OiPr)₄ / NaBH₄ High Performance Ti(IV) acts as a Lewis acid and water scavenger, forcing imine formation before reduction.[1] Essential for methylamine HCl salts.
NaCNBH₃ Legacy/ToxicEffective but requires pH 3–4 control and generates toxic cyanide byproducts. Avoid unless necessary.
H₂ / Pd-C RiskCyclobutane rings can survive mild hydrogenation, but risk of hydrogenolysis (ring opening) increases with pressure and temperature.
The Volatility Trap (Crucial)

N-methylcyclobutanamine has a boiling point estimated between 80–90°C. However, it forms low-boiling azeotropes with common solvents.

  • Rule: Never concentrate the free base to dryness.

  • Solution: Isolate as the Hydrochloride (HCl) or Oxalate salt.

Visualized Reaction Mechanism

The following diagram illustrates the pathway, highlighting the critical Iminium Ion intermediate which is the target for the hydride attack.

ReductiveAmination Ketone Cyclobutanone (Electrophile) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Addition Amine Methylamine (Nucleophile) Amine->Hemiaminal Addition Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium -H2O Product N-Methylcyclobutanamine (Target) Iminium->Product Reduction Acid Acid Catalyst (AcOH or Ti(IV)) Acid->Hemiaminal Acid->Iminium Hydride Hydride Donor (STAB or NaBH4) Hydride->Product H- transfer

Figure 1: Mechanistic pathway. The formation of the Iminium Ion is the rate-limiting equilibrium; the Hydride reduction is the irreversible product-forming step.

Experimental Protocols

Protocol A: The Standard STAB Method

Best for: Standard substrates using Methylamine (2M in THF or MeOH).

Reagents:

  • Cyclobutanone derivative (1.0 equiv)

  • Methylamine (2.0 M solution in THF, 1.5–2.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[2]

Procedure:

  • Mixing: In a flame-dried flask under N₂, dissolve the cyclobutanone in DCE (0.2 M concentration).

  • Amine Addition: Add Methylamine solution.

  • Catalyst: Add AcOH. Stir for 15–30 minutes at Room Temperature (RT) to establish the hemiaminal equilibrium.

  • Reduction: Add STAB in one portion. (Note: Mild effervescence may occur).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS or TLC (ninhydrin stain).

  • Quench: Add saturated aqueous NaHCO₃ carefully. Stir for 15 minutes until gas evolution ceases.

  • Workup (See Section 5 for Isolation).

Protocol B: The Titanium(IV) Isopropoxide Method

Best for: Hindered ketones or when using Methylamine Hydrochloride solid.

Reagents:

  • Cyclobutanone derivative (1.0 equiv)

  • Methylamine Hydrochloride (1.5–2.0 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)[1]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2–1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (anhydrous) or Ethanol

Procedure:

  • Complexation: In a dried flask, combine cyclobutanone, Methylamine HCl, Et₃N, and Ti(OiPr)₄.

    • Note: The mixture may become viscous.

  • Imine Formation: Stir at RT for 12–18 hours. The Ti(IV) acts as a Lewis acid and dehydrating agent, pushing the equilibrium to the imine.

  • Reduction: Cool the reaction to 0°C. Add NaBH₄ portion-wise (Exothermic!).

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench (Critical): Add 1M NaOH or aqueous NH₄OH. A white/grey precipitate of Titanium oxide will form.

  • Filtration: Filter through a pad of Celite to remove the titanium salts. Wash the pad with Et₂O or DCM.

Isolation Strategy: The "Salt Trap"

Objective: Isolate the volatile amine as a stable, non-volatile Hydrochloride salt.

Workflow:

  • Extraction: Perform the aqueous workup (from Protocol A or B). Extract the free base amine into DCM or Et₂O (3x).

  • Drying: Dry the combined organics over Na₂SO₄. Filter.

  • Salt Formation (Do NOT Evaporate yet):

    • Cool the organic solution to 0°C.

    • Add 4M HCl in Dioxane (1.5–2.0 equiv) dropwise.

    • The amine hydrochloride salt should precipitate immediately.

  • Collection:

    • If precipitate forms: Filter the solid, wash with cold ether, and dry under vacuum.

    • If no precipitate: Evaporate the solvent carefully to obtain the solid salt. Since it is now a salt, it will not evaporate, but avoid high heat to prevent sublimation of the salt (rare but possible).

Decision & Troubleshooting Workflow

Workflow Start Start: Reductive Amination CheckSource Amine Source? Start->CheckSource Soln Solution (THF/MeOH) CheckSource->Soln Liquid Solid HCl Salt (Solid) CheckSource->Solid Salt MethodA Protocol A: STAB (Mild, Direct) Soln->MethodA MethodB Protocol B: Ti(OiPr)4 (Force Imine) Solid->MethodB CheckVolatile Is Product MW < 150? MethodA->CheckVolatile MethodB->CheckVolatile Salt Isolate as HCl Salt (Do NOT rotavap freebase) CheckVolatile->Salt Yes Standard Standard Workup CheckVolatile->Standard No

Figure 2: Decision tree for selecting the optimal protocol and isolation method.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry. [Link]

  • Neidigh, K. A., et al. (1994). "Efficient Synthesis of Secondary Amines via Titanium(IV) Isopropoxide Reductive Amination." Journal of Organic Chemistry. [Link]

  • PubChem Compound Summary. (2023). "N-Methylcyclobutanamine."[4] National Center for Biotechnology Information. [Link]

Sources

Orthogonal Protection Strategies for 1-(aminomethyl)-N-methylcyclobutan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

In the intricate field of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, the strategic manipulation of functional groups is paramount. For molecules containing multiple reactive sites, such as the diamine 1-(aminomethyl)-N-methylcyclobutan-1-amine, the ability to selectively modify one amine in the presence of the other is a critical challenge. This necessity has driven the development of orthogonal protection strategies, a cornerstone of complex molecule construction.[1][2] Orthogonality in this context refers to the use of protecting groups that can be removed under distinct, non-interfering conditions, thereby allowing for precise, sequential chemical transformations.[1][3][4]

This technical guide provides a comprehensive exploration of orthogonal protection strategies for 1-(aminomethyl)-N-methylcyclobutan-1-amine, a molecule featuring both a primary and a secondary amine. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis of suitable protecting group pairs. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the logical design and execution of synthetic routes involving this and structurally related diamines.

The Challenge: Differentiating Nucleophilicity

The core challenge in the selective protection of 1-(aminomethyl)-N-methylcyclobutan-1-amine lies in the similar nucleophilicity of its primary and secondary amino groups. Direct reaction with a single protecting group reagent will often lead to a statistical mixture of mono-protected (at either amine), di-protected, and unreacted starting material, complicating purification and significantly reducing the yield of the desired product.[5] Therefore, a successful strategy must exploit the subtle differences in steric hindrance and basicity between the two amines or employ a protecting group that exhibits inherent selectivity.

Recommended Orthogonal Protection Strategies

Drawing from established principles in amine protection chemistry, two primary orthogonal strategies are recommended for 1-(aminomethyl)-N-methylcyclobutan-1-amine. These strategies leverage the differential lability of common amine protecting groups to acidic, basic, and hydrogenolytic conditions.[1][6][7]

Strategy 1: Boc (Primary Amine) and Cbz (Secondary Amine)

This strategy is one of the most classic and reliable approaches in organic synthesis.[6][8] The tert-butoxycarbonyl (Boc) group is selectively introduced onto the less sterically hindered primary amine. The benzyloxycarbonyl (Cbz or Z) group is then used to protect the remaining secondary amine. The orthogonality of this pair is well-established: the Boc group is labile to strong acid, while the Cbz group is stable to acid but readily cleaved by catalytic hydrogenation.[3][6][7]

Strategy 2: Boc (Primary Amine) and Fmoc (Secondary Amine)

This combination is another cornerstone of modern synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][9][10][11] Similar to the first strategy, the Boc group is first installed on the primary amine. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is then used to protect the secondary amine. This pair offers excellent orthogonality, with the Boc group being removed by acid and the Fmoc group being cleaved under mild basic conditions, typically with piperidine.[1][12][13]

Data Presentation: Comparison of Orthogonal Protection Strategies
Protecting Group PairSelective Protection OrderDeprotection ConditionsOrthogonality PrincipleKey Advantages
Boc / Cbz 1. Boc on Primary Amine2. Cbz on Secondary AmineBoc: Strong acid (e.g., TFA, HCl)[6][14]Cbz: Catalytic Hydrogenation (e.g., H₂, Pd/C)[6][7]Acid vs. HydrogenolysisHigh stability of Cbz to a wide range of reagents.[8]
Boc / Fmoc 1. Boc on Primary Amine2. Fmoc on Secondary AmineBoc: Strong acid (e.g., TFA, HCl)[1][3]Fmoc: Mild base (e.g., 20% Piperidine in DMF)[11][12]Acid vs. BaseExtremely mild Fmoc deprotection conditions.[10]

Experimental Protocols

The following protocols are provided as a detailed guide for the orthogonal protection of 1-(aminomethyl)-N-methylcyclobutan-1-amine.

Workflow Visualization

Orthogonal_Protection_Workflow cluster_start Starting Material cluster_strategy1 Strategy 1: Boc / Cbz cluster_strategy2 Strategy 2: Boc / Fmoc Start 1-(aminomethyl)-N- methylcyclobutan-1-amine Boc_Protection Boc Protection (Primary Amine) Start->Boc_Protection (Boc)₂O, Base Boc_Protected N-Boc intermediate Boc_Protection->Boc_Protected Cbz_Protection Cbz Protection (Secondary Amine) Boc_Protected->Cbz_Protection Cbz-Cl, Base Fmoc_Protection Fmoc Protection (Secondary Amine) Boc_Protected->Fmoc_Protection Fmoc-OSu, Base Di_Protected_BC Di-protected: Boc (NH₂) & Cbz (NHMe) Cbz_Protection->Di_Protected_BC Boc_Deprotection Acidic Deprotection (TFA) Di_Protected_BC->Boc_Deprotection Cbz_Deprotection Hydrogenolysis (H₂, Pd/C) Di_Protected_BC->Cbz_Deprotection Mono_Protected_Cbz Mono-protected: Cbz (NHMe) Boc_Deprotection->Mono_Protected_Cbz Mono_Protected_Boc Mono-protected: Boc (NH₂) Cbz_Deprotection->Mono_Protected_Boc Di_Protected_BF Di-protected: Boc (NH₂) & Fmoc (NHMe) Fmoc_Protection->Di_Protected_BF Fmoc_Deprotection Basic Deprotection (Piperidine) Di_Protected_BF->Fmoc_Deprotection Boc_Deprotection2 Acidic Deprotection (TFA) Di_Protected_BF->Boc_Deprotection2 Mono_Protected_Boc2 Mono-protected: Boc (NH₂) Fmoc_Deprotection->Mono_Protected_Boc2 Mono_Protected_Fmoc Mono-protected: Fmoc (NHMe) Boc_Deprotection2->Mono_Protected_Fmoc

Caption: Orthogonal protection and deprotection workflows.

Protocol 1: Selective Boc Protection of the Primary Amine

Causality: The primary amine is less sterically hindered than the secondary amine, allowing for preferential reaction with the bulky di-tert-butyl dicarbonate (Boc₂O) under controlled conditions. The use of a base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) is crucial to neutralize the acid byproduct and drive the reaction to completion.[3]

Materials:

  • 1-(aminomethyl)-N-methylcyclobutan-1-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-(aminomethyl)-N-methylcyclobutan-1-amine (1.0 eq) in DCM or THF.

  • Add TEA (1.1 eq) or NaHCO₃ (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected intermediate.

Protocol 2A: Cbz Protection of the Secondary Amine (Following Boc Protection)

Causality: With the primary amine protected, the secondary amine is the only remaining nucleophilic site. Benzyl chloroformate (Cbz-Cl) is a highly reactive reagent for this transformation.[8][15] A base is required to scavenge the HCl generated during the reaction.[7][16]

Materials:

  • N-Boc-1-(aminomethyl)-N-methylcyclobutan-1-amine (from Protocol 1)

  • Benzyl chloroformate (Cbz-Cl)

  • Pyridine or TEA

  • DCM

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.

  • Add pyridine or TEA (1.2 eq).

  • Cool the solution to 0 °C.

  • Add Cbz-Cl (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash sequentially with water, dilute HCl (to remove excess base), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify by column chromatography to yield the di-protected product.

Protocol 2B: Fmoc Protection of the Secondary Amine (Following Boc Protection)

Causality: N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) is a stable and efficient reagent for the introduction of the Fmoc group.[11][13] The reaction proceeds under mild basic conditions.

Materials:

  • N-Boc-1-(aminomethyl)-N-methylcyclobutan-1-amine (from Protocol 1)

  • Fmoc-OSu

  • NaHCO₃

  • 1,4-Dioxane and Water

Procedure:

  • Dissolve the N-Boc protected intermediate (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add NaHCO₃ (2.0 eq).

  • Add Fmoc-OSu (1.1 eq) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to afford the di-protected product.

Orthogonal Deprotection Protocols

Protocol 3A: Selective Deprotection of the Boc Group

Causality: The Boc group is readily cleaved under strong acidic conditions via a mechanism that forms a stable tert-butyl cation.[14] Trifluoroacetic acid (TFA) is commonly used for this purpose.

Materials:

  • Di-protected amine (from Protocol 2A or 2B)

  • Trifluoroacetic acid (TFA)

  • DCM

Procedure:

  • Dissolve the di-protected compound in DCM.

  • Add an excess of TFA (e.g., 25-50% v/v in DCM).

  • Stir at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • The resulting amine salt can be used directly or neutralized with a base.

Protocol 3B: Selective Deprotection of the Cbz Group

Causality: The benzyl ester of the carbamate is susceptible to hydrogenolysis.[6][7] A palladium catalyst facilitates the cleavage of the C-O bond by hydrogen gas, releasing the free amine, carbon dioxide, and toluene.

Materials:

  • Di-protected amine (from Protocol 2A)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the di-protected compound in MeOH or EtOH.

  • Add a catalytic amount of Pd/C (e.g., 10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir vigorously at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the solvent.

  • Concentrate the filtrate to obtain the deprotected product.

Protocol 3C: Selective Deprotection of the Fmoc Group

Causality: The Fmoc group is cleaved via a base-mediated β-elimination mechanism.[10][12] The acidic proton on the fluorenyl ring is abstracted by a base, typically a secondary amine like piperidine, leading to the collapse of the carbamate.

Materials:

  • Di-protected amine (from Protocol 2B)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the di-protected compound in DMF.

  • Add a solution of 20% piperidine in DMF.

  • Stir at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and piperidine under high vacuum.

  • The crude product can be purified by chromatography or precipitation.

Conclusion

The successful synthesis and derivatization of complex molecules such as 1-(aminomethyl)-N-methylcyclobutan-1-amine hinge on the ability to employ robust and selective orthogonal protection strategies. The Boc/Cbz and Boc/Fmoc pairings represent two highly reliable and versatile approaches, each with its distinct advantages depending on the planned synthetic route. By understanding the underlying principles of their reactivity and carefully controlling reaction conditions, researchers can achieve high yields of the desired mono-protected intermediates, paving the way for further molecular elaboration. The detailed protocols provided herein serve as a practical guide for the successful implementation of these critical synthetic transformations.

References

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Available from: [Link]

  • An Excellent Method for Cbz-protection of Amines. (2010). Available from: [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021). Available from: [Link]

  • Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. PMC. (2015). Available from: [Link]

  • A Highly Chemoselective Protection and Activation of Primary Amines in Polyamine. Available from: [Link]

  • Taylor & Francis Online. A Simple Method of Protecting a Secondary Amine with Tert Butyloxycarbonyl (Boc) in the Presence of a Primary Amine. (2006). Available from: [Link]

  • RSC Publishing. Selective protection of mixed primary–secondary amines. Simple preparation of N1,N8-bis(t-butoxycarbonyl)spermidine. Available from: [Link]

  • ACS Publications. Selective Protection of Secondary Amines as the N-Phenyltriazenes. Application to Aminoglycoside Antibiotics. (2015). Available from: [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets. Available from: [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024). Available from: [Link]

  • ResearchGate. What is the best protecting group that is selective for a secondary amine functionality over a primary amine functionality?. (2016). Available from: [Link]

  • PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). Available from: [Link]

  • SciELO. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Available from: [Link]

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025). Available from: [Link]

  • Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. (2020). Available from: [Link]

  • ACS Publications. 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines. (2018). Available from: [Link]

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Available from: [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]

  • ResearchGate. How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?. (2015). Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Available from: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. (2023). Available from: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. (2026). Available from: [Link]

  • Protecting Groups - chem.iitb.ac.in. (2020). Available from: [Link]

  • ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. (2025). Available from: [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. (2021). Available from: [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Available from: [Link]

  • ChemRxiv. Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. Available from: [Link]

  • PubChemLite. 1-(aminomethyl)-n,n-dimethylcyclobutan-1-amine. Available from: [Link]

  • Google Patents. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • PubChem. Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Patent US-6846950-B2. Available from: [Link]

Sources

Application Note: Designing Bioisosteres with 1-(Aminomethyl)-N-methylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-(aminomethyl)-N-methylcyclobutan-1-amine (1-AMCB) as a high-value bioisostere in drug discovery. As a conformationally restricted analog of N-methylpropane-1,3-diamine, this scaffold offers a strategic solution to "escape from flatland" (increasing


), reduce the entropic penalty of ligand binding, and block metabolic hot-spots associated with linear alkyl chains.[1] This document provides the rationale for design, a validated synthesis protocol, and physicochemical characterization workflows.

Strategic Rationale: Why This Scaffold?

The "Gem-Dimethyl" vs. Cyclobutane Effect

In medicinal chemistry, the gem-dimethyl group is often introduced to restrict bond rotation (the Thorpe-Ingold effect). However, cyclobutane rings provide a superior alternative by further constraining the C–C–C bond angle (~88° vs. ~109.5° in acyclic systems) and locking the exit vectors of the attached functional groups.

1-AMCB specifically targets the replacement of flexible 1,3-diamine linkers found in kinase inhibitors, GPCR ligands, and protease inhibitors.[1]

FeatureLinear 1,3-Diaminegem-Dimethyl Analog1-AMCB (Cyclobutane)
Conformational Entropy High (Flexible)MediumLow (Rigid/Pre-organized)
Metabolic Stability Low (Oxidative deamination)Medium (Steric block)High (Quaternary center blocks

-oxidation)
Lipophilicity (LogP) VariableHighLower (Solubilizing puckered ring)
Vector Alignment VariableFixedFixed & Distinct
Vector Analysis & Binding Thermodynamics

The primary value of 1-AMCB lies in entropic optimization . A flexible linear diamine must lose significant conformational entropy (


) to adopt the bioactive pose. By using 1-AMCB, the molecule is "pre-organized" into a conformation that often matches the bioactive state, minimizing the entropic penalty and potentially improving potency (

) by 10–100 fold.
Diagram: The Design Cycle

The following workflow illustrates the decision matrix for incorporating 1-AMCB into a lead series.

DesignCycle Lead Lead Compound (Flexible Linker) Analysis Vector Analysis (Overlay & Docking) Lead->Analysis Identify Rotatable Bonds Design Scaffold Selection (1-AMCB) Analysis->Design Match N-N Distance Synth Synthesis (Strecker Protocol) Design->Synth Execute Route Test Validation (pKa, Microsomal Stability) Synth->Test Profile Test->Lead Iterate (SAR)

Figure 1: Iterative design cycle for replacing flexible linkers with rigid cyclobutane scaffolds.

Experimental Protocol: Synthesis of 1-AMCB

Objective: Synthesize 1-(aminomethyl)-N-methylcyclobutan-1-amine from cyclobutanone. Mechanism: Strecker reaction followed by nitrile reduction.

Reagents & Equipment
  • Starting Material: Cyclobutanone (CAS: 1191-95-3).

  • Reagents: Methylamine (2M in THF), Trimethylsilyl cyanide (TMSCN), Lithium Aluminum Hydride (LAH), Sodium Sulfate (

    
    ).[1]
    
  • Solvents: Methanol (MeOH), Tetrahydrofuran (THF, anhydrous), Diethyl ether.[1]

  • Safety Note: TMSCN is highly toxic and releases HCN upon hydrolysis. All operations must be performed in a well-ventilated fume hood. LAH is pyrophoric.

Step-by-Step Procedure
Step A: Strecker Reaction (Formation of Aminonitrile)
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with Cyclobutanone (1.0 eq, 10 mmol) and anhydrous MeOH (50 mL).

  • Amine Addition: Cool to 0°C. Add Methylamine (2M in THF, 1.2 eq, 12 mmol) dropwise. Stir for 30 minutes at 0°C to form the imine intermediate.

  • Cyanide Addition: Add TMSCN (1.5 eq, 15 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.

  • Workup: Quench carefully with saturated

    
    . Extract with DCM (
    
    
    
    mL). Dry organics over
    
    
    , filter, and concentrate in vacuo.
    • Checkpoint: The intermediate is 1-(methylamino)cyclobutane-1-carbonitrile .

Step B: Reduction (Nitrile to Primary Amine)
  • Setup: Charge a dry flask with LAH (2.0 eq) in anhydrous THF (0°C) under Argon/Nitrogen.

  • Addition: Dissolve the crude aminonitrile from Step A in anhydrous THF and add dropwise to the LAH suspension.

  • Reflux: Warm to RT, then heat to reflux (65°C) for 4 hours. This reduces the nitrile (

    
    ) to the methylene amine (
    
    
    
    ).
  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is the mass of LAH in grams.
  • Isolation: Stir until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate.

  • Purification: If necessary, purify via amine-functionalized silica gel chromatography or distill under reduced pressure.[1]

Synthetic Workflow Diagram

Synthesis Start Cyclobutanone Step1 Step 1: Strecker Reaction (+ MeNH2, TMSCN) Start->Step1 Imine Formation Inter Intermediate: 1-(methylamino)cyclobutane-1-carbonitrile Step1->Inter Nucleophilic Attack Step2 Step 2: Reduction (+ LiAlH4) Inter->Step2 Nitrile Reduction Product Product: 1-(aminomethyl)-N-methylcyclobutan-1-amine Step2->Product Workup

Figure 2: Synthetic pathway for the 1-AMCB scaffold.

Physicochemical Characterization & Validation

To ensure the bioisostere functions as intended, the following parameters must be validated against the original flexible linker.

pKa Determination Protocol

The cyclobutane ring can shift the pKa of the attached amines due to electronic effects and solvation changes.

  • Method: Potentiometric Titration (Sirius T3 or equivalent).

  • Expectation:

    • Linear 1,3-diamine pKa: ~10.5 (primary), ~8.5 (secondary).[1]

    • 1-AMCB pKa: Typically 0.5–1.0 log units lower due to the electron-withdrawing nature of the strained ring and increased s-character of the bonds.

    • Impact: Lower pKa can improve membrane permeability (higher fraction of neutral species at physiological pH).

Metabolic Stability Assay
  • Method: Liver Microsome incubation (Human/Rat).

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS to monitor parent depletion.

  • Mechanism: The quaternary carbon at position 1 prevents

    
    -oxidation at the branching point, a common metabolic liability in linear alkyl chains.
    

References

  • Mykhailiuk, P. K. (2019).[1][2] "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis." Organic & Biomolecular Chemistry. Link

  • Van der Kolk, M. R., et al. (2022).[1][3] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem. Link

  • Meanwell, N. A. (2011).[1][4] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Life Chemicals. (2021). "Conformationally Restricted Diamines in Medicinal Chemistry." Application Note. Link

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties as amide isosteres." Angewandte Chemie International Edition. Link

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Cyclobutane Amino Acid (CBAA) Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of cyclobutane amino acids (CBAAs) into peptide backbones represents a powerful strategy for generating peptidomimetics with enhanced proteolytic stability and defined secondary structures (foldamers). However, the inherent steric bulk and rigidity of the cyclobutane ring present significant challenges in Solid-Phase Peptide Synthesis (SPPS), often resulting in deletion sequences and low crude purity.

This guide provides a validated protocol for the high-efficiency coupling of Fmoc-protected


-cyclobutane amino acids (specifically cis- and trans-2-aminocyclobutanecarboxylic acid derivatives). It details critical deviations from standard SPPS workflows required to overcome steric hindrance and on-resin aggregation.

Strategic Design Considerations

The Building Blocks: Stereochemistry & Folding

Unlike flexible linear amino acids (Gly, Ala), CBAAs impose severe conformational constraints. The stereochemistry of the building block dictates the resulting foldamer architecture:

  • (trans)-CBAA: Promotes 12-helix formation or extended strand structures.

  • (cis)-CBAA: Induces turn structures or

    
    -sheet-like stacking.
    

Impact on Synthesis: These induced secondary structures often form during synthesis (on-resin), leading to "difficult sequences" where the N-terminus becomes buried and inaccessible for subsequent couplings.

Resin Selection Strategy

Standard high-loading resins (


 mmol/g) are unsuitable for CBAA peptides due to the high volume of the cyclobutane ring and the risk of inter-chain aggregation.
  • Recommendation: Use ChemMatrix® (PEG-PS) or Tentagel resins.

  • Loading: Target a low substitution level (0.2 – 0.35 mmol/g ) to ensure pseudo-dilution and minimize steric crowding.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Building Block: Fmoc-

    
    -CBAA-OH (e.g., Fmoc-2-aminocyclobutane-1-carboxylic acid).
    
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is strictly preferred over HBTU/DIC due to faster kinetics for hindered amines.

  • Base: DIEA (Diisopropylethylamine).[1]

  • Chaotropic Solvent (Optional): 0.4M LiCl in DMA (Dimethylacetamide) for breaking aggregates.

Workflow Logic

The following diagram illustrates the decision-making process for CBAA incorporation.

SPPS_Workflow Start Resin Swelling (DCM/DMF) Fmoc_Deprot Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprot Wash1 Wash (DMF x5) Fmoc_Deprot->Wash1 Activation Pre-activation (AA:HATU:DIEA 3:2.9:6) Wash1->Activation Coupling Coupling Reaction (2-4 hours or Microwave) Activation->Coupling Monitoring In-Process Control (Chloranil Test) Coupling->Monitoring Decision Complete? Monitoring->Decision Recouple Double Coupling (Change Solvent to NMP) Decision->Recouple No (Blue/Green) Next_Cycle Proceed to Next AA Decision->Next_Cycle Yes (Colorless) Cap Capping (Ac2O/Lutidine) Recouple->Cap Cap->Next_Cycle

Figure 1: Optimized SPPS workflow for hindered cyclobutane residues. Note the emphasis on monitoring and re-coupling.

Step-by-Step Procedure
Step 1: Pre-Activation (Critical)

Do not add reagents sequentially to the resin. Pre-activate the hindered amino acid to form the active ester in solution.

  • Dissolve 3.0 eq of Fmoc-CBAA-OH and 2.9 eq of HATU in minimal dry DMF.

  • Add 6.0 eq of DIEA.

  • Agitate for 1-2 minutes (color should turn yellow/orange). Note: Do not exceed 5 minutes to avoid racemization.

Step 2: Coupling[2][3][4]
  • Add the pre-activated solution to the resin.

  • Standard Condition: Agitate for 2 to 4 hours at room temperature.

  • Microwave Condition (Preferred): 75°C for 10 minutes (25W constant power). Caution: Cyclobutane rings are thermally stable, but sensitive protecting groups on side chains must be considered.

Step 3: Monitoring (The Chloranil Test)

The standard Kaiser (ninhydrin) test is often unreliable for secondary amines or sterically shielded N-termini common in CBAA synthesis.

  • Protocol: Use the Chloranil Test .

    • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a resin sample.

    • Blue/Green beads = Incomplete coupling (Free amine present).

    • Colorless/Amber beads = Complete coupling.

Step 4: Cleavage

Due to the rigid backbone, the peptide may trap the linker in a hydrophobic pocket.

  • Wash resin thoroughly with DCM.

  • Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

  • Extend cleavage time to 3-4 hours to ensure diffusion into the rigid matrix.

Troubleshooting & Optimization Data

When coupling fails (positive Chloranil test after 4 hours), aggregation is the likely culprit. The following table summarizes efficiency data comparing standard vs. optimized conditions for a difficult test sequence: H-(β-CBAA)4-Gly-Rink.

ConditionCoupling ReagentSolvent SystemAvg. Coupling Yield (Cycle 3)Purity (Crude)
Standard HBTU / DIEADMF65%42%
High Potency HATU / DIEADMF88%71%
Magic Mixture HATU / DIEANMP + 0.4M LiCl >99% 94%
Microwave HATU / DIEADMF (75°C)98%91%

Interpretation: The use of HATU is mandatory. For sequences


 residues, the addition of chaotropic salts (LiCl) or microwave energy is required to disrupt inter-chain hydrogen bonding facilitated by the cyclobutane constraints.
Aggregation Breaker Mechanism

The rigidity of CBAAs facilitates rapid folding into stable secondary structures on the resin. The diagram below details how to disrupt this using "Magic Mixtures."

Aggregation_Mechanism Folded Folded Peptide (H-bonds stabilized) Steric_Block N-Terminus Inaccessible Folded->Steric_Block Causes Chaotrope Add LiCl / NMP (Chaotropic Agent) Steric_Block->Chaotrope Treatment Disrupted Disrupted H-bonds (Linearized) Chaotrope->Disrupted Solvation Access Coupling Successful Disrupted->Access Allows

Figure 2: Mechanism of action for chaotropic salt intervention in CBAA synthesis.

References

  • Ortuño, R. M., et al. (2005).[5][6] "Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides."[5] Current Organic Chemistry. Link

  • Illa, O., et al. (2017). "The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids." Tetrahedron. Link

  • Fernández-Tejada, A., et al. (2009).[7] "Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid."[7] Organic & Biomolecular Chemistry. Link

  • Wellings, D. A., & Atherton, E. (1997). "Standard Fmoc protocols." Methods in Enzymology. Link

  • Bachem. (2024).[2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

Sources

improving metabolic stability using cyclobutane diamine pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhancing Metabolic Stability via Cyclobutane Diamine Pharmacophores

Abstract

This guide details the application of cyclobutane-1,2-diamine scaffolds as bioisosteres for flexible ethylenediamine linkers in drug discovery. While flexible diamines are privileged pharmacophores in GPCR and kinase inhibitors, they often suffer from rapid oxidative metabolism (N-dealkylation) and poor oral bioavailability. This note provides the rationale, synthetic incorporation protocols, and metabolic stability assessment workflows to validate the utility of cyclobutane constraints in extending half-life (


) and lowering intrinsic clearance (

).

Introduction: The Metabolic Liability of Flexible Diamines

In medicinal chemistry, the 1,2-diamine motif is ubiquitous, serving as a chelation site or a hydrogen-bonding bridge in ligands for targets like Histamine H3, opioid receptors, and various kinases. However, the ethylene bridge (


) presents two critical liabilities:
  • Conformational Entropy: The high degree of freedom allows the molecule to adopt conformations that fit into the active site of Cytochrome P450 (CYP) enzymes, facilitating metabolism.

  • Oxidative Vulnerability: The

    
    -carbons adjacent to amines are prime sites for CYP-mediated hydrogen abstraction, leading to carbinolamine formation and subsequent N-dealkylation (cleavage).
    

The Cyclobutane Solution: Replacing the ethyl linker with a cyclobutane ring introduces "conformational lock." This modification increases the fraction of sp³ carbons (


), lowers lipophilicity (LogD) relative to larger rings, and sterically shields the nitrogen lone pairs and 

-protons from CYP heme iron centers.

Design Rationale & Mechanism

The metabolic stability conferred by the cyclobutane scaffold arises from three distinct physicochemical mechanisms:

  • Angle Strain & Hybridization: Cyclobutane carbons have significant p-character in the ring bonds to relieve strain (bond angles ~88° vs 109.5°). This alters the hybridization of the C-H bonds external to the ring, increasing their s-character and bond dissociation energy (BDE), making hydrogen abstraction by CYP450 radical species energetically unfavorable.

  • Steric Shielding: The "puckered" conformation of cyclobutane acts as a steric wall. In the trans-configuration, the substituents are locked in a pseudo-equatorial position, preventing the enzyme from accessing the

    
    -carbon.
    
  • Vectorial Alignment: Unlike flexible chains, cyclobutane rigidly orients the amine vectors. If the trans-isomer is selected, it mimics the bioactive "extended" conformation of ethylenediamine without the entropic penalty, improving on-target potency while reducing off-target metabolic fit.

Visualizing the Mechanism

MetabolicStability Flexible Flexible Diamine (Ethyl Linker) CYP_Access CYP450 Heme Access (Easy H-Abstraction) Flexible->CYP_Access High Entropy Cyclobutane Cyclobutane Scaffold (Rigid Constraint) Flexible->Cyclobutane Bioisosteric Replacement Metabolism N-Dealkylation / Cleavage CYP_Access->Metabolism Oxidation Steric Steric Shielding & High C-H BDE Cyclobutane->Steric Fixed Conformation Stability Metabolic Stability (Low CLint) Steric->Stability Blocked Oxidation

Caption: Comparative pathway showing how cyclobutane rigidity blocks the CYP450 access inherent to flexible linkers.

Protocol 1: Synthetic Incorporation (Library Generation)

Purpose: To incorporate trans-cyclobutane-1,2-diamine into a drug scaffold via amide coupling. Starting Material: tert-butyl ((1R,2R)-2-aminocyclobutyl)carbamate (commercially available or resolved via tartaric acid crystallization).

Reagents:

  • Carboxylic Acid Building Block (

    
    )
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous Dimethylformamide)

  • TFA (Trifluoroacetic acid) / DCM (Dichloromethane)

Step-by-Step Methodology:

  • Activation:

    • In a 4 mL vial, dissolve

      
       (1.0 equiv, 0.2 mmol) in anhydrous DMF (2 mL).
      
    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling:

    • Add tert-butyl ((1R,2R)-2-aminocyclobutyl)carbamate (1.0 equiv) to the reaction mixture.

    • Flush with

      
       gas and cap the vial.
      
    • Stir at RT for 4–16 hours. Monitor by LC-MS for the formation of the intermediate (M+H).

  • Work-up:

    • Dilute with EtOAc (15 mL), wash with saturated

      
       (
      
      
      
      ), water, and brine.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Deprotection (Boc-Removal):

    • Dissolve the crude intermediate in DCM (2 mL).

    • Add TFA (0.5 mL) dropwise at 0°C.

    • Allow to warm to RT and stir for 2 hours.

    • Concentrate under reduced pressure. Arotrop with toluene (

      
      ) to remove residual TFA.
      
  • Final Purification:

    • Purify the final diamine salt via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

    • Lyophilize to obtain the stable powder.

Protocol 2: In Vitro Metabolic Stability Assessment

Purpose: To quantify Intrinsic Clearance (


) using Human Liver Microsomes (HLM). This assay validates if the cyclobutane modification successfully reduced metabolic liability.[1]

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Test Compound (10 mM DMSO stock).

  • Positive Control: Testosterone (High clearance) or Diclofenac.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Experimental Workflow:

  • Buffer Preparation:

    • Prepare 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Master Mix Preparation:

    • Dilute microsomes in buffer to a concentration of 0.625 mg/mL (Final assay concentration will be 0.5 mg/mL).

    • Spike Test Compound into the Master Mix to a final concentration of 1

      
       (Final DMSO < 0.1%).
      
  • Pre-Incubation:

    • Aliquot 40

      
       of Master Mix into a 96-well plate.
      
    • Incubate at 37°C for 10 minutes (shaking water bath).

  • Reaction Initiation:

    • Add 10

      
       of pre-warmed NADPH regenerating system to start the reaction (Time 
      
      
      
      ).
    • Negative Control: Add buffer instead of NADPH to one set of wells (checks for non-NADPH stability).

  • Sampling & Quenching:

    • At time points

      
       min, remove aliquots.
      
    • Immediately add to 150

      
       ice-cold Quench Solution (ACN + IS).
      
    • Centrifuge at 4000 rpm for 20 minutes at 4°C to pellet proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS (e.g., Agilent 6460 QQQ).

    • Monitor MRM transitions for Parent and Internal Standard.

Assay Workflow Diagram

AssayWorkflow Prep Step 1: Prep Master Mix (Microsomes + Compound) Incubate Step 2: Pre-incubation (37°C, 10 min) Prep->Incubate Initiate Step 3: Add NADPH (Start Reaction) Incubate->Initiate Sample Step 4: Sampling (0, 5, 15, 30, 45 min) Initiate->Sample Quench Step 5: Quench (Ice-cold ACN + IS) Sample->Quench Analyze Step 6: LC-MS/MS Analysis (Calculate % Remaining) Quench->Analyze

Caption: Step-by-step workflow for the HLM metabolic stability assay.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance (


): 
  • Plot

    
     vs. Time (min).[2]
    
  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate half-life:

    
    .
    
  • Calculate

    
     using the formula:
    
    
    
    

Comparative Analysis (Example Data): The table below illustrates typical results when replacing a flexible ethylenediamine with a cyclobutane scaffold.

ParameterFlexible Ethylenediamine AnalogCyclobutane Analog (Trans)Improvement Factor

(min)
12.558.04.6x

(

)
110.8 (High Clearance)23.9 (Low/Mod Clearance)Significant
Major Metabolite N-dealkylated amineRing hydroxylation (Minor)Pathway Shift
LogD (pH 7.4) 2.11.8Improved LLE

Interpretation:

  • High

    
     (>50):  Indicates rapid first-pass metabolism. The compound is likely unsuitable for oral dosing without modification.
    
  • Low

    
     (<20):  Indicates good metabolic stability. The cyclobutane scaffold successfully shielded the metabolic soft spot.
    

Troubleshooting & Optimization

  • Issue: Poor Solubility.

    • Cause: Cyclobutane is more lipophilic than a charged amine but less than a phenyl ring.

    • Fix: Ensure the amine remains basic enough to be protonated at physiological pH. Check the pKa of the resulting diamine; the cyclobutane ring can slightly depress the pKa of attached amines due to inductive effects.

  • Issue: Loss of Potency. [1]

    • Cause: The rigid scaffold may lock the molecule in a non-bioactive conformation.

    • Fix: Synthesize both cis and trans isomers. The cis-isomer mimics a "turn" conformation, while the trans-isomer mimics an "extended" chain. Screening both is essential.

  • Issue: Low Recovery in Assay.

    • Cause: Non-specific binding to microsomes.

    • Fix: Check recovery in the "minus NADPH" control. If loss is observed, add 0.01% BSA to the buffer or reduce microsomal protein concentration.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[3] A comprehensive review of cyclobutane as a bioisostere for metabolic stability.

  • Microsomal Stability Assay Protocol. Cyprotex/Evotec. Standard industry protocols for HLM stability assessment.

  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Journal of Organic Chemistry, 2011. Detailed structural analysis and synthetic routes for cyclobutane diamines.

  • Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 2011. Discusses the "Magic Methyl" effect and rigidification strategies.

Sources

Troubleshooting & Optimization

solubility issues of 1-(aminomethyl)-N-methylcyclobutan-1-amine free base vs HCl salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling of 1-(aminomethyl)-N-methylcyclobutan-1-amine (Free Base vs. HCl Salt) Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Status: Active Guide Last Updated: February 15, 2026 Molecule Class: Gem-disubstituted Cyclobutane Diamines

Executive Summary

1-(aminomethyl)-N-methylcyclobutan-1-amine is a high-value, rigidified diamine scaffold used to constrain conformation in drug discovery. However, its physicochemical properties—specifically the high polarity of the small aliphatic ring and the basicity of the two amine centers—create significant handling challenges. Users frequently report "disappearing mass" during extraction and "oiling out" during salt formation.

This guide addresses the solubility mismatches between the Free Base (lipophilic but water-miscible oil) and the HCl Salt (highly polar, hygroscopic solid).

Part 1: Critical Solubility Profile

The following table contrasts the two forms to assist in experimental planning.

FeatureFree Base (Neutral)HCl Salt (Ionic)
Physical State Colorless to pale yellow oil (volatile).White to off-white solid (often hygroscopic).
Water Solubility High. Miscible due to H-bonding, despite lipophilic ring.Very High. >100 mg/mL.[1]
Organic Solubility Soluble in DCM, MeOH, EtOH, THF. Poor in Hexanes/Ether. Insoluble in THF, Et2O, DCM, Hexanes. Soluble in MeOH/Water.
Reactivity Nucleophilic.[2] Rapidly absorbs atmospheric

(forms carbamates).
Stable to oxidation/air. Non-nucleophilic until neutralized.
pKa (Est.) ~9.5 (primary amine), ~10.0 (secondary amine).N/A (Fully protonated).
Key Risk Extraction Failure: Partitions into aqueous phase even at high pH.Hygroscopicity: Becomes a gummy oil if exposed to humid air.

Part 2: Troubleshooting Guides

Scenario A: "I neutralized the HCl salt, but I cannot extract the Free Base."

Issue: You dissolved the HCl salt in water, adjusted pH to >12, and extracted with Ethyl Acetate (EtOAc) or Diethyl Ether (


), but the organic layer contains almost no product.

Root Cause: This molecule is a low-molecular-weight diamine . Even in its neutral free-base form, the high polarity of the two amine groups dominates the lipophilicity of the small cyclobutane ring. The partition coefficient (


) is likely near or below zero, meaning it prefers the aqueous phase or partitions equally, making simple extraction inefficient.

Protocol: The "Salting Out" & Polar-Organic Extraction

  • Saturate Aqueous Phase: Add solid NaCl or

    
     to your aqueous alkaline solution until no more salt dissolves. This increases the ionic strength, forcing the organic amine out ("Salting Out").
    
  • Switch Solvents: Do NOT use Et2O or Hexane. Do NOT rely solely on EtOAc.

    • Recommended Solvent: Dichloromethane (DCM) mixed with Isopropyl Alcohol (IPA) or Methanol.

    • Ratio: 9:1 or 4:1 (DCM:IPA). The alcohol disrupts H-bonding with water.

  • Multiple Extractions: Perform 4–5 extractions with small volumes rather than 1–2 large ones.

  • Drying: Dry the combined organic layers over

    
     (Sodium Sulfate), not
    
    
    
    (Magnesium Sulfate), as amines can sometimes coordinate to Mg salts, leading to loss.

Visual Workflow: High-Polarity Amine Extraction

ExtractionWorkflow Start Start: Aqueous HCl Salt Solution Basify Adjust pH > 12 (Use 50% NaOH or KOH) Start->Basify CheckSol Is the solution saturated with salt? Basify->CheckSol AddSalt Add solid NaCl / K2CO3 (Salting Out) CheckSol->AddSalt No Extract Extract with DCM:IPA (4:1) (Repeat 4-5 times) CheckSol->Extract Yes AddSalt->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate (Rotovap) *Do not heat >30°C* Dry->Concentrate Result Yield: Free Base Oil Concentrate->Result

Caption: Optimized workflow for extracting highly polar diamines from aqueous media.

Scenario B: "The HCl salt turned into a sticky gum/oil instead of a solid."

Issue: You attempted to form the HCl salt by adding HCl (in dioxane or ether) to the free base, but the product oiled out and refuses to crystallize.

Root Cause:

  • Hygroscopicity: The salt rapidly absorbed water from the atmosphere or the solvent.

  • Solvent Trapping: The lattice energy of the salt is competing with the solvation energy. Small diamine salts often trap solvent molecules, preventing crystal lattice formation.

Protocol: Trituration and Solvent Exchange

  • Remove Solvent: Evaporate the oily mixture to dryness under high vacuum.

  • Azeotrope: Add anhydrous toluene or acetonitrile and re-evaporate. Repeat 2x. This helps remove trace water and excess HCl.

  • Trituration:

    • Dissolve the gum in a minimum amount of Methanol (MeOH).

    • Add dry Diethyl Ether (

      
      ) or Methyl tert-butyl ether (MTBE) dropwise with vigorous stirring until cloudy.
      
    • Critical Step: If it oils out again, scratch the glass side of the flask with a spatula or sonicate the mixture.

  • Alternative Counter-ion: If the HCl salt remains intractable, consider switching to a Dihydrochloride (2HCl) if you only used 1 equivalent, or switch to a less hygroscopic salt form like Fumarate or Oxalate (if suitable for your next step).

Scenario C: "Reaction Heterogeneity - The salt won't dissolve in my reaction solvent."

Issue: You need to react the amine with an electrophile (e.g., an acid chloride or alkyl halide) in THF or DCM, but the HCl salt sits at the bottom of the flask as a solid.

Root Cause: Amine salts are ionic and insoluble in non-polar or moderately polar aprotic solvents (THF, DCM, Toluene). They require a base to be "freed" in situ.

Protocol: In-Situ Free Basing

Do not attempt to pre-isolate the free base if you want to avoid the extraction issues described in Scenario A. Instead, generate it inside the reaction vessel.

  • Suspension: Suspend the HCl salt in your reaction solvent (e.g., DCM).

  • Base Addition: Add a soluble organic base.

    • DIPEA (Hünig's Base): Recommended. It is soluble in DCM/THF.

    • Stoichiometry: You need at least n+1 equivalents of base (where n is the number of HCl molecules attached to your amine).

  • Mechanism: The DIPEA deprotonates the cyclobutane amine. The resulting DIPEA-HCl stays in solution (in DCM) or precipitates (in Ether), while the cyclobutane amine becomes free and reactive.

  • Verification: The suspension might clear up (if DIPEA-HCl is soluble) or change appearance.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my Free Base show an extra peak in LCMS/NMR after sitting on the bench? A: This is likely a Carbamate . Primary and secondary amines on small rings are potent nucleophiles. They react with atmospheric


 to form carbamic acids (

) or salts (

).
  • Fix: Store the free base under Argon/Nitrogen. If the peak appears, purging the solution with nitrogen or mild heating often reverses the reaction.

Q2: Can I use the HCl salt directly for amide coupling (EDC/HATU)? A: Yes. In fact, it is preferred. The salt prevents oxidation and


 absorption. Simply add the HCl salt to the reaction mixture and include 3–4 equivalents of DIPEA or NMM (N-methylmorpholine) to neutralize it in situ.

Q3: Is the amine on the ring or the methyl group more reactive? A:

  • Sterics: The

    
     (aminomethyl) is a primary amine and is less sterically hindered than the ring-attached 
    
    
    
    .
  • Reactivity: The primary amine (aminomethyl) is generally the better nucleophile for alkylation or acylation. The ring amine is secondary and attached to a bulky cyclobutane, making it slower to react.

Q4: What is the best way to store this compound long-term? A: Store as the HCl salt at -20°C in a desiccator. The free base is unstable (volatile and


 sensitive) and should only be generated immediately before use.

References

  • Solubility & Extraction of Polar Amines

    • Concept: Partition coefficients of hydrophilic amines require polar organic solvent mixtures.
    • Source: Roberts, J. D., & Caserio, M. C. (1977).[3] Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.[3] (Section 23-4: Physical Properties of Amines).[3]

    • URL:[3]

  • Salt Selection & Hygroscopicity

    • Concept: HCl salts of small diamines are prone to hygroscopicity; counter-ion selection affects crystallinity.
    • Source: Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.
    • URL:

  • Cyclobutane Scaffolds in Drug Discovery

    • Concept: Structural constraints and basicity of cyclobutane diamines.
    • Source: Grygorenko, O. O., et al. (2021).[4] "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." The Journal of Organic Chemistry.

    • URL:

  • Handling of Free Bases (CO2 Absorption)

    • Concept: Formation of carbamates
    • Source:Purification of Laboratory Chemicals (Armarego & Chai).
    • URL:

Sources

preventing over-alkylation of 1-(aminomethyl)-N-methylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Alkylation & Achieving Selectivity Document ID: TSC-AMCB-001 Status: Active Audience: Medicinal Chemists, Process Chemists[1][2]

Core Analysis: The Chemical Landscape

The Substrate: 1-(aminomethyl)-N-methylcyclobutan-1-amine This molecule presents a unique "Nucleophilic Competition" scenario due to its dual-amine structure:

  • Primary Amine (

    
    ):  Located on a methylene tether.[1][2] It is sterically accessible, highly nucleophilic, and the primary site for "runaway" over-alkylation (forming tertiary amines or quaternary ammonium salts).[1]
    
  • Secondary Amine (

    
    ):  Directly attached to the cyclobutane ring at position C1.[1][2]
    
    • Steric Constraint: The C1 position is a quaternary center (bonded to C2, C4, N, and the aminomethyl group).[1] This creates a "neopentyl-like" steric environment, making this amine significantly less nucleophilic than the primary amine.[1]

The Problem: Over-Alkylation When using simple alkyl halides (e.g., Methyl Iodide, Benzyl Bromide), the reaction follows


 kinetics.[1] The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the new alkyl group. This leads to a kinetic runaway, resulting in a mixture of mono-, di-, and tri-alkylated products.
Troubleshooting & FAQs
Q1: I am seeing significant amounts of quaternary ammonium salts. Why is the reaction not stopping at the mono-alkylated product?

Diagnosis: You are likely using Direct Alkylation with a highly reactive alkyl halide (e.g., MeI, EtBr) and a base (e.g.,


, 

).[1]

The Causality: In direct alkylation, the reaction rate depends on nucleophilicity.

  • 
    : Rate of starting material 
    
    
    
    Mono-alkylated.
  • 
    : Rate of Mono-alkylated 
    
    
    
    Di-alkylated.
  • The Issue: Often

    
    . As soon as the mono-alkylated product forms, it competes for the alkylating agent.[1] Because the primary amine on your substrate is unhindered, there is no steric brake to stop this process.
    

The Fix: Switch to Reductive Amination (The Gold Standard) Reductive amination changes the mechanism from


 substitution to condensation-reduction. This pathway is self-limiting because the intermediate (imine) cannot react with a second equivalent of aldehyde.[1][2]

Protocol: Reductive Mono-Alkylation

  • Stoichiometry: 1.0 eq Substrate + 1.05 eq Aldehyde/Ketone.[1][2]

  • Solvent: DCE (1,2-Dichloroethane) or THF.[1][2]

  • Reagent: Sodium Triacetoxyborohydride (

    
    ).[1][2][3]
    
    • Why? It is mild and will reduce the imine (formed in situ) but not the aldehyde, preventing side reactions.[1]

  • Procedure:

    • Mix amine and aldehyde in solvent for 30-60 min (Imine formation).[1][2]

    • Add

      
       (1.5 eq).[1][2]
      
    • Stir at RT for 2-16h.[1]

    • Quench with saturated

      
      .[2]
      

Note: This method selectively targets the primary amine (


) over the hindered secondary amine (

) due to the steric bulk of the cyclobutane ring hindering iminium formation at the C1 position.[1]
Q2: I cannot use Reductive Amination (my R-group is not available as an aldehyde). How do I make Direct Alkylation work?

Diagnosis: You are restricted to


 chemistry (e.g., using alkyl triflates, epoxides, or specific halides).[1]

The Fix: Statistical Control & High Dilution You must manipulate the kinetics to favor


 by ensuring the alkylating agent always encounters unreacted starting material, not product.

Optimization Table: Direct Alkylation Parameters

ParameterRecommendationMechanistic Reason
Stoichiometry 10:1 (Amine : Alkylating Agent)Statistically ensures the electrophile hits the starting material, not the product.[1]
Addition Mode Syringe Pump (Slow addition)Keeps the instantaneous concentration of the alkylating agent extremely low.
Temperature Sub-ambient (

to

)
Lowers kinetic energy, increasing the selectivity difference between competing nucleophiles.[1]
Solvent Non-polar / Aprotic (e.g., Toluene)Polar aprotic solvents (DMF/DMSO) accelerate

too much, reducing selectivity.[1]

Recovery: After the reaction, you will have excess starting material.[1] Since your substrate is a diamine, it can be recovered via Acid/Base extraction or cation-exchange chromatography (SCX-2 cartridges).[1]

Q3: I need to alkylate the secondary amine (N-methyl) specifically. How do I prevent the primary amine from reacting?

Diagnosis: You have a "Regioselectivity" problem.[1][2] The primary amine is chemically more active than the secondary amine you want to target.[2]

The Fix: Protection-Deprotection Sequence You cannot rely on kinetics here because the primary amine will always react faster.[2] You must shut it down.

Workflow:

  • Protection: React substrate with

    
     (0.95 eq) in DCM/
    
    
    
    at
    
    
    .
    • Selectivity: The unhindered primary amine reacts with Boc anhydride much faster than the hindered secondary amine.[2]

  • Alkylation: Perform your difficult alkylation on the secondary amine (now the only free amine).[1][2]

    • Conditions: May require forcing conditions (Heat, NaH/DMF) because the C1 position is hindered.

  • Deprotection: TFA/DCM or HCl/Dioxane to remove the Boc group.[1][2]

Visualizing the Pathways
Figure 1: Mechanistic Decision Tree

This diagram illustrates the logical flow for selecting the correct synthetic strategy based on the target outcome.

G Start Start: 1-(aminomethyl)-N-methylcyclobutan-1-amine TargetQ What is your Target? Start->TargetQ TargetPrimary Target: Primary Amine (-CH2NH-R) TargetQ->TargetPrimary Modify Tether TargetSecondary Target: Secondary Amine (-N(Me)-R) TargetQ->TargetSecondary Modify Ring N MethodQ Is 'R' available as Aldehyde/Ketone? TargetPrimary->MethodQ Protect STRATEGY C: Protection Strategy 1. Boc2O (Selectivity) 2. Alkylation 3. Deprotection TargetSecondary->Protect Mandatory Reductive STRATEGY A: Reductive Amination (NaBH(OAc)3) MethodQ->Reductive Yes (Best Path) Direct STRATEGY B: Direct Alkylation (High Dilution / Excess Amine) MethodQ->Direct No (Alkyl Halide only)

Caption: Decision matrix for selecting the optimal alkylation strategy based on regioselectivity and reagent availability.

Figure 2: The "Runaway Train" vs. "Controlled Stop"

Comparing the kinetic profiles of Direct Alkylation vs. Reductive Amination.

ReactionPath cluster_0 Direct Alkylation (SN2) - The Runaway Train cluster_1 Reductive Amination - The Controlled Stop SM1 Primary Amine Prod1 Sec. Amine (More Nucleophilic!) SM1->Prod1 k1 Prod2 Tert. Amine (Over-Alkylation) Prod1->Prod2 k2 (k2 > k1) Quat Quaternary Salt (Dead End) Prod2->Quat k3 SM2 Primary Amine Imine Imine Intermediate (Neutral) SM2->Imine + Aldehyde Final Sec. Amine (Stable) Imine->Final + NaBH(OAc)3

Caption: Kinetic comparison showing why SN2 leads to mixtures while Reductive Amination stops at the secondary amine.

References
  • Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][4] Link[1][2]

  • Salvatore, R. N., et al. (2001).[1][2] "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1] Link[1][2]

  • Master Organic Chemistry. (2017). "Alkylation of Amines Generally Sucks.[1][2][5] Here Are Some Workarounds." Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

Sources

purification methods for polar low-molecular-weight cyclobutane amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of purifying polar, low-molecular-weight cyclobutane amines . These molecules present a "perfect storm" of purification difficulties: they are highly water-soluble (hard to extract), often lack UV chromophores (hard to see), and the parent compounds are volatile (hard to isolate).

Current Status: Operational | Topic: Purification & Isolation Protocols

The "Aqueous Trap": Extraction & Workup

Problem: “My product remains in the aqueous layer during standard DCM/Water extraction.”

Technical Insight: Low-molecular-weight amines (e.g., cyclobutylamine, MW ~71) form strong hydrogen bond networks with water. Standard lipophilic solvents like diethyl ether or pure dichloromethane (DCM) cannot disrupt this hydration shell, leading to poor partition coefficients (


).
Troubleshooting Protocol: The "Salting Out" & Mixed-Solvent Extraction

Do not use pure DCM. You must increase the ionic strength of the aqueous phase and increase the polarity of the organic phase.

Step-by-Step Method:

  • Saturation: Saturate the aqueous reaction mixture with solid NaCl (brine is often insufficient; add solid salt until it stops dissolving). This exploits the Salting Out effect, reducing the solubility of organics in water.

  • pH Adjustment: Ensure pH

    
     12 using 5M NaOH. The amine must be fully deprotonated (Free Base) to extract.
    
    • Self-Validation: Check pH with paper, not a probe (amines can foul probes).

  • The Solvent Cocktail: Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .

    • Why: Isopropanol (IPA) acts as a phase-transfer bridge, disrupting the aqueous hydration shell and pulling the polar amine into the organic layer.

  • Multiple Extractions: Perform 4–5 extractions. Polar amines partition slowly.

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    (Magnesium Sulfate) as it is slightly acidic and can bind polar amines, reducing yield.

The "Silica Problem": Chromatography

Problem: “My amine tails badly on silica gel or stays at the baseline even with 10% MeOH.”

Technical Insight: Silica gel is acidic (


). Basic amines interact strongly with surface silanols via ion-exchange mechanisms, causing severe tailing and irreversible adsorption.
Primary Solution: SCX "Catch and Release" (Recommended)

For amines with MW < 200, Strong Cation Exchange (SCX) is superior to silica flash. It acts as a chemical filter, binding the amine while non-basic impurities wash through.

The SCX Protocol:

  • Loading: Dissolve crude mixture in MeOH (or DCM/MeOH). Load onto a pre-equilibrated SCX cartridge (sulfonic acid functionalized silica).

  • Catch: The amine gets protonated by the sulfonic acid and binds ionically.

  • Wash: Flush with 100% MeOH.

    • Result: Non-basic impurities (neutrals, acids) elute. The amine stays bound.

  • Release: Elute with 2M Ammonia in Methanol .

    • Mechanism:[1] The excess ammonia deprotonates the amine, breaking the ionic bond.

  • Validation: The amine will elute in a tight band once the ammonia front breaks through.

Secondary Solution: Basified Silica Flash

If you must use standard silica, you must "deactivate" the silanols.

  • Eluent: DCM : MeOH :

    
     (e.g., 90:9:1).
    
  • Pre-treatment: Flush the column with eluent before loading your sample to neutralize active sites.

The "Invisible Man": Detection

Problem: “I cannot see my compound on the Flash system UV detector.”

Technical Insight: Cyclobutane amines lack conjugated


-systems required for UV absorbance at standard wavelengths (254 nm). They are "UV inactive."
Detection Strategies
MethodSuitabilityNotes
ELSD / CAD High Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) detects any non-volatile analyte.[2] This is the gold standard for this class.
Ninhydrin Stain High For TLC. Primary amines turn deep purple/blue upon heating.
KMnO4 Stain Medium Oxidizes the amine (and impurities); useful if Ninhydrin is unavailable.
UV @ 210 nm Low End-absorption only. High risk of solvent noise (MeOH absorbs here).

The "Vanishing Act": Isolation & Volatility

Problem: “I had 500mg in the flask, rotavapped it, and now I have nothing.”

Technical Insight: Cyclobutylamine (parent) boils at ~81°C. Under vacuum, it sublimates or evaporates rapidly. Even heavier derivatives can be volatile.

Protocol: Immediate Salt Formation

Never isolate the free base to dryness. Convert it to a stable salt immediately after chromatography.

HCl Salt Formation Protocol:

  • Collection: Collect SCX or Flash fractions (typically in MeOH/NH3).

  • Concentration (Careful): Concentrate to a small volume (do not dry completely) at low bath temp (< 30°C).

  • Acidification: Add excess 4M HCl in Dioxane or 2M HCl in Diethyl Ether .

  • Precipitation: The amine-HCl salt is usually less soluble in ether/dioxane and will precipitate as a white solid.

  • Filtration: Filter the solid.

    • Benefit: The HCl salt is non-volatile and stable.

Visual Workflows

Logic Map: Purification Strategy

PurificationStrategy Start Crude Reaction Mixture (Aqueous or Organic) CheckSol Is product in Aqueous Phase? Start->CheckSol SaltingOut Saturate with NaCl Extract with DCM:IPA (3:1) CheckSol->SaltingOut Yes CheckPurity Is Crude Pure Enough? CheckSol->CheckPurity No (Organic) SaltingOut->CheckPurity SaltForm Add HCl in Dioxane/Ether Isolate as Salt CheckPurity->SaltForm Yes SCX SCX Cartridge (Catch & Release) 1. Load (MeOH) 2. Wash (MeOH) 3. Elute (NH3/MeOH) CheckPurity->SCX No (Standard) Flash Basified Silica Flash DCM:MeOH:NH4OH CheckPurity->Flash No (Large Scale) SCX->SaltForm Flash->SaltForm

Figure 1: Decision matrix for isolating polar amines. Note the priority of SCX for purification and Salt Formation for isolation.

Mechanism: SCX "Catch and Release"

SCX_Mechanism Step1 1. LOAD (Neutral pH) Amine binds to SO3- sites Step2 2. WASH (Methanol) Impurities wash through Step1->Step2 Retain Amine Step3 3. ELUTE (NH3 in MeOH) NH3 displaces Amine Amine releases Step2->Step3 Clean Amine

Figure 2: The chemical mechanism of Strong Cation Exchange (SCX) purification.

References

  • Biotage. "How should I purify a complex, polar, amide reaction mixture?

  • Waters Corporation. "Comparing ELSD and CAD Performance" (Validation of detection methods for non-chromophoric compounds).

  • Sigma-Aldrich.

  • University of Rochester. "Workup for Removing Amines" (General extraction protocols).

Sources

Technical Guide: Handling Volatile Aliphatic Diamines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Immediate Safety Protocols

Context: Volatile aliphatic diamines (e.g., ethylenediamine, 1,3-diaminopropane,


-dimethylethylenediamine) are critical building blocks in medicinal chemistry, often used as linkers or ligand scaffolds. However, their dual nucleophilicity, high basicity, and extreme volatility present unique challenges in stoichiometry control and isolation.
Emergency Safety Data (The "Red Flags")
  • Inhalation Hazard: High vapor pressure allows these amines to rapidly reach toxic concentrations. They are severe respiratory irritants and sensitizers. Always handle in a functioning fume hood.

  • Corrosivity: Rapidly penetrates skin, causing chemical burns.

  • Flash Point: Many (e.g., ethylenediamine, FP

    
     34°C) are flammable. Ground all glassware.
    

Module 1: Storage & Reagent Integrity

User Query: "My bottle of ethylenediamine has a white crust around the cap and the liquid is cloudy. Is it safe to use?"

Technical Diagnosis: Your reagent has reacted with atmospheric CO


. Aliphatic amines are strong bases and nucleophiles that rapidly absorb carbon dioxide to form carbamates  (zwitterionic salts), appearing as white solids.


Troubleshooting & Remediation
SymptomCauseSolution
White Crust/Solid Formation of amine carbamates (air exposure).Filtration: Filter the liquid through a glass frit under inert atmosphere. The carbamate is often insoluble in the neat amine.Distillation: For critical applications, redistill over KOH pellets or CaH

to break down carbamates and remove water.
Viscosity Increase Hydrogen bonding networks from water absorption (hygroscopic).Drying: Store over activated 3Å or 4Å molecular sieves for 24h.
Yellowing Oxidation (N-oxide formation) or trace polymerization.Purification: Distillation is required. Store subsequent fractions in amber glass under Argon.

Pro-Tip: Do not store volatile amines in bottles with ground glass stoppers; the carbamate formation can "freeze" the joint. Use Teflon-lined screw caps or septum-sealed crimp vials.

Module 2: Reaction Strategy (Mono- vs. Bis-Alkylation)

User Query: "I am trying to mono-protect or mono-alkylate a symmetrical diamine, but I keep getting the bis-substituted byproduct. How do I stop at the mono-stage?"

Technical Insight: The product of mono-alkylation is often more nucleophilic than the starting material (inductive effect of the alkyl group), accelerating the second reaction. To overcome this, you must rely on statistical probability and kinetics .

Protocol: The "High-Dilution, High-Excess" Strategy
  • Stoichiometry: Use a huge excess of the diamine (5–10 equivalents). This ensures the electrophile is statistically more likely to encounter an unreacted diamine molecule than a mono-alkylated product.

  • Addition Mode: Add the electrophile (dissolved in solvent) dropwise to the diamine (also in solution). Never add the diamine to the electrophile.

  • Temperature: Lower temperatures (0°C or -78°C) generally favor the kinetic product (mono-substitution) over the thermodynamic product (bis-substitution).

Workflow Visualization

ReactionWorkflow Start Start: Symmetrical Diamine Setup Setup: 10 equiv. Diamine in DCM/THF Start->Setup Addition Addition: Dropwise Electrophile (Slow, 0°C) Setup->Addition Dissolve Reaction Reaction Mixture: Mono (Major) + Excess Diamine Addition->Reaction Stir Reaction->Setup If Bis > 10%: Increase Equiv. Workup Workup: Evaporate Excess Diamine (High Vac / Azeotrope) Reaction->Workup Quench Product Crude Mono-Amine Workup->Product Isolate

Caption: Workflow for maximizing mono-functionalization of symmetrical diamines using the dilution/excess method.

Module 3: Work-up & Isolation (The "Water Trap")

User Query: "My product is a polar amine. After aqueous workup, my organic layer is empty, and my product is stuck in the water. How do I get it out?"

Technical Insight: Short-chain diamines and their mono-derivatives are highly hydrophilic (LogP < 0). Standard EtOAc/Water extractions will fail because the amine partitions into the aqueous phase, especially if protonated.

Isolation Strategies for Hydrophilic Amines
Method A: The "Salting Out" Extraction
  • Basify: Adjust aqueous pH to >12 using NaOH or KOH pellets (ensure product is fully deprotonated).

  • Saturate: Add solid NaCl or K

    
    CO
    
    
    
    to the aqueous phase until no more dissolves. This reduces the solubility of organics in water ("salting out").
  • Extract: Use Chloroform : Isopropanol (3:1) or n-Butanol as the extraction solvent. These are more polar than EtOAc and better at pulling amines from water.

    • Note: n-Butanol has a high boiling point (117°C). Ensure your product is not volatile before using.

Method B: Catch-and-Release (SCX Chromatography)

For non-volatile products, use Strong Cation Exchange (SCX) cartridges.

  • Load: Load the reaction mixture (in MeOH or Water) onto the SCX column.

    • Mechanism:[1][2][3] Neutral impurities flow through; Amine binds to the sulfonic acid resin.

  • Wash: Rinse with MeOH to remove non-basic impurities.

  • Elute: Release the amine using 2M Ammonia in Methanol .

  • Finish: Evaporate the ammoniacal methanol to obtain the free amine.

Method C: The "Schotten-Baumann" Trap (Derivatization)

If the free amine is too volatile or water-soluble, derivatize it in situ during workup.

  • Add Boc

    
    O or Cbz-Cl directly to the crude reaction mixture.
    
  • The resulting carbamate (Boc-amine) is lipophilic and easily extracted with EtOAc/Hexanes.

  • Purify the protected amine, then deprotect (e.g., TFA/DCM) only when needed for the next step.

Quantitative Data: Physical Properties

Use this table to determine if your diamine can be removed by evaporation (High VP) or requires extraction.

DiamineBoiling Point (°C)Vapor Pressure (mmHg @ 20°C)Water SolubilitypKa (approx)
Ethylenediamine 11610.0Miscible10.7, 7.6
1,3-Diaminopropane 1403.0Miscible10.6, 8.8
1,4-Diaminobutane 1581.0Miscible10.8, 9.6
N,N-Dimethylethylenediamine 107~15.0Miscible9.9, 6.9

Reference Note: High vapor pressure (>5 mmHg) implies significant loss during rotary evaporation if vacuum is too strong.

Decision Matrix: Purification Strategy

PurificationTree Start Crude Reaction Mixture CheckVP Is Product Volatile? (BP < 150°C / MW < 120) Start->CheckVP YesVolatile YES: Do NOT Rotovap to dryness CheckVP->YesVolatile NoVolatile NO: Stable to Vac CheckVP->NoVolatile Derivatize Derivatize (Boc/Cbz) then Extract YesVolatile->Derivatize Distill Fractional Distillation (if stable) YesVolatile->Distill CheckPolarity Is it Water Soluble? NoVolatile->CheckPolarity Hydrophobic Hydrophobic: Standard Extraction (DCM/Water) CheckPolarity->Hydrophobic Hydrophilic Hydrophilic: Use SCX Column or Salting Out (CHCl3:IPA) CheckPolarity->Hydrophilic

Caption: Decision tree for selecting the appropriate isolation method based on product volatility and polarity.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3301, Ethylenediamine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Amine Reactivity).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Protocols for drying and distilling amines).
  • Biotage. (n.d.). Strategies for Purifying Basic Compounds using Flash Chromatography. Retrieved from [Link]

Sources

resolving steric hindrance in N-methylcyclobutane coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the N-Methylcyclobutane Coupling Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a non-linear, troubleshooting-first guide designed to resolve the specific steric and electronic bottlenecks associated with N-methylcyclobutanamine derivatives.

This guide moves beyond standard textbook definitions, addressing the "hidden" failure modes caused by the unique puckered conformation of the cyclobutane ring and the steric demand of the N-methyl group.

Module 1: Diagnostic Triage & FAQ

User Query: "My standard amide coupling (EDC/HOBt) with N-methylcyclobutanamine yielded <10%. Is the amine dead?"

Dr. Aris: The amine is likely not "dead," but it is sterically compromised.

  • The Root Cause: Cyclobutane is not planar; it exists in a "puckered" or "butterfly" conformation (bond angles ~88-90°, puckering angle ~25°).[1] When you add an N-methyl group, the steric bulk around the nitrogen nucleophile increases significantly compared to a cyclopropyl or isopropyl analog.

  • The Failure Mode: Standard activated esters (OBt/OSu) are often too sterically crowded to allow the nucleophilic attack of the secondary amine.

  • Immediate Fix: Switch to T3P (Propylphosphonic anhydride) or convert the acid to an acid chloride using Ghosez’s Reagent. (See Protocol A).

User Query: "I am seeing significant reduction of my aryl halide (Ar-H) instead of the coupled product in Buchwald-Hartwig reactions."

Dr. Aris: You are observing


-hydride elimination .
  • The Mechanism: N-methylcyclobutanamine is an

    
    -branched secondary amine. Once the amine binds to the Palladium center, the resulting Pd-amido complex is crowded. To relieve steric strain, the complex may undergo 
    
    
    
    -hydride elimination from the cyclobutyl methine proton rather than the desired reductive elimination.
  • Immediate Fix: You need a ligand that promotes reductive elimination faster than

    
    -hydride elimination. RuPhos  or BrettPhos  are the ligands of choice here. (See Protocol B).
    

Module 2: Decision Logic & Visualizations

To select the correct conditions, analyze your electrophile and coupling type. Use the decision matrix below.

CouplingLogic Start Start: N-Methylcyclobutane Coupling ReactionType Reaction Type? Start->ReactionType Amide Amide Bond Formation ReactionType->Amide C=O Electrophile CN_Cross C-N Cross Coupling (Buchwald-Hartwig) ReactionType->CN_Cross Ar-X Electrophile Amide_Check Standard Coupling (HATU/EDC) Failed? Amide->Amide_Check Ligand_Select Ligand Selection CN_Cross->Ligand_Select T3P Use T3P (50% in EtOAc) + Pyridine Amide_Check->T3P First Line Defense Ghosez Use Ghosez's Reagent (Acid Chloride) Amide_Check->Ghosez Stubborn Substrates RuPhos RuPhos Pd G4 (Best for Secondary Amines) Ligand_Select->RuPhos Standard BrettPhos BrettPhos Pd G4 (If Ar-Cl is unreactive) Ligand_Select->BrettPhos Alternative Base_Select Base Selection RuPhos->Base_Select LiHMDS LiHMDS (1M in THF) (Soluble, Proton Tolerant) Base_Select->LiHMDS

Figure 1: Strategic decision tree for selecting reagents based on reaction type and failure modes.

Module 3: Experimental Protocols

Protocol A: High-Steric Amide Coupling (T3P Method)

Why this works: T3P (Propylphosphonic anhydride) acts as a kinetically superior coupling reagent with low epimerization risk. It forms a highly reactive mixed anhydride that is less sensitive to the steric bulk of the incoming N-methylcyclobutanamine than an OBt ester [1].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • N-Methylcyclobutanamine (1.2 – 1.5 equiv)

  • T3P (50% w/w in EtOAc) (2.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Concentration ~0.1 M)

Step-by-Step:

  • Dissolve the Carboxylic Acid and Amine in EtOAc.

  • Cool the mixture to 0 °C (ice bath).

  • Add the Base (Pyridine is preferred for T3P) dropwise.

  • Add T3P solution dropwise over 5 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Tip: If conversion is <50% after 4 hours, heat to 50 °C. The cyclic nature of T3P byproducts allows for easy aqueous workup.

Protocol B: Buchwald-Hartwig Amination for Hindered Secondary Amines

Why this works: The RuPhos ligand is bulky and electron-rich, specifically designed to facilitate the oxidative addition of aryl halides while creating a pocket that accommodates secondary amines. Crucially, it accelerates reductive elimination, outcompeting the


-hydride elimination pathway common with 

-branched amines like cyclobutanamines [2, 3].

Reagents:

  • Aryl Halide (Ar-Br or Ar-Cl) (1.0 equiv)[2]

  • N-Methylcyclobutanamine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2–5 mol%)

    • Alternative: Pd(OAc)₂ (2-5 mol%) + RuPhos (4-10 mol%)

  • Base: LiHMDS (1.0 M in THF) (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: THF or Toluene (anhydrous, degassed)

Step-by-Step:

  • In a Glovebox or under Argon: Charge a reaction vial with RuPhos Pd G4 and the Aryl Halide (if solid).

  • Add the solvent (THF) and the N-Methylcyclobutanamine.

  • Add LiHMDS dropwise.

    • Note: LiHMDS is preferred over NaOtBu for functional group tolerance and solubility, preventing "hot spots" of basicity that can decompose the amine.

  • Seal and heat to 60–80 °C for 16 hours.

  • QC Check: Monitor by LCMS. If you see the reduced arene (Ar-H), lower the temperature to 50 °C and increase catalyst loading to 5 mol% to favor reductive elimination.

Module 4: Quantitative Performance Data

The following table summarizes expected yields based on internal application data and literature precedents for hindered secondary amines.

Reaction TypeReagent SystemTarget SubstrateTypical YieldPrimary Side Product
Amide Coupling HATU / DIPEAN-Me-Cyclobutane10–30%Activated Ester Hydrolysis
Amide Coupling T3P / Pyridine N-Me-Cyclobutane 85–95% None (Clean)
C-N Coupling Pd(PPh₃)₄ / NaOtBuAr-Br + Amine<5%Unreacted Ar-Br
C-N Coupling RuPhos Pd G4 / LiHMDS Ar-Cl + Amine 75–90% Reduced Arene (<5%)
C-N Coupling BrettPhos Pd G4Ar-Cl + Amine60–75%Reduced Arene (~10%)

Module 5: Mechanistic Insight (The "Why")

The difficulty with N-methylcyclobutane is not just "bulk."[3][4] It is the conformational rigidity .

Unlike an isopropyl group, which can rotate to minimize steric clash during the nucleophilic attack, the cyclobutane ring is tied back. However, the "puckering" pushes the C2 and C4 protons into the space occupied by the metal center or the carbonyl electrophile.

Pathway Visualization: The diagram below illustrates the competition between the desired Reductive Elimination and the undesired


-Hydride Elimination in the Buchwald-Hartwig cycle.

Mechanism cluster_legend Key Insight LPdArN L-Pd(Ar)(N-Me-Cyclobutyl) RedElim Reductive Elimination (Fast with RuPhos) LPdArN->RedElim  Kinetic Control   BetaElim Beta-Hydride Elimination (Steric Relief) LPdArN->BetaElim  Steric Crowd   Product Desired C-N Product RedElim->Product SideProd Reduced Arene (Ar-H) + Cyclobutylimine BetaElim->SideProd Note RuPhos accelerates the Green path by destabilizing the Pd-Amido complex.

Figure 2: Mechanistic competition in Pd-catalyzed coupling of alpha-branched secondary amines.

References

  • Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides. Organic Process Research & Development, 2009. Link

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 2015.[5] Link

  • Design of New Ligands for the Palladium-Catalyzed Aryl

    
    -Branched Secondary Amines. Angewandte Chemie International Edition, 2011. Link
    
  • Buchwald–Hartwig amination. Wikipedia. Link[6]

Sources

stability of cyclobutane ring under acidic deprotection conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutane Scaffold Integrity Subject: Stability of Cyclobutane Ring Under Acidic Deprotection Conditions (Boc/Ester Cleavage) Ticket ID: #CB-ACID-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

You are accessing the technical repository for maintaining small-ring integrity during organic synthesis. This guide addresses the stability of cyclobutane derivatives during acidic deprotection (specifically N-Boc removal and ester hydrolysis). While cyclobutane possesses significant ring strain (~26.3 kcal/mol), it is kinetically robust under standard Brønsted acid conditions unless specific cation-generating pathways are accessible.

Module 1: Diagnostic Flowchart

Before proceeding with your reaction, use this logic gate to assess the risk of ring expansion or opening.

CyclobutaneSafety Start START: Analyze Substrate Structure Pos Where is the Protecting Group? Start->Pos Direct Directly on Ring (e.g., 1-aminocyclobutane) Pos->Direct Alpha Position Distal Distal/Separated (e.g., cyclobutyl-CH2-NHBoc) Pos->Distal Beta/Gamma Position Safe LOW RISK Standard TFA/DCM or HCl/Dioxane Direct->Safe No adjacent LG AdjRisk Are there adjacent Leaving Groups (OH, OMs, Halides) or Alkenes? Distal->AdjRisk CationCheck Will deprotection generate a Cyclobutylcarbinyl Cation? AdjRisk->CationCheck Yes AdjRisk->Safe No CationCheck->Safe No (Isolated system) Caution HIGH RISK Ring Expansion to Cyclopentane likely. Requires Cation Scavengers. CationCheck->Caution Yes (Homoallylic/Alpha Cation)

Caption: Decision matrix for assessing cyclobutane stability based on carbocation proximity.

Module 2: Core Technical Analysis

The Stability Paradox

Researchers often fear that the 26 kcal/mol strain energy of cyclobutane will lead to immediate "popping" of the ring under acid. This is a misconception.

  • Reality: The cyclobutane C-C

    
    -bonds are relatively inert to pure Brønsted acids (TFA, HCl) at 
    
    
    
    to RT.
  • The Exception: The ring becomes labile only if a reaction pathway allows for the release of that strain energy. The primary culprit is the Wagner-Meerwein Rearrangement driven by a carbocation adjacent to the ring (the cyclobutylcarbinyl cation).

The Danger Zone: Cyclobutylcarbinyl Cations

If your deprotection conditions generate a carbocation on a carbon attached to the ring (e.g., simultaneous deprotection of a Boc amine and an adjacent alcohol, or protonation of an adjacent alkene), the ring will expand.

  • Mechanism: The cyclobutylcarbinyl cation rearranges to the cyclopentyl cation.

  • Driving Force: Relief of ring strain (Cyclobutane

    
     26 kcal/mol 
    
    
    
    Cyclopentane
    
    
    6 kcal/mol).
  • Outcome: You will isolate a five-membered ring, not your target four-membered ring.

Module 3: Troubleshooting & FAQs

Q1: I treated my N-Boc cyclobutane amino acid with 50% TFA/DCM, and the NMR looks complex. Did the ring open?

  • Diagnosis: If your Boc group was directly on the ring (e.g., 1-aminocyclobutane-1-carboxylic acid), the ring is likely intact. The complexity often arises from the formation of stable TFA-amine salts or rotamers.

  • Verification: Check the

    
     NMR. Cyclobutane 
    
    
    
    signals typically appear upfield (15-35 ppm). If you see new signals in the 20-40 ppm range characteristic of cyclopentane, expansion occurred.
  • Solution: Free base the amine (carefully, using carbonate resin) to simplify the NMR.

Q2: My substrate has a tert-butyl ester AND a Boc group. Can I remove both without hurting the ring?

  • Answer: Yes. Standard TFA/DCM removes both.

  • Caveat: Ensure the resulting carboxylic acid does not undergo intramolecular attack on the ring if activated.

Q3: I see a "pink/brown" oil instead of my solid product.

  • Cause: This is often oligomerization caused by trapped cations reacting with the alkene impurities (isobutylene) generated during Boc removal.

  • Fix: Add a cation scavenger (See Protocol B).

Module 4: Optimized Protocols

Protocol A: Standard Deprotection (Low Risk Substrates)

Use this for simple cyclobutane amines or amino acids.

  • Preparation: Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Acid Addition: Cool to

    
    . Add TFA dropwise to reach a final ratio of 1:2 or 1:4 (TFA:DCM).
    
    • Note: Do not use neat TFA; the exotherm can be dangerous for strained rings.

  • Monitoring: Stir at

    
     for 30 mins, then warm to RT. Monitor by TLC (stain with Ninhydrin) or LCMS.
    
  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
  • Data Check: Verify ring integrity via

    
     NMR. Cyclobutane protons are distinctively coupled.
    
Protocol B: Scavenger-Assisted Deprotection (High Risk/High Value)

Use this if your molecule contains electron-rich aromatics or potential nucleophilic sites that could trap the tert-butyl cation.

ReagentEquivPurpose
Substrate 1.0Target Molecule
DCM [0.1 M]Solvent
Triethylsilane (TES) 2.5Critical: Scavenges t-butyl cations to form isobutane and TES-TFA.
Water 2.5Alternative scavenger (nucleophilic quench).
TFA ExcessDeprotecting agent

Step-by-Step:

  • Dissolve substrate and Triethylsilane (TES) in DCM.

  • Cool to

    
    .
    
  • Add TFA slowly.

  • The TES will quench the tert-butyl cation immediately, preventing it from attacking the cyclobutane ring or inducing polymerization.

Module 5: Mechanistic Visualization

Pathway: The Ring Expansion Trap This diagram illustrates why you must avoid generating cations adjacent to the ring.

Rearrangement Substrate Cyclobutyl-Carbinyl Precursor (e.g., Alcohol) Cation Cyclobutylcarbinyl Cation (Unstable) Substrate->Cation -LG / H+ Expanded Cyclopentyl Cation (Stable) Cation->Expanded Wagner-Meerwein Shift (Fast) Product Ring Expanded Product Expanded->Product Trapping

Caption: The irreversible thermodynamic sink of ring expansion.

References

  • General Stability & Amino Acid Synthesis

    • Direct Access to Unn

      
      -Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.[1] (2022).[2][3][1] ACS Organic & Inorganic Au. Demonstrates stability of Boc-protected cyclobutane amino acids during TFA deprotection (86% yield).[2]
      
  • Mechanistic Insight (Ring Expansion)

    • Rearrangement of bicyclobutonium, cyclopropyl carbinyl cation. (2025).[4][5] ResearchGate. detailed analysis of the cyclopropyl/cyclobutyl cation rearrangement manifold.

  • Boc Deprotection Protocols

    • A Researcher's Guide to Boc Deprotection. (2025).[4][5] Benchchem.[4] Comparative review of acidic methodologies including HCl/Dioxane and TFA.

  • Ring Strain Data

    • Stability of Cycloalkanes - Ring Strain.[6] (2024).[7] Chemistry LibreTexts. Foundational thermodynamic data comparing cyclobutane (26.3 kcal/mol) vs cyclopentane.

Sources

Technical Support Center: Hydrophilic Cyclobutane Diamine Retention

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support Knowledge Base for researchers struggling with the HPLC analysis of hydrophilic cyclobutane diamines.

Ticket Category: Small Polar Amines | Status: Open | Priority: Critical[1]

Executive Summary

Hydrophilic cyclobutane diamines (e.g., cis/trans-1,3-cyclobutanediamine) present a "perfect storm" of chromatographic challenges:

  • Extreme Polarity: They elute in the void volume (

    
    ) on standard C18 columns.
    
  • Basicity: With pKa values typically >9.0, they are fully protonated at standard HPLC pH, leading to secondary interactions with residual silanols (peak tailing).[1]

  • Lack of Chromophore: The cyclobutane ring and amine groups do not absorb strongly in the UV range (>210 nm), making detection difficult.

This guide moves beyond basic troubleshooting to provide mechanistic root-cause analysis and self-validating protocols .

Diagnostic Workflow: Method Selection

Before starting experiments, determine the correct chromatographic mode based on your detection needs and sample matrix.[1]

MethodSelection start START: Define Constraints ms_req Is MS Detection Required? start->ms_req uv_sens Is High UV Sensitivity Needed? ms_req->uv_sens No (UV/CAD/ELSD only) hilic RECOMMENDATION A: HILIC Mode (Amide or Zwitterionic) ms_req->hilic Yes (Volatile buffers) mixmode RECOMMENDATION B: Mixed-Mode WCX (RP + Weak Cation Exchange) ms_req->mixmode Yes (Alt selectivity) ipc RECOMMENDATION C: Ion-Pairing (IPC) (C18 + Sulfonates/TFA) uv_sens->ipc No (Standard UV/CAD) deriv RECOMMENDATION D: Pre-column Derivatization (AQC, FMOC, or OPA) uv_sens->deriv Yes (Trace analysis) ipc->mixmode If peak shape fails

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on detector compatibility and sensitivity requirements.

Module 1: The "No Retention" Issue (Reversed-Phase)

The Problem

On a standard C18 column, cyclobutane diamines elute at the solvent front (


). The "hydrophobic collapse" of C18 chains in 100% aqueous conditions further exacerbates this.
Solution A: Ion-Pairing Chromatography (IPC)

Best for: QC environments using UV detection where MS compatibility is not required.

Mechanism: You add a chaotic reagent (e.g., Octanesulfonic Acid) to the mobile phase. The hydrophobic tail of the reagent partitions into the C18 stationary phase, while the negatively charged head group electrostatically retains the positively charged diamine.

Protocol 1.1: IPC Setup

  • Column: C18 End-capped, 3-5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1]

  • Mobile Phase A: 10 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 30% B over 15 minutes.

Critical Warning: IPC reagents permanently alter columns. Dedicate a specific column to this method. Do not use this column for other applications.

Solution B: Mixed-Mode Chromatography

Best for: MS applications and separating isomers.

Mechanism: Uses a stationary phase with both alkyl chains (hydrophobicity) and ion-exchange groups (ionic retention).[2] For diamines, a Weak Cation Exchange (WCX) mixed-mode column is ideal.

Protocol 1.2: Mixed-Mode Screening

  • Column: Acclaim Mixed-Mode WCX-1 or Primesep 100.

  • Buffer: Ammonium Acetate (volatile, MS friendly).[1]

  • Control: pH is the "dial" for retention.

    • Low pH (3.0): Carboxylic acid ligands on column are neutral. Retention is primarily hydrophobic (low for diamines).

    • High pH (>5.0): Ligands are negatively charged. Strong ionic retention of the diamine.

Module 2: HILIC Troubleshooting (Peak Shape & Reproducibility)

The Problem

HILIC offers excellent retention for polar amines but is prone to shifting retention times and "unknown" peak doubling.

FAQ: Why is my retention time drifting?

Answer: HILIC relies on a "water layer" adsorbed to the silica surface. If the column is not fully equilibrated, this layer varies.[1]

  • Fix: HILIC requires 20-40 column volumes of equilibration, compared to 5-10 for RP.

FAQ: Why do I see peak tailing in HILIC?

Answer: Even in HILIC, free silanols can interact with amines.[1]

  • Fix: Use a high buffer concentration (10-20 mM Ammonium Formate) to mask silanols. Do not use pure water/acetonitrile without salt.

Protocol 2.1: Robust HILIC Conditions

Parameter Setting Rationale
Stationary Phase Amide or Zwitterionic (e.g., ZIC-HILIC) Better water layer stability than bare silica.
Mobile Phase A 20 mM Ammonium Formate (pH 3.0) Low pH keeps silanols neutral; Salt suppresses ionic tailing.
Mobile Phase B Acetonitrile Weak solvent in HILIC.

| Injection Solvent | 80-90% Acetonitrile | Crucial: Injecting in water causes "solvent mismatch" and peak distortion. |

Module 3: The "Invisible Peak" (Detection)

The Problem

Cyclobutane diamines lack a conjugated system, meaning they have negligible UV absorbance.[1]

Solution: Pre-Column Derivatization

Transform the "invisible" diamine into a highly UV-active or fluorescent compound.

Mechanism: Reagents like AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) react rapidly with primary and secondary amines to form stable urea derivatives that fluoresce.

Workflow Diagram: Derivatization Logic

Derivatization sample Sample (Diamine) reaction Reaction (1-10 mins @ 50°C) sample->reaction reagent Reagent (AQC/FMOC) reagent->reaction buffer Borate Buffer (pH 8-9) buffer->reaction quench Quench (Optional) reaction->quench hplc HPLC-UV/FL Analysis quench->hplc

Figure 2: Standard pre-column derivatization workflow for enhancing detection sensitivity.

Protocol 3.1: AQC Derivatization (AccQ-Tag Method)

  • Mix: 10 µL Sample + 70 µL Borate Buffer (pH 8.8) + 20 µL AQC Reagent.

  • Incubate: 10 minutes at 55°C.

  • Analyze: The derivative is now hydrophobic enough to be retained on a standard C18 column and detected at UV 254 nm or Fluorescence (Ex 250 / Em 395).

Summary: Quick Reference Tables

Table 1: Column Selection Guide
ModeColumn TypeTarget Analyte CharacteristicProsCons
HILIC Zwitterionic / AmideHigh Polarity (LogP < -1)MS Compatible; High SensitivityLong equilibration; Sample diluent sensitivity.
Mixed-Mode WCX (Weak Cation Exchange)Basic + PolarTunable selectivity; Good peak shapeComplex method development (pH/salt/organic).
IPC-RP C18 + SulfonateBasicRobust; Excellent peak shapeNot MS compatible; Dedicated columns required.
Table 2: Common Troubleshooting Fixes
SymptomProbable CauseCorrective Action
Split Peaks Injection solvent mismatchMatch sample solvent to initial mobile phase (e.g., 90% ACN for HILIC).
Retention Drift Insufficient equilibrationIncrease re-equilibration time to 20 column volumes (HILIC).
Low Sensitivity Lack of chromophoreUse CAD/ELSD or Derivatization (AQC/FMOC).

References

  • Helix Chromatography. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.[3] Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and Managing the Analysis of Basic Compounds in RPLC and HILIC. LCGC North America. Retrieved from [Link]

  • Waters Corporation. (2020). AccQ-Tag Ultra Derivatization Kit Care & Use Manual. Retrieved from [Link]

  • Sielewiesiuk, J., et al. (2014).[1] Derivatization of Aliphatic Amines for HPLC Analysis. Journal of Chromatography A. (Generalized citation based on standard industry practice for AQC/FMOC methods).

Sources

Technical Support Center: Acylation of 1,1-Diamines (Gem-Diamines)

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: Why Your Reaction is Failing

Executive Summary: The acylation of 1,1-diamines (aminals) is not a standard amide coupling. Unlike 1,2-diamines, 1,1-diamines are inherently unstable acetal-like species (


-acetals). The most common failure mode is acid-catalyzed retro-Mannich fragmentation  or hydrolysis , triggered by the very reagents used for acylation (e.g., HCl released from acyl chlorides).

Triage Your Issue:

Symptom Probable Cause Immediate Action
Complete loss of starting material; recovery of aldehyde/ketone. Acidic Decomposition. The reaction pH dropped < 5, triggering hydrolysis. Switch to non-acidic acylating agents (anhydrides) or increase base equivalents (TEA/Pyridine).
Low yield; complex mixture of imines/enamides. Elimination/Retro-Mannich. Thermal stress or protonation caused C-N bond cleavage. Lower temperature (0°C to -10°C). Avoid protic solvents.

| Di-acylation observed when mono-acylation desired. | Fast Kinetics. The first acyl group typically stabilizes the core, but the second amine remains nucleophilic. | Use stoichiometric control (0.9 eq) and bulky acylating agents. |

The Core Instability Mechanism

To solve the problem, you must understand the "Aminal Trap." 1,1-diamines exist in equilibrium with their iminium/enamine forms. Acylation reagents often catalyze the reverse reaction (decomposition) rather than the forward reaction (acylation).

Mechanism: Acid-Catalyzed Decomposition

The following pathway illustrates why maintaining a basic pH is non-negotiable.

AminalDecomposition GemDiamine 1,1-Diamine (Aminal) (Stable at pH > 7) Protonation N-Protonation (Acidic Conditions) GemDiamine->Protonation + H+ LeavingGroup Amine Leaving Group (- RNH2) Protonation->LeavingGroup Iminium Iminium Ion (Highly Reactive) Protonation->Iminium Elimination Hydrolysis Hydrolysis (+ H2O) Iminium->Hydrolysis Products Aldehyde + Amine (Decomposition) Hydrolysis->Products

Figure 1: The Acid-Catalyzed Decomposition Pathway of 1,1-Diamines. Note that the protonated amine acts as a leaving group, destroying the scaffold.

Troubleshooting Protocols & Solutions

Issue A: Preventing Decomposition (The "HCl Bomb")

The Problem: Standard acylation uses Acyl Chlorides (


). This releases stoichiometric 

. Even with base present, transient local high concentrations of acid can destroy a cyclic aminal (e.g., imidazolidine) before acylation occurs.

The Solution: The "Buffered Addition" Protocol Do not simply add base and then acid chloride. The order of addition is critical.

  • Solvent: Use anhydrous DCM or THF. Avoid protic solvents (MeOH/EtOH/Water) which accelerate hydrolysis.

  • Base: Use a 2.5x excess of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Scavenger: Add catalytic DMAP (4-Dimethylaminopyridine) to accelerate the acylation rate, allowing it to outcompete decomposition.

  • Temperature: Maintain 0°C during addition.

Validated Protocol (Cyclic Aminals):

Dissolve the 1,1-diamine (1.0 mmol) in anhydrous DCM (10 mL). Add TEA (2.5 mmol) and DMAP (0.1 mmol). Cool to 0°C. Add the acyl chloride (1.1 mmol) dropwise over 15 minutes. The excess base ensures the local pH never drops below 7. [1, 2]

Issue B: Mono- vs. Di-Acylation

The Problem: In cyclic 1,1-diamines (like imidazolidines), acylation of the first nitrogen reduces the electron density of the ring, but the second nitrogen often remains nucleophilic enough to react, leading to mixtures.

The Solution: Reagent Selection Matrix

Desired Product Recommended Reagent Conditions

| Mono-Acyl | Acid Anhydrides (


) | No solvent or DCM; Room Temp. Anhydrides are milder and less likely to force the second addition. [3] |
| Mono-Acyl  | Mixed Anhydrides  | Generate in situ (Carboxylic acid + Ethyl chloroformate + NMM). Milder than acyl chlorides. |
| Di-Acyl  | Acyl Chlorides  | Reflux in Toluene/Pyridine. High energy conditions are required to force the second acylation on the deactivated ring. [2] |
Issue C: Acyclic 1,1-Diamines (The "Transient" Substrate)

The Problem: Acyclic 1,1-diamines (


) are rarely stable enough to be isolated and then acylated.
The Solution:  Do not isolate. Perform a One-Pot Condensation-Acylation .
  • Condense Aldehyde + Amine

    
     Imine/Aminal equilibrium.
    
  • Add Acylating agent immediately to "trap" the aminal.

  • Alternative: Use Gem-diamidation strategies where an amide is condensed with an aldehyde, rather than an amine. [4]

Validated Experimental Workflow (SOP)

Standard Operating Procedure: Acylation of Imidazolidines (Cyclic 1,1-Diamines) Objective: Synthesis of N-acyl-imidazolidines without ring opening.

Reagents:

  • Substrate: 2-substituted imidazolidine (1.0 eq)

  • Reagent: Acetic Anhydride (1.1 eq) OR Benzoyl Chloride (1.1 eq)

  • Base: Triethylamine (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Add imidazolidine (1.0 eq) and TEA (2.5 eq) to DCM (0.1 M concentration).

  • Cooling: Submerge flask in an ice/water bath (0°C).

  • Addition:

    • If using Anhydride: Add neat acetic anhydride dropwise.

    • If using Acid Chloride: Dilute acid chloride in minimal DCM and add dropwise over 20 mins.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.[1]

    • Checkpoint: If TLC shows aldehyde spot (low Rf usually), decomposition is occurring. Add more base immediately.

  • Quench: Quench with saturated

    
     (aq). Do not use HCl or acidic workup. 
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    

Self-Validating Logic:

  • The Base Check: By using 2.5 eq of base, you account for the 1.0 eq of HCl produced and provide a buffer.

  • The Workup Check: Using basic workup (

    
    ) prevents hydrolysis during isolation. If you use an acidic wash (common in amide synthesis), you will destroy your product.
    

Decision Support Diagram

Use this flow to select the correct protocol for your specific substrate.

AcylationStrategy Start Start: Acylation of 1,1-Diamine IsCyclic Is the Diamine Cyclic? (e.g., Imidazolidine) Start->IsCyclic CyclicYes Yes (Cyclic) IsCyclic->CyclicYes CyclicNo No (Acyclic) IsCyclic->CyclicNo IsIsolated Is it Isolated/Stable? ProtocolA Protocol A: Buffered Acylation (DCM, TEA, 0°C) IsIsolated->ProtocolA Stable CyclicYes->IsIsolated ReagentChoice Select Reagent ProtocolA->ReagentChoice Anhydride Anhydride (For Mono-acylation) ReagentChoice->Anhydride Chloride Acyl Chloride (For Di-acylation/Bulky) ReagentChoice->Chloride Transient Substrate is likely unstable CyclicNo->Transient ProtocolB Protocol B: One-Pot Trap (Aldehyde + Amine + Acylating Agent) Transient->ProtocolB

Figure 2: Strategic Decision Tree for Reagent and Protocol Selection.

References

  • Experimental and theoretical investigations into the stability of cyclic aminals. Source: Beilstein Journal of Organic Chemistry, 2016.[2] Significance: Establishes the pH-dependent stability profile of aminals, confirming rapid decomposition at pH < 4. URL:[Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Source: Molecular Diversity, 2020 (via PMC/ResearchGate). Significance: Provides specific protocols for selective mono- vs di-acylation using different solvents and base combinations. URL:[Link]

  • Chemoselective Acylation of Amines... using Magnesium Chloride. Source: TSI Journals, 2014. Significance: Demonstrates the utility of milder, heterogeneous catalysts for acylating sensitive amines without harsh acidic byproducts. URL:[Link][1]

  • Synthesis of 1,1-diamines (aminals). Source: Organic Chemistry Portal. Significance: Reviews methods for generating gem-diamines and their derivatives, emphasizing that direct acylation is often replaced by condensation strategies. URL:[Link]

Sources

storage conditions to prevent oxidation of 1-(aminomethyl)-N-methylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the storage and handling of 1-(aminomethyl)-N-methylcyclobutan-1-amine (CAS: 1478477-10-9).[1][2] It is designed to empower researchers with self-validating protocols to prevent oxidative degradation.[2]

Part 1: The Oxidative Challenge (Expert Context)

As a geminal diamine derivative, 1-(aminomethyl)-N-methylcyclobutan-1-amine possesses two nitrogen centers with high electron density: a primary amine on the methyl arm and a secondary amine directly attached to the cyclobutane ring.[1][2]

This structure presents a dual-susceptibility profile:

  • Direct Oxidation: The electron-rich nitrogen atoms are prone to radical attack by atmospheric oxygen (

    
    ), leading to the formation of N-oxides, hydroxylamines, and eventually colored imine degradation products.[2]
    
  • Air Sensitivity (CO₂ Chemisorption): While often mistaken for oxidation, the formation of white crusts is typically due to the reaction with atmospheric

    
     to form carbamates. This guide treats "Air Exclusion" as the primary control for both oxidation and carbamylation.
    

Part 2: The 3-Pillar Storage Protocol

To guarantee sample integrity, you must implement a storage system that controls Atmosphere , Temperature , and Light .[2]

Summary of Storage Parameters
ParameterSpecificationTechnical Rationale
Atmosphere Inert (Argon or Nitrogen) Displaces

to prevent radical oxidation; prevents

carbamate formation.[1][2]
Temperature 2°C to 8°C (Refrigerated) Lowers the kinetic rate of auto-oxidation; reduces volatility.[2]
Container Amber Glass + Septum/Parafilm Amber glass blocks UV light (a radical initiator). Septa allow sampling without air exposure.
Desiccant Required (in secondary container) Prevents hydrolytic degradation or hydrate formation.

Part 3: Handling Workflow (Visualization)

The following diagram outlines the "Chain of Custody" for handling this air-sensitive amine from receipt to experiment.

StorageWorkflow cluster_handling Critical Handling Zone Receipt Receipt of Compound (Check Seal Integrity) InitialPurge Initial Inert Gas Purge (Argon/Nitrogen Flush) Receipt->InitialPurge Immediate Action Aliquot Aliquot into Usage Vials (Inside Glovebox/Bag) InitialPurge->Aliquot Minimize Headspace Seal Seal: Parafilm over Septum Aliquot->Seal Storage Store at 2-8°C (Secondary Container w/ Desiccant) Seal->Storage Sampling Sampling via Syringe (Avoid Opening Cap) Storage->Sampling For Experiments Sampling->Storage Re-purge & Return

Figure 1: Critical workflow for maintaining an inert environment during the lifecycle of the compound.

Part 4: Troubleshooting & FAQs

Q1: My sample has turned from colorless to pale yellow. Is it ruined?

Diagnosis: This indicates the onset of auto-oxidation .[2] The yellow color typically arises from trace imine impurities or conjugated oligomers formed via radical pathways. Action:

  • Check Purity: Run an LC-MS or NMR. If purity is >95%, the compound is likely still usable for most robust reactions, but the stoichiometry may need slight adjustment.

  • Purification: If high purity is required, distillation (if liquid) or recrystallization (as a salt, e.g., HCl salt) is recommended.

  • Prevention: Ensure the headspace of your storage vial is flushed with Argon after every use.

Q2: I see a white solid crust around the cap. Is this oxidation?

Diagnosis: This is likely carbamate formation , not oxidation. Aliphatic amines react rapidly with atmospheric carbon dioxide (


) to form solid carbamate salts.
Action: 
  • Do not scrape it back into the vial. This solid is an impurity.

  • Wipe the rim with a dry, lint-free wipe.[2]

  • Transfer the remaining clean liquid/solid to a fresh, Argon-purged vial immediately.

Q3: Can I store this compound in a freezer (-20°C)?

Analysis: Yes, but with a caveat.

  • Benefit: Slower oxidation kinetics.

  • Risk: Moisture condensation. When you remove a vial from -20°C, water from the air will instantly condense on the cold surface and potentially inside the cap if opened too quickly.[2]

  • Protocol: If storing at -20°C, you must allow the vial to warm to room temperature inside a desiccator or glovebox before opening it to prevent water introduction.

Q4: How do I transfer the compound without a glovebox?

Protocol (Schlenk Technique):

  • Use a vessel with a septum cap (Sure/Seal™ type or crimped).[3][4]

  • Insert a needle connected to an inert gas line (N2/Ar) to provide positive pressure.

  • Insert a second, clean syringe to withdraw the liquid.

  • This "positive pressure" technique prevents air from rushing in when liquid is removed.

Q5: Is it better to store it as a free base or a salt?

Expert Insight: If you plan to store the compound for >6 months, converting it to a hydrochloride (HCl) or tosylate salt is highly recommended.

  • Reasoning: Ammonium salts are significantly more resistant to oxidation and

    
     absorption than their free base counterparts because the lone pair electrons (the site of oxidative attack) are protonated.
    

Part 5: References & Grounding[1][2]

The protocols above are synthesized from standard operating procedures for air-sensitive aliphatic amines and specific safety data for cyclobutane derivatives.

  • American Elements . 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine Properties & Safety. (Analogous handling data). Available at: [Link][1][2]

Sources

Validation & Comparative

1H NMR Characterization Guide: 1-(aminomethyl)-N-methylcyclobutan-1-amine

[1]

Executive Summary

This guide provides a technical analysis of the 1H NMR characterization of 1-(aminomethyl)-N-methylcyclobutan-1-amine (CAS: 1478477-10-9).[1] As a 1,1-disubstituted cyclobutane featuring both secondary and primary amine functionalities, this scaffold presents unique spectral challenges—specifically regarding ring puckering dynamics, exchangeable protons, and quaternary carbon anisotropy.[1]

We compare two distinct characterization protocols: Standard Organic Phase (CDCl₃) versus Acidified Aqueous Phase (D₂O/DCl) . While CDCl₃ is the default for reaction monitoring, our analysis demonstrates that the Acidified Aqueous protocol offers superior resolution for structural validation and purity assessment in drug development contexts.

Part 1: Structural Analysis & Spectral Logic[1]

The Quaternary Center Challenge

The target molecule possesses a plane of symmetry passing through C1 (the quaternary center) and C3. However, the rigidity of the cyclobutane ring, combined with the steric bulk of the N-methyl and aminomethyl groups, creates a complex magnetic environment.

  • Symmetry: The C2 and C4 methylene protons are chemically equivalent pairs but are magnetically non-equivalent (AA'BB' system) due to the fixed puckered conformation of the ring.

  • Nitrogen Inversion: The N-methyl group undergoes rapid inversion at room temperature, typically simplifying the methyl signal to a singlet.

  • Exchange Broadening: The presence of both a primary (-NH₂) and secondary (-NHMe) amine leads to significant line broadening in non-polar solvents, often obscuring the critical methylene signal of the aminomethyl group (-CH ₂NH₂).[1]

Comparative Analysis: Protocol A vs. Protocol B
FeatureProtocol A: Free Base in CDCl₃Protocol B: Salt Form in D₂O/DCl
Primary Use Reaction monitoring, extraction checks.[1]Final purity assay, salt formation validation.
N-Me Signal Singlet (~2.30 ppm).[1] Often broad.[2]Sharp Singlet (~2.65 ppm). Downfield shift due to protonation.
-CH₂NH₂ Signal Singlet (~2.75 ppm).[1] Overlaps with N-Me.[1][3][4][5]Sharp Singlet (~3.20 ppm). Distinct separation.
Ring Protons Complex multiplets (1.6 – 2.2 ppm).Resolved multiplets. Distinct axial/equatorial splitting.[6]
Exchangeable H Broad humps (1.0 – 3.0 ppm). Variable.Disappear (H/D exchange). Simplifies baseline.
Resolution Low . H-bonding causes peak drift.[1]High . Ionic species lock conformation.

Part 2: Experimental Protocols

Method A: Standard Characterization (CDCl₃)

Use this method only for quick confirmation of the free base during synthesis.

  • Sample Prep: Dissolve 10 mg of oil in 0.6 mL CDCl₃.

  • Additives: Add 1-2 drops of solid anhydrous K₂CO₃ to the tube to scavenge trace acid/water if peaks are excessively broad.

  • Acquisition: Standard pulse sequence (zg30). Delay (D1) = 1.0 s.

  • Result: Expect the N-methyl and methylene signals to be proximal. The amine protons will appear as broad singlets, likely integrating poorly.

Method B: High-Fidelity Characterization (D₂O + DCl)

Recommended for publication-quality spectra and quantitative purity analysis.[1]

Why this works: Protonating both amines converts the nitrogen centers into ammonium ions (-NH₂Me⁺ and -CH₂NH₃⁺).[1] This eliminates lone-pair anisotropy effects, locks the conformation, and shifts alpha-protons downfield, resolving overlap.[1]

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh 10-15 mg of the compound into a clean vial.[1]

    • Add 0.6 mL of Deuterium Oxide (D₂O).

    • Critical Step: Add 2-3 drops of 35% DCl (or AcOD if DCl is unavailable) to ensure pH < 3.[1]

  • Equilibration:

    • Sonicate for 30 seconds to ensure complete salt formation.

    • Allow the sample to sit for 5 minutes to complete H/D exchange (eliminating NH signals).

  • Instrument Parameters:

    • Temperature: 298 K (25°C).

    • Pulse Sequence: zg30 or zgpg30 (with water suppression if using weak acid).

    • Relaxation Delay (D1): Increase to 5.0 s. (Ammonium alpha-protons have longer T1 relaxation times).[1]

    • Scans (NS): 16 or 32.

  • Processing:

    • Reference the residual HDO peak to 4.79 ppm.

    • Apply an exponential window function (LB = 0.3 Hz).

Part 3: Data Interpretation & Visualization[1]

Expected Chemical Shifts (Method B: D₂O/DCl)
AssignmentTypeShift (δ, ppm)IntegrationMultiplicityNotes
-CH₂-N Methylene3.20 – 3.302HSingletAlpha to primary ammonium.[1]
N-CH₃ Methyl2.60 – 2.703HSingletAlpha to secondary ammonium.[1]
Ring C2/C4 Methylene2.10 – 2.304HMultipletHigher order AA'BB' pattern.
Ring C3 Methylene1.70 – 1.902HMultipletDistal to amines.
-NH / -NH₂ AmineN/A0HSilentExchanged with D₂O.[1]
Decision Logic for Characterization

The following diagram illustrates the decision process for selecting the appropriate NMR solvent based on the synthesis stage.

SolventSelectionStartStart: Characterization of1-(aminomethyl)-N-methylcyclobutan-1-amineCheckStageSynthesis Stage?Start->CheckStageCrudeCrude Reaction MixtureCheckStage->CrudePurifiedIsolated Product / Final QCCheckStage->PurifiedDecisionNeed to see labile protons (NH)?Crude->DecisionMethodBMethod B: D2O + DCl(Salt Form)Purified->MethodBStandard for QCMethodAMethod A: CDCl3(Free Base)Decision->MethodAYes (Confirm functional groups)Decision->MethodBNo (Check backbone purity)AnalysisAOutput: Fast check,Broad peaks, Solvent dependentMethodA->AnalysisAAnalysisBOutput: High Resolution,Separated Signals, QuantifiableMethodB->AnalysisB

Caption: Decision tree for selecting the optimal NMR solvent system based on experimental requirements.

Structural Connectivity & Coupling Network

Understanding the coupling is vital for assigning the ring protons.

CouplingNetworkC1C1(Quaternary)NMeN-Me(Singlet)C1->NMeJ2 (No H-H)CH2NCH2-NH2(Singlet)C1->CH2NJ2 (No H-H)C2C2/C4(Multiplet)C1->C2ConnectivityC2->C2Geminal (2J)C3C3(Multiplet)C2->C3Vicinal (3J)Strong CouplingC3->C3Geminal (2J)

Caption: Connectivity map highlighting the magnetic isolation of the side chains from the ring spin system.

References

  • American Elements. (n.d.). 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine.[1][5][7] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14988399, (1-Methylcyclobutyl)amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of cyclobutane. Retrieved from [Link]

  • University College London. (n.d.). NMR Spectroscopy: Chemical Shifts. Retrieved from [Link]

Definitive Stereochemical Assignment of Substituted Cyclobutanamines: A NOESY-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Estimated Read Time: 12 Minutes

Executive Summary

Substituted cyclobutanamines are increasingly prevalent in medicinal chemistry as conformationally restricted linkers that modulate lipophilicity and metabolic stability. However, distinguishing their regioisomers (1,2- vs. 1,3-substitution) and stereoisomers (cis vs. trans) is notoriously difficult using standard 1D NMR (


H) alone.

Unlike cyclopropanes (rigid/planar) or cyclohexanes (stable chairs), cyclobutanes exist in a dynamic "puckered" equilibrium.[1] This conformational flexibility renders scalar coupling constants (


) ambiguous, as cis and trans coupling ranges frequently overlap.

This guide establishes 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the superior analytical standard for these systems. We provide a comparative analysis against alternative methods, a self-validating experimental protocol, and a logic-based interpretation framework to ensure definitive assignment.

Part 1: The Stereochemical Challenge

The core difficulty in assigning cyclobutanamine stereochemistry lies in the ring pucker . The cyclobutane ring is not planar; it adopts a butterfly conformation with a puckering angle of ~25–35° to relieve torsional strain.

  • The Ambiguity of

    
    -Coupling:  In rigid systems, the Karplus equation reliably correlates dihedral angles with 
    
    
    
    values. In cyclobutanes, the rapid equilibration between puckered conformers averages these values. Consequently,
    
    
    (typically 5–11 Hz) and
    
    
    (typically 3–10 Hz) often indistinguishable.
  • The NOE Advantage: The Nuclear Overhauser Effect depends on the inverse sixth power of the distance (

    
    ). Even in dynamic systems, the time-averaged spatial proximity of cis-protons (or cis-substituents) generates a detectable magnetization transfer that is distinct from the trans-counterparts.
    
Comparative Analysis: NOESY vs. Alternatives

The following table objectively compares the primary methods for assigning cyclobutane stereochemistry.

FeatureNOESY / ROESY (Recommended)Scalar Coupling (

)
DFT + GIAO Prediction
Primary Mechanism Through-space dipolar coupling (

)
Through-bond orbital overlap (Karplus)Quantum mechanical calculation of shifts
Reliability for Cyclobutanes High. Proximity is less affected by averaging than dihedral angles.Low to Moderate. Ranges for cis and trans overlap significantly.Moderate. Requires accurate modeling of solvent effects and conformational averaging.
Sample Requirement >2 mg (for reasonable acquisition time)<1 mg (standard 1D)N/A (Computational)
Time Investment 1–4 Hours10 MinutesDays (CPU time + Setup)
Key Blind Spot Zero-quantum artifacts; "blind spots" if

(use ROESY).
Cannot distinguish 1,2-cis from 1,2-trans if

values are ~7-8 Hz.
Heavily dependent on the level of theory (e.g., B3LYP vs. wB97X-D).

Part 2: The Assignment Workflow

To ensure scientific integrity, assignments should follow a logic-gated workflow. This prevents over-interpretation of weak data.

Workflow Start Crude Cyclobutanamine Isomer Mixture H1 Step 1: High-Res 1H NMR (Check Purity & Dispersion) Start->H1 Decision1 Are signals well-resolved? H1->Decision1 Prep Purification (HPLC/Flash) & Re-dissolve in CDCl3/C6D6 Decision1->Prep No (Overlap) NOESY Step 2: 2D NOESY Experiment (Optimized Mixing Time) Decision1->NOESY Yes Prep->H1 Process Step 3: Phasing & Integration NOESY->Process Analysis Step 4: Cross-Peak Analysis Process->Analysis Result1 1,2-Cis (Strong H1-H2 NOE) Analysis->Result1 Result2 1,2-Trans (No H1-H2 NOE) Analysis->Result2 Result3 1,3-Cis (Strong H1-H3 NOE) Analysis->Result3

Figure 1: Logic-gated workflow for stereochemical assignment. Note that purification is critical; overlapping multiplets in 1D NMR will lead to ambiguous NOESY cross-peaks.

Part 3: Experimental Protocol

This protocol is optimized for small molecules (MW < 500) . Standard "macromolecule" parameters will fail here because small molecules have positive NOE signals (opposite phase to diagonal) and require longer mixing times to build up magnetization.

Sample Preparation
  • Concentration: 10–20 mg in 0.6 mL solvent is ideal.

  • Solvent Choice:

    • Standard:

      
      .
      
    • Alternative:

      
       (Benzene-
      
      
      
      ) often provides better resolution for cyclobutane protons due to anisotropic shielding effects, separating the "roofing" multiplets often seen in chloroform.
  • Degassing: Critical. Dissolved paramagnetic oxygen accelerates relaxation (

    
    ), reducing the NOE enhancement. Bubble Argon through the sample for 2 minutes or use the freeze-pump-thaw method if volume permits.
    
Acquisition Parameters (Bruker/Varian standard)
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 3–5 seconds). Insufficient relaxation leads to integration errors.
  • Mixing Time (

    
    ): The Critical Variable. [2]
    
    • Too Short (< 300 ms): Insufficient NOE buildup for small molecules.

    • Too Long (> 1000 ms): Spin diffusion occurs (magnetization transfers

      
      ), creating false "proximity" signals between distant protons.
      
    • Optimal Setting: 500 ms – 800 ms for small cyclobutanamines.

  • Scans (NS): Minimum 16 (32 preferred for S/N).

  • Points (TD): 2048 (

    
    ) x 256–512 (
    
    
    
    ).
Processing
  • Window Function: Sine-Bell Squared (QSINE, SSB=2) is standard to sharpen cross-peaks.

  • Phasing: The diagonal should be phased negative (down). Real NOE cross-peaks for small molecules will be positive (up).[3][4]

    • Note: Exchange peaks (e.g., NH protons exchanging with water) will have the same phase as the diagonal (negative). This is a useful internal control.

Part 4: Data Interpretation & Logic

Interpretation relies on identifying specific "diagnostic" interactions. We must distinguish between Vicinal (1,2) and Transannular (1,3) relationships.

The "Butterfly" Effect on NOE

In a puckered cyclobutane:

  • Pseudo-equatorial protons point outward (away from the ring center).

  • Pseudo-axial protons point somewhat upward/downward.

  • Cis-1,3 protons (e.g., H1 and H3) on the "endo" face of the pucker come into very close proximity (~2.0 Å), yielding a strong diagnostic NOE .

NOE_Logic Sub1 Substituent C1 H2_cis H2 (Cis to H1) Sub1->H2_cis Strong NOE (Cis-Config) H1 H1 (Methine) H1->H2_cis Strong NOE (1,2-Cis) H2_trans H2 (Trans to H1) H1->H2_trans Weak/Null NOE (1,2-Trans) H3_cis H3 (Cis to H1) H1->H3_cis Strong Transannular (1,3-Cis Diagnostic)

Figure 2: Interaction map showing diagnostic NOE signals. The H1-H3 transannular correlation is the "smoking gun" for 1,3-cis isomers.

Interpretation Guide
Scenario A: Distinguishing 1,2-Regioisomers
  • 1,2-Cis Isomer:

    • Look for NOE between the methine proton H1 and the methine proton H2 .

    • Validation: You should also see NOE signals between the substituents (if they have protons, e.g.,

      
       to 
      
      
      
      ).
  • 1,2-Trans Isomer:

    • Absence of Evidence: H1 and H2 are on opposite faces. The NOE will be very weak or absent.

    • Validation: H1 will show strong NOE to the methylene protons (H3/H4) that are on the same face as H1.

Scenario B: Distinguishing 1,3-Regioisomers
  • 1,3-Cis Isomer:

    • The Diagnostic Peak: A strong transannular NOE between H1 and H3 . In the puckered conformation, these protons are forced together across the ring.

  • 1,3-Trans Isomer:

    • H1 and H3 are on opposite faces. No direct NOE is observed between them.

Part 5: References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (The authoritative text on NOESY pulse sequences and mixing times).

  • Neuhaus, D., & Williamson, M. P. (2000).[5] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[5] (The foundational text on NOE theory and spin diffusion).

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. The Journal of Organic Chemistry, 71(8), 3002–3008. (Specific application of NMR/DFT to cyclobutane puckering).

  • Thottumkara, A. P., et al. (2014). Stereoselective Synthesis of Cyclobutanes. Organic Letters, 16(21), 5760–5763. (Modern examples of assigning cyclobutane stereochemistry via NOESY).

Sources

LC-MS fragmentation patterns of cyclobutane diamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS Fragmentation Guide: Cyclobutane Diamine Derivatives

Executive Summary

This guide provides a technical analysis of the mass spectral behavior of cyclobutane diamine derivatives, a class of conformationally restricted scaffolds increasingly used in fragment-based drug discovery (FBDD) and ligand design. Unlike their linear or larger cyclic counterparts, cyclobutane derivatives exhibit a unique "strain-release" fragmentation signature—the Retro-[2+2] Cycloaddition —which serves as a diagnostic tool for structural verification.[1] This document outlines the mechanistic pathways, distinguishes stereoisomers, and offers a validated LC-MS/MS protocol for their analysis.[1]

Mechanistic Deep Dive: The Fragmentation Fingerprint

The fragmentation of cyclobutane diamine derivatives in Electrospray Ionization (ESI-MS/MS) is governed by the interplay between the high ring strain (~26 kcal/mol) and the basicity of the amine functional groups.

Pathway A: The Diagnostic Retro-[2+2] Cycloaddition

This is the most critical pathway for identification. Upon collisional activation (CID), the protonated molecular ion


 undergoes a concerted or stepwise cleavage of two opposite 

-bonds in the cyclobutane ring.
  • Mechanism: The ring splits into two alkene fragments. For a symmetrical 1,2-diamine, this typically yields an enamine cation and a neutral enamine/imine species.[1]

  • Diagnostic Value: This pathway is forbidden or energetically inaccessible in cyclohexane (which requires high-energy Retro-Diels-Alder) or linear analogs, making it a "fingerprint" for the cyclobutane core.[1]

  • Mass Shift: Look for product ions corresponding to

    
    .[1]
    
Pathway B: Proximity-Assisted Deamination

Common to all diamines, but accelerated in cis-cyclobutanes due to the fixed proximity of the amino groups.

  • Mechanism: Intramolecular nucleophilic attack by one amine (or its lone pair) onto the protonated neighbor, leading to the expulsion of ammonia (

    
    , -17 Da) or a primary amine.
    
  • Result: Formation of a cyclic azetidinium or iminium ion intermediate.

Pathway C: Ring Opening & -Cleavage

Driven by the release of ring strain, the C-C bond adjacent to the amine can cleave homolytically or heterolytically, leading to an acyclic distonic ion which then undergoes standard


-cleavage or Hydrogen Atom Transfer (HAT).

Comparative Analysis: Cyclobutane vs. Alternatives

The following table contrasts the mass spectral performance of cyclobutane diamines against common alternatives used in medicinal chemistry.

FeatureCyclobutane Diamines Cyclohexane Diamines Linear Diamines
Dominant Fragment Retro-[2+2] Cleavage (Split ring)Ring Opening / Loss of

C-C Chain Scission
Ring Strain Energy High (~26 kcal/mol)Low (~0 kcal/mol, Chair)N/A (Flexible)
Isomer Differentiation High. Cis isomer shows enhanced

due to proximity effect.[1]
Moderate. Depends on axial/equatorial positioning.[1]Low. No fixed conformation.
Low Mass Ion Noise Low. Clean cleavage into two halves.[1]High. Complex "crumbling" of the ring.Moderate. Random chain breaks.
Ionization Efficiency High.[1] Rigid structure reduces solvation entropy penalty.[1]Moderate.Moderate to Low (floppy).[1]

Distinguishing Stereoisomers (Cis vs. Trans)

Differentiation of cis- and trans-1,2-cyclobutane diamines is a common challenge.[1]

  • The Cis Effect: In the cis isomer, the two amino groups are spatially locked on the same face. This facilitates proton bridging and subsequent loss of

    
    . Consequently, the ratio of the deaminated ion 
    
    
    
    to the molecular ion is typically higher for the cis isomer than the trans isomer.
  • The Trans Effect: The trans isomer, having substituents on opposite faces, favors the Retro-[2+2] pathway or simple side-chain loss over cooperative deamination.

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for a generic 1,2-cyclobutane diamine derivative.

FragmentationPathways Precursor Protonated Precursor [M+H]+ Transition22 Transition State (Ring Distortion) Precursor->Transition22 High Energy (CID) TransitionNH3 Intramolecular Nucleophilic Attack Precursor->TransitionNH3 Proximity Driven (Favored in Cis) RingOpen Distonic Ion (Acyclic) Precursor->RingOpen Strain Release FragmentA1 Fragment A (Alkene/Enamine Cation) Transition22->FragmentA1 Retro-[2+2] FragmentA2 Neutral Loss (Alkene/Imine) Transition22->FragmentA2 LossNH3 Product Ion [M+H - NH3]+ TransitionNH3->LossNH3 -17 Da AlphaCleavage Alpha-Cleavage Fragments RingOpen->AlphaCleavage Radical Migration

Figure 1: Competing fragmentation pathways for cyclobutane diamines. The Retro-[2+2] path is diagnostic.

Validated Experimental Protocol

To reliably capture these patterns, use the following "Self-Validating" LC-MS/MS workflow.

Phase 1: Chromatographic Separation
  • Column: C18 Charged Surface Hybrid (CSH) or HILIC (for polar diamines).[1]

    • Why: Diamines often tail on standard C18 due to silanol interactions.[1] CSH or HILIC provides sharper peaks.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Avoid Ammonium Acetate if looking for ammonia loss, as it increases background noise.[1]

Phase 2: Mass Spectrometry Settings (QqQ or Q-TOF)
  • Ionization: ESI Positive Mode.

  • Source Temperature: 350°C (Ensure complete desolvation of rigid rings).

  • Collision Energy (CE) Ramping:

    • Acquire spectra at three distinct energies: 15 eV (Preserves molecular ion), 30 eV (Promotes deamination), and 45 eV (Forces Retro-[2+2] and skeletal rupture).[1]

    • Validation Step: If the Retro-[2+2] fragment does not appear at high CE, the ring structure may not be intact or is not a cyclobutane.

Phase 3: Data Analysis Workflow
  • Extract Ion Chromatogram (EIC): Plot the

    
     trace.
    
  • Spectrum Averaging: Average the scans across the peak width to account for any CE variance.

  • Ratio Calculation: Calculate the ratio

    
    .
    
    • If

      
       (at moderate CE), suspect Cis  isomer.[1]
      
    • If

      
       and Retro-[2+2] ions are dominant, suspect Trans  isomer.[1]
      

References

  • Fundamental Mechanisms of Cyclobutane Fragment

    • Title: The retro-[2 + 2] cycloaddition reaction in the molecular ion of cyclobutane deriv
    • Source: ResearchG
    • URL:[Link]

  • Differenti

    • Title: Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry.
    • Source: PubMed Central (PMC)[1]

    • URL:[Link]

  • General ESI-MS/MS of Diamines

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[2][3]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Cyclobutane Strain and Reactivity

    • Title: 1,2-Cyclobutanedicarboxylic acid, trans- (NIST WebBook Data).[1]

    • Source: NIST Chemistry WebBook[1]

    • URL:[Link][1]

Sources

Basicity Modulation in Drug Design: Cyclobutane vs. Cyclohexane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Ring Contraction

In the optimization of lead compounds, the amine moiety is often a "necessary evil"—essential for target engagement (e.g., salt bridges) and solubility, but detrimental to permeability and metabolic stability if too basic. While cyclohexylamines are ubiquitous scaffolds, they often exhibit high pKa values (>10.5), leading to high ionization at physiological pH (7.4) and potential lysosomal trapping.

This guide analyzes the cyclobutane amine as a strategic alternative. By contracting the ring from


 to 

, medicinal chemists can exploit subtle changes in orbital hybridization and ring strain to modulate basicity, lower LogD, and alter vector orientation without sacrificing the solubilizing benefits of the aliphatic amine.

Theoretical Framework: Strain, Hybridization, and Basicity

The difference in basicity between cyclobutane and cyclohexane amines is not merely steric; it is electronic. The governing principle is the rehybridization of the carbon scaffold to accommodate ring strain.

The "s-Character" Argument[1]
  • Cyclohexane (Chair): Carbon atoms are essentially

    
     hybridized with bond angles near 
    
    
    
    . The exocyclic C-N bond has standard
    
    
    character (~25% s-character).
  • Cyclobutane (Puckered): To alleviate the strain of

    
     internal angles, the ring carbons utilize orbitals with higher p-character for the C-C bonds. Consequently, the exocyclic orbitals (bonding to H and N) acquire increased s-character .
    

Impact on Basicity: Orbitals with higher s-character are more electronegative (electrons are held closer to the nucleus). The cyclobutane carbon, being effectively more electronegative than a cyclohexane carbon, exerts an electron-withdrawing inductive effect (-I) on the nitrogen. This reduces the electron density available at the lone pair, thereby lowering the pKa .

Conformational Solvation
  • Cyclohexane: The chair conformation creates a predictable steric environment.

  • Cyclobutane: The ring exists in a "puckered" or "butterfly" conformation. This unique shape can alter the solvation shell around the ammonium ion. While less significant than the hybridization effect, the specific puckering angle (~25-30°) influences the accessibility of the nitrogen lone pair.

Comparative Data Analysis

The following table synthesizes experimental and predicted pKa values to illustrate the "Strain-Basicity Relationship."

Table 1: Comparative Basicity of Cyclic Amines

ScaffoldStructureApprox. pKa (

)
Hybridization NoteMedicinal Chemistry Implication
Cyclopropylamine

Ring
9.0 - 9.1High s-character in C-N bond.Significant drop in basicity; often metabolically liable (P450 opening).
Cyclobutylamine

Ring
9.6 - 9.8 Moderate s-character increase.[1]The "Sweet Spot." Lower pKa than cyclohexyl, but more stable than cyclopropyl.
Cyclopentylamine

Ring
10.5 - 10.6Near standard

.
Indistinguishable from acyclic alkyl amines.
Cyclohexylamine

Ring
10.6 - 10.7Standard

.
High basicity; risk of hERG blocking and phospholipidosis.

Key Insight: Replacing a cyclohexyl group with a cyclobutyl group typically lowers the pKa by 0.8 – 1.0 log units . At pH 7.4, this shift can double the fraction of neutral species (


), significantly improving passive permeability.
Structural Isomerism Effects

In 1,3-disubstituted cyclobutanes (a common spacer motif), the cis and trans isomers exhibit distinct vectors.

  • Cis-1,3: Mimics a 1,4-cyclohexane or para-phenyl spacer but with a "kink."

  • Trans-1,3: Linear vector, often rigid.

  • pKa Tuning: Substituents at the 3-position (e.g., F, OH) can further modulate the amine pKa via through-space field effects, which are more pronounced in the compact

    
     ring than in 
    
    
    
    .

Visualizing the Mechanism

The following diagram illustrates the causal link between Ring Strain and Reduced Basicity.

BasicityMechanism cluster_comparison Comparison Strain Ring Strain (Angle Deviation) Rehybrid Orbital Rehybridization (Ring bonds: >p-character) Strain->Rehybrid Minimizes Energy Exocyclic Exocyclic C-N Bond (>s-character) Rehybrid->Exocyclic Conservation of Orbital Character Electroneg Increased Carbon Electronegativity Exocyclic->Electroneg s-orbital is closer to nucleus Inductive Electron Withdrawal from Nitrogen (-I Effect) Electroneg->Inductive LonePair Reduced Lone Pair Availability Inductive->LonePair LowerPKa LOWER pKa (Weaker Base) LonePair->LowerPKa Direct Correlation C6 Cyclohexane (109.5° angles) Normal sp3 C4 Cyclobutane (~88° angles) Strained C6->C4 Ring Contraction

Figure 1: Mechanistic flow illustrating how ring contraction from cyclohexane to cyclobutane increases the s-character of the C-N bond, resulting in lower basicity.

Experimental Protocols

To validate these differences in your specific series, rely on Potentiometric Titration . While computational predictions are useful, the subtle conformational effects of substituted cyclobutanes require experimental verification.

Protocol: High-Precision Potentiometric pKa Determination

Methodology adapted for low-solubility pharmaceutical intermediates.

Phase 1: System Validation (Self-Validating Step)
  • Calibrate pH Electrode: Use a 3-point calibration (pH 4.01, 7.00, 10.01) at a constant temperature (

    
    ).
    
  • Slope Check: The electrode slope must be -58 to -60 mV/pH unit (at 25°C). If outside this range, clean or replace the electrode.

  • Standard Check: Titrate a standard of known pKa (e.g., KHP or TRIS) before your sample. The measured pKa must be within

    
     of the literature value.
    
Phase 2: Sample Titration
  • Preparation: Dissolve

    
     moles of the amine hydrochloride salt in 20 mL of degassed water.
    
    • Note: If the free base is insoluble, use a co-solvent method (methanol/water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky plot).

  • Ionic Strength Adjustment: Add 0.15 M KCl to mimic physiological ionic strength.

  • Titrant: Use carbonate-free 0.1 N NaOH (standardized against KHP).

  • Execution:

    • Purge the vessel with Argon or

      
       to exclude 
      
      
      
      .
    • Add titrant in increments of 0.05 mL.

    • Allow electrode stability (<0.1 mV/sec drift) before recording each point.

  • Data Processing: Plot pH vs. Volume of NaOH. Determine the inflection point (first derivative maximum).

    • Calculation: For a monoprotic amine,

      
       at the half-equivalence point.
      
Phase 3: NMR Titration (Alternative for Micro-Scale)

If sample quantity is limited (<5 mg):

  • Prepare a buffered series (

    
     phosphate/borate buffers) ranging from pH 6 to 12.
    
  • Dissolve compound and record

    
     NMR.
    
  • Track the chemical shift of the

    
    -proton (proton on the ring carbon attached to N).
    
  • Fit the chemical shift (

    
    ) vs. pH curve to the Henderson-Hasselbalch equation.
    

Workflow Visualization

ExperimentalWorkflow Start Start: Amine Sample Solubility Check Solubility in Water Start->Solubility Direct Direct Potentiometric Titration (aq) Solubility->Direct Soluble CoSolvent Co-Solvent Titration (MeOH/Water ratios) Solubility->CoSolvent Insoluble DataFit Non-Linear Regression (Bjerrum Plot) Direct->DataFit Extrapolate Yasuda-Shedlovsky Extrapolation to 0% CoSolvent->Extrapolate Extrapolate->DataFit Result pKa Value (± 0.03) DataFit->Result

Figure 2: Decision tree for selecting the appropriate pKa determination method based on compound solubility.

References

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Chemistry Steps. (2021). Basicity of Amines and pKa of Conjugate Acids.[2][3][4] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[5] Cyclobutylamine Thermochemical Data. Retrieved from [Link]

  • PubChem. (2025).[6][7] Cyclobutylamine Compound Summary. Retrieved from [Link]

Sources

conformational analysis of 1-(aminomethyl)-N-methylcyclobutan-1-amine vs linear diamines

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide on the conformational analysis of 1-(aminomethyl)-N-methylcyclobutan-1-amine versus linear diamines. This guide is designed for researchers in medicinal chemistry and structural biology.

Executive Summary

In drug discovery, the transition from flexible linear chains to conformationally restricted cyclic scaffolds is a primary strategy to improve potency and selectivity. This guide compares 1-(aminomethyl)-N-methylcyclobutan-1-amine (1-AMCB) —a rigidified 1,2-diamine—against its linear analogs (e.g., N-methylethylenediamine).

Key Finding: The 1,1-disubstituted cyclobutane ring imposes a severe conformational constraint via the Thorpe-Ingold effect and ring puckering. This pre-organizes the diamine motif into a gauche-favored conformation, significantly reducing the entropic penalty (


) of binding compared to the freely rotating linear alternatives.
Feature1-AMCB (Cyclic)Linear Diamines (Flexible)
Backbone Freedom Restricted (Geminal constraint)High (Free rotation)
Dominant Conformer Gauche (Pre-organized)Equilibrium (Anti / Gauche)
Entropic Penalty Low (Rigid)High (Flexible)
Lipophilicity (LogP) Typically Higher (Compact)Lower (Solvent exposed)

Structural & Conformational Dynamics

The Linear Baseline: N-Methylethylenediamine

Linear 1,2-diamines exist in a dynamic equilibrium dominated by steric and electronic factors.

  • Rotational Freedom: The C–C backbone bond allows 360° rotation.

  • Conformers: The anti conformer is typically energetically favored in non-polar solvents to minimize steric clash and dipole repulsion. However, the gauche conformer is required for bidentate chelation or specific receptor pocket binding.

  • Cost: Binding a linear diamine in a gauche conformation requires overcoming the rotational energy barrier and paying a high entropic cost (freezing out degrees of freedom).

The Cyclic Constraint: 1-AMCB

1-AMCB introduces a quaternary carbon (C1) within a cyclobutane ring.

  • Gem-Disubstitution: The N-methylamino and aminomethyl groups are geminal (attached to the same carbon).

  • Thorpe-Ingold Effect: The internal ring angle of cyclobutane (~88°) is compressed relative to the tetrahedral angle (109.5°). This compression forces the exocyclic bond angle (N–C1–C_exocyclic) to expand, pushing the two nitrogen substituents closer together.

  • Ring Pucker: Cyclobutane is not planar; it adopts a "butterfly" pucker (~25–30°). This locks the C1 substituents into pseudo-axial and pseudo-equatorial orientations, strictly limiting the available torsion angles (

    
    ) for the amine side chains.
    
Visualization of Conformational Pathways

The following diagram illustrates the thermodynamic advantage of the cyclic scaffold using Graphviz.

ConformationalLandscape Linear_Anti Linear Diamine (Anti Conformer) Linear_Gauche Linear Diamine (Gauche Conformer) Linear_Anti->Linear_Gauche Rotational Penalty (+3-5 kcal/mol) Target Target Binding Pocket (Bioactive State) Linear_Gauche->Target High Entropic Cost (TΔS) Cyclic_Locked 1-AMCB (Cyclic Locked) Cyclic_Locked->Target Low Entropic Cost (Pre-organized)

Caption: Energy landscape comparison. The cyclic 1-AMCB bypasses the rotational penalty required for linear diamines to access the bioactive gauche state.

Physicochemical Properties Comparison

The structural rigidity of 1-AMCB alters its fundamental physicochemical properties compared to linear analogs.

Basicity (pKa)
  • Linear: The two amine groups interact through the solvent. The first protonation (pKa1 ~9.8) is facile.[1] The second (pKa2 ~6.8) is suppressed due to electrostatic repulsion between the two ammonium centers (

    
    ).
    
  • Cyclic (1-AMCB): The geminal constraint holds the nitrogens in closer proximity. This increases the electrostatic repulsion upon double protonation, typically lowering pKa2 further compared to the linear analog. This can improve membrane permeability (LogD) at physiological pH (7.4) by increasing the fraction of the mono-cationic species.

Lipophilicity & Permeability
  • Surface Area: The cyclobutane ring "buries" hydrocarbon surface area more effectively than an ethyl chain.

  • LogP: 1-AMCB generally exhibits a higher LogP than N-methylethylenediamine due to the additional carbons and compact shape.

  • Intramolecular H-Bonding: The rigid gauche orientation in 1-AMCB favors intramolecular Hydrogen Bonding (IMHB) between the NH and N lone pair. This "hides" polarity, further boosting permeability.

Table 1: Comparative Physicochemical Profile

PropertyN-Methylethylenediamine (Linear)1-AMCB (Cyclic Constraint)Impact on Drug Design
Formula


Increased MW (+40 Da)
N–N Distance (Avg) Variable (3.0 – 4.5 Å)Fixed (~2.9 – 3.1 Å)Specificity for chelating sites
pKa2 (Est.) ~6.8~6.0 – 6.5Modulates ionization state at pH 7.4
Rotatable Bonds 2 (Backbone)1 (Exocyclic -CH2-)Reduced entropy loss upon binding
Shape FilamentousGlobular/CompactImproved metabolic stability

Experimental Protocols for Validation

To empirically validate the conformational advantages of 1-AMCB, the following self-validating experimental workflow is recommended.

Protocol: NMR Conformational Analysis

Objective: Determine the solution-state population of conformers.

  • Sample Prep: Dissolve 10 mg of diamine in

    
     and 
    
    
    
    (separate tubes) to assess H-bonding solvent competition.
  • Acquisition: Run 1H-NMR, 13C-NMR, and NOESY experiments.

  • Key Metric: Measure Vicinal Coupling Constants (

    
    ).
    
    • Linear: Average

      
       values indicate rapid averaging of rotamers.
      
    • Cyclic: Distinct

      
       values for the exocyclic methylene protons (
      
      
      
      ) coupling to the NH protons indicate a locked environment.
  • Validation: NOE correlations between the N-methyl group and the ring protons confirm the spatial orientation (axial vs equatorial).

Protocol: Potentiometric Titration (pKa Determination)

Objective: Quantify the electrostatic interaction between amine centers.

  • Setup: Use an automatic titrator (e.g., Sirius T3).

  • Solution: Prepare 1 mM diamine in 0.15 M KCl (ionic strength control).

  • Titration: Titrate from pH 2.0 to pH 12.0 using KOH.

  • Analysis: Fit the curve to a diprotic model.

    • Success Criteria: The

      
       (pKa1 - pKa2) for 1-AMCB should be larger than for the linear analog, confirming the proximity of the nitrogen centers.
      
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Analysis Characterization Phase Start Compound Synthesis (1-AMCB & Linear Analog) NMR NMR Spectroscopy (NOESY / J-Coupling) Start->NMR XRay Small Molecule X-Ray (Solid State Geometry) Start->XRay Titration Potentiometric Titration (pKa1, pKa2) Start->Titration DataIntegration Data Integration (Conformational Model) NMR->DataIntegration Solution State XRay->DataIntegration Solid State Titration->DataIntegration Electronic State Decision Go/No-Go Decision For Lead Opt DataIntegration->Decision

Caption: Workflow for validating conformational restriction. Integration of NMR, X-ray, and pKa data provides a holistic view of the scaffold's rigidity.

References

  • Radchenko, D. S., et al. (2010).[2] "Cyclobutane-derived diamines: synthesis and molecular structure." The Journal of Organic Chemistry. Link

  • PubChem. (n.d.).[3][4][5] "1-(Aminomethyl)-N-methylcyclobutan-1-amine Compound Summary." National Library of Medicine.[3] Link

  • Grygorenko, O. O., et al. (2011). "Bicyclic Conformationally Restricted Diamines." Chemical Reviews. Link

  • Enamine. (n.d.). "Conformationally Restricted Diamines."[1][6][7][8] Enamine Building Blocks. Link

  • BenchChem. (2025). "Comparing the Cyclization Reactivity of 1,2-Diamines and 1,3-Diamines." BenchChem Guides. Link

Sources

Structural Fidelity of Gem-Disubstituted Cyclobutane Salts: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Fidelity of Gem-Disubstituted Cyclobutane Salts Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the precise orientation of exit vectors is paramount for optimizing ligand-protein interactions. While acyclic gem-dimethyl groups are a standard motif for restricting conformational flexibility, gem-disubstituted cyclobutane salts offer a superior, structurally distinct alternative.

This guide provides a technical comparison between 3,3-disubstituted cyclobutane salts (specifically ammonium hydrochlorides), monosubstituted cyclobutanes , and acyclic analogs . We analyze X-ray crystallographic data to demonstrate how the "gem-effect" on a strained ring creates a unique, rigidified scaffold that enhances metabolic stability and vector definition.

The Structural Imperative: Why Cyclobutanes?

The cyclobutane ring is not merely a spacer; it is a tunable structural element. Unlike the flexible gem-dimethyl chain or the planar phenyl ring, cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain.[1]

  • The Challenge: Unsubstituted cyclobutanes possess a low barrier to ring inversion (~1.5 kcal/mol), leading to "floppy" vectors in solution.

  • The Solution: Gem-disubstitution (particularly at the C3 position relative to an amine) significantly alters the ring's potential energy surface, often locking the conformation or flattening the ring, thereby reducing the entropic penalty upon binding.

Comparative Analysis: Structural Classes

We compare three distinct structural classes used to position pharmacophores.

Class A: Gem-Disubstituted Cyclobutane Salts (The Gold Standard)
  • Example: 3,3-Difluorocyclobutanamine HCl or 3,3-Dimethylcyclobutanamine HCl.

  • Mechanism: The Thorpe-Ingold effect typically observed in acyclic systems is amplified by ring strain. The substituents at C3 force the ring into a specific pucker (or flatten it) to minimize transannular steric and dipole interactions.[2]

  • Crystallographic Outcome: High crystallinity due to the ionic lattice of the salt; well-defined exit vectors with reduced thermal ellipsoid volumes in X-ray data.

Class B: Monosubstituted Cyclobutanes
  • Example: Cyclobutanamine HCl.[3]

  • Mechanism: Lacks the steric bulk to lock the conformation.[1]

  • Crystallographic Outcome: Often exhibits disorder in the crystal lattice (ring flipping), making precise structure-based drug design (SBDD) difficult.

Class C: Acyclic Gem-Dimethyl Analogs
  • Example: 2,2-Dimethylpropan-1-amine HCl (Neopentylamine).

  • Mechanism: Relies solely on steric bulk for rigidity.

  • Crystallographic Outcome: Free rotation around the C-N bond is restricted but not eliminated; lacks the defined spatial volume of the carbocycle.

Deep Dive: Crystallographic Data Metrics

The following data summarizes structural parameters derived from small-molecule X-ray diffraction studies of representative hydrochloride salts.

Table 1: Structural Parameters Comparison

MetricGem-Disubstituted Cyclobutane (Class A)Monosubstituted Cyclobutane (Class B)Acyclic Analog (Class C)
Ring Pucker Angle (

)
158° – 175° (Flattened/Rigid)~145° – 150° (Highly Puckered)N/A
C-C-C Bond Angle 88.5° – 89.2° 88.0°109.5° (Tetrahedral)
Conformational Entropy Low (Locked)High (Flexible)Medium
Lattice Stability (MP) >200 °C (Sharp)~180 °C (Broad)Variable
Vector Definition Precise (< 5° deviation)Variable (> 15° deviation)Rotamer dependent

Note: The "Pucker Angle" here is defined as the dihedral angle between the C1-C2-C4 and C2-C3-C4 planes. A value of 180° indicates a planar ring. 3,3-difluoro substitution tends to flatten the ring (closer to 180°) to minimize dipole repulsion, whereas unsubstituted cyclobutanes pucker significantly (~150°) to relieve torsional strain.

Experimental Protocol: Crystallization of Amine Salts

Obtaining diffraction-quality crystals of these strained rings requires a self-validating protocol that balances solubility with lattice formation.

Phase 1: Salt Formation (The "Clean" Seed)
  • Objective: Convert the oily free base into a crystalline salt.

  • Reagent Choice: Anhydrous HCl in Dioxane (4M) or Diethyl Ether (2M). Avoid aqueous HCl to prevent hygroscopic hydrate formation.

  • Procedure:

    • Dissolve 50 mg of free amine in 0.5 mL dry dichloromethane (DCM).

    • Cool to 0 °C under nitrogen.

    • Add 1.1 equivalents of HCl/Dioxane dropwise.

    • Precipitate forms immediately. Triturate with cold pentane to remove excess acid.

    • Filter and dry under high vacuum for 4 hours.

Phase 2: Crystal Growth (Vapor Diffusion)
  • Method: Sitting Drop or Hanging Drop Vapor Diffusion (preferred over evaporation for X-ray quality).

  • System:

    • Solvent (Inner Well): Methanol or Ethanol (high solubility).

    • Anti-solvent (Outer Well): Diethyl Ether or Hexane (low solubility).

  • Steps:

    • Dissolve the salt from Phase 1 in the minimum amount of warm Methanol.

    • Place in the inner vessel of a diffusion chamber.

    • Fill the outer reservoir with Diethyl Ether.

    • Seal and store at 4 °C.

    • Validation: Crystals should appear as prisms or plates within 24-72 hours. If needles form, the diffusion rate is too fast; switch anti-solvent to THF.

Visualization of Workflows and Logic
Diagram 1: Scaffold Selection Logic

This decision tree aids medicinal chemists in selecting the appropriate scaffold based on structural requirements.

ScaffoldSelection Start Target Requirement Vector Is Vector Precision Critical? Start->Vector Metab Is Metabolic Stability Critical? Vector->Metab Yes Acyclic Select Acyclic Analog (Class C) Vector->Acyclic No (Flexible Linker) Metab->Acyclic Low Priority Cyclic Select Cyclobutane Core Metab->Cyclic High Priority (Block Metabolism) Constraint Is Conformational Locking Needed? Cyclic->Constraint Mono Monosubstituted (Class B) (High Entropy) Constraint->Mono No (Allow Flip) Gem Gem-Disubstituted (Class A) (Low Entropy / Locked) Constraint->Gem Yes (Rigidify)

Caption: Decision matrix for selecting between acyclic, monosubstituted, and gem-disubstituted scaffolds based on drug design constraints.

Diagram 2: Crystallization Workflow

A step-by-step visualization of the vapor diffusion protocol described above.

CrystallizationProtocol FreeBase Free Amine (Oil) SaltForm Salt Formation (HCl/Dioxane + DCM) FreeBase->SaltForm Protonation DrySalt Dry Salt Powder SaltForm->DrySalt Trituration/Vac Dissolve Dissolve in MeOH (Inner Well) DrySalt->Dissolve Sat. Solution Diffusion Vapor Diffusion (Outer Well: Et2O) Dissolve->Diffusion Equilibration Harvest X-Ray Quality Crystal Diffusion->Harvest 24-72 Hours

Caption: Optimized vapor diffusion workflow for obtaining high-quality single crystals of cyclobutane amine salts.

Conclusion

For drug development professionals, the gem-disubstituted cyclobutane salt represents a high-fidelity structural tool. Unlike monosubstituted analogs that suffer from conformational ambiguity, or acyclic analogs that lack metabolic robustness, the gem-disubstituted core provides a predictable, rigidified scaffold. The X-ray data confirms that substituents like fluorine or methyl groups at the C3 position effectively "lock" the ring pucker, ensuring that the pharmacophore vector defined in the crystal structure translates reliably to the biological target.

References
  • Conformational Analysis of Substituted Cyclobutanes. BenchChem Technical Guides. Source:

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2024. Source:

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[4] Source:

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemistryOpen, 2022. Source:

  • 3,3-Difluorocyclobutan-1-amine Hydrochloride (Compound Summary). PubChem. Source:

Sources

The Invisible Molecule Challenge: Validating 1-(aminomethyl)-N-methylcyclobutan-1-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of 1-(aminomethyl)-N-methylcyclobutan-1-amine via qNMR Content Type: Publish Comparison Guide

Executive Summary

For drug development professionals working with aliphatic building blocks, 1-(aminomethyl)-N-methylcyclobutan-1-amine presents a classic "invisible molecule" problem. Lacking a conjugated


-system, it is virtually silent to standard UV-Vis detection. While traditional HPLC methods struggle with derivatization artifacts and non-linear response factors, Quantitative Nuclear Magnetic Resonance (qNMR ) offers a primary ratio measurement method that is traceable, non-destructive, and chromophore-independent.

This guide objectively compares qNMR against chromatographic alternatives and provides a validated, self-consistent protocol for purity assignment using Maleic Acid as the Internal Standard (IS).

Part 1: The Analytical Landscape

The Problem: Why Standard Methods Fail

The molecule 1-(aminomethyl)-N-methylcyclobutan-1-amine (CAS: 1478477-10-9) possesses two distinct chemical features that complicate analysis:

  • Lack of Chromophore: The cyclobutane ring and aliphatic amine groups do not absorb UV light above 200 nm, rendering standard HPLC-UV useless without derivatization.

  • High Polarity & Basicity: The primary and secondary amine functions cause severe peak tailing on standard C18 columns and necessitate high-pH mobile phases or ion-pairing agents, which are often incompatible with Mass Spectrometry (MS).

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against the two most common alternatives: Derivatized HPLC-UV and HPLC-CAD (Charged Aerosol Detection).

FeatureMethod A: qNMR (Recommended) Method B: HPLC-UV (Derivatized) Method C: HPLC-CAD/ELSD
Principle Molar response (protons are universal sensors).[1]Absorption of tagged chromophore.Particle sizing/light scattering.
Traceability SI-Traceable via Internal Standard (e.g., NIST/BIPM).Dependent on reference standard purity.Dependent on reference standard purity.
Response Factor Unity (1:1). No calibration curve needed.Variable. Requires synthesis of impurity standards.Non-Linear. Response varies by volatility and size.
Sample Prep Simple dissolution (< 10 mins).Complex derivatization (e.g., Fmoc-Cl) – risk of side reactions.Simple dissolution.
Precision (RSD) < 1.0% (typically 0.1–0.5%).1.0–2.0% (limited by reaction completeness).2.0–5.0% (limited by detector linearity).
LOD/Sensitivity Moderate (mM range).High (nM range).High (ng range).
Suitability Best for Purity Assignment (>95%). Best for Trace Impurity Profiling (<0.1%).Good for relative composition, poor for absolute purity.
Decision Logic: When to Choose qNMR

The following decision matrix illustrates the logical pathway for selecting qNMR for this specific building block.

DecisionMatrix cluster_logic qNMR Advantage Start Start: Purity Analysis of 1-(aminomethyl)-N-methylcyclobutan-1-amine UV_Check Does molecule have UV Chromophore? Start->UV_Check Chrom_Check Is Reference Standard Available? UV_Check->Chrom_Check No HPLC_Route Select HPLC-UV (Derivatized) UV_Check->HPLC_Route Yes (Unlikely) qNMR_Route SELECT qNMR Chrom_Check->qNMR_Route No (Need Absolute Purity) CAD_Route Select HPLC-CAD Chrom_Check->CAD_Route Yes (For relative %)

Figure 1: Decision matrix highlighting the necessity of qNMR for non-chromophoric building blocks where absolute purity is required without a pre-existing reference standard.

Part 2: Validated qNMR Protocol

Experimental Design Strategy

To ensure scientific integrity, we utilize an Internal Standard (IS) method. The choice of IS is critical. For an aliphatic amine, we require an IS that:

  • Is non-volatile and stable.[2]

  • Has a chemical shift distinct from the analyte (0.5 – 3.5 ppm region).

  • Is soluble in the same solvent.

Selected System:

  • Solvent: Deuterium Oxide (

    
    ) is preferred to ensure solubility of the polar amine.
    
  • Internal Standard: Maleic Acid (Traceable Standard, e.g., NIST SRM or Sigma TraceCERT).

    • Why Maleic Acid? It provides a sharp singlet at

      
       ~6.2 ppm, completely resolved from the aliphatic region of the cyclobutane derivative. Furthermore, as an acid, it ensures the amine remains protonated and soluble, preventing peak broadening due to exchange.
      
Step-by-Step Methodology
Phase A: Sample Preparation (Gravimetric)

Precision weighing is the single largest source of error in qNMR. Use a 5-digit or 6-digit analytical balance.

  • Weighing the IS: Weigh approximately 10–15 mg of Maleic Acid directly into a clean HPLC vial or weighing boat. Record mass to 0.01 mg precision (

    
    ).[3]
    
  • Weighing the Analyte: Weigh approximately 15–20 mg of 1-(aminomethyl)-N-methylcyclobutan-1-amine into the same vessel. Record mass (

    
    ).
    
    • Target Molar Ratio: Aim for a 1:1 to 3:1 molar ratio of Analyte:IS to ensure comparable signal-to-noise (S/N).

  • Dissolution: Add ~0.7 mL of

    
    . Vortex until completely dissolved.
    
  • Transfer: Transfer the solution to a 5 mm NMR tube.

Phase B: NMR Acquisition Parameters

These parameters are non-negotiable for quantitative accuracy (E-E-A-T compliance).

  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent).[3] Do NOT use NOESY or decoupling sequences as they introduce Nuclear Overhauser Effects (NOE) that distort integration ratios.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds.
    • Causality: The longest

      
       (longitudinal relaxation time) in this mixture is likely the olefinic protons of Maleic Acid (~5–6s). Quantitative recovery requires 
      
      
      
      (
      
      
      ) to recover 99.3% of magnetization.
  • Pulse Angle:

    
     (maximizes signal).[4]
    
  • Spectral Width: 20 ppm (to capture all signals and baseline).

  • Number of Scans (NS): 16 or 32 (sufficient for >10 mg sample; improves S/N > 250:1).

  • Temperature: 298 K (controlled to prevent chemical shift drift).

Phase C: Processing & Integration
  • Phasing: Apply manual zero-order and first-order phasing. Automatic phasing is often insufficient for qNMR precision.

  • Baseline Correction: Apply a zeroth-order baseline correction or polynomial fit. Flat baselines are crucial for accurate integration.

  • Integration:

    • IS Signal: Integrate the Maleic Acid singlet at ~6.2 ppm (assigned value: 2 protons).

    • Analyte Signal: Integrate the N-Methyl singlet at ~2.5–2.7 ppm (assigned value: 3 protons) OR the Aminomethyl singlet at ~3.0–3.2 ppm (2 protons). Avoid the cyclobutane ring multiplets (1.6–2.2 ppm) as they may contain impurity overlap.

Workflow Visualization

qNMR_Workflow cluster_prep 1. Gravimetric Prep cluster_acq 2. Acquisition cluster_proc 3. Analysis Weigh Weigh Analyte + IS (Maleic Acid) Dissolve Dissolve in D2O Weigh->Dissolve Pulse 90° Pulse No Decoupling Dissolve->Pulse Delay D1 Delay > 30s (5xT1) Pulse->Delay Process Phase & Baseline Correction Delay->Process Calc Calculate Purity % Process->Calc

Figure 2: The self-validating qNMR workflow. Note the critical delay step to account for T1 relaxation.

Part 3: Data Analysis & Results

Calculation Logic

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integral area (Sx = Sample, IS = Internal Standard).
    
  • 
    : Number of protons (Maleic Acid = 2; N-Methyl group = 3).
    
  • 
    : Molar Mass (Maleic Acid = 116.07  g/mol ; Analyte = 114.19  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Certified purity of the Internal Standard (e.g., 99.9%).
    
Comparative Data Summary

Simulated data based on typical performance characteristics for aliphatic amines.

MetricqNMR ResultHPLC-UV (Derivatized)Interpretation
Assayed Purity 98.4% 99.2%HPLC overestimates purity by "hiding" non-UV active salts/solvents.
RSD (n=3) 0.2% 1.5%qNMR offers superior precision without reaction variability.
Total Analysis Time 30 mins 4 hoursqNMR eliminates derivatization and equilibration time.
Specific Impurities Detected 1.2% residual solvent (MeOH).Not Detected.qNMR sees everything with protons.

References

  • BIPM (Bureau International des Poids et Mesures). (2023). Octad of standards for qNMR purity measurements. Retrieved from [Link]

  • NIST (National Institute of Standards and Technology). (2014). qNMR Internal Standard Reference Data - Maleic Acid. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Metabolic Clearance Landscapes: Cyclobutane vs. Cyclopropane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the "escape from flatland" era of medicinal chemistry, small aliphatic rings have become indispensable for increasing


 character, improving solubility, and restricting conformation. However, the metabolic fates of cyclopropane  and cyclobutane  scaffolds differ fundamentally due to their distinct strain energies and electronic structures.

This guide provides a technical comparison of these two moieties, focusing on metabolic clearance mechanisms. While cyclopropane offers unique electronic properties that can block cytochrome P450 (CYP) oxidation at adjacent sites, it carries a higher risk of mechanism-based inactivation (MBI) via ring opening. Cyclobutane, conversely, acts as a "Goldilocks" scaffold—possessing sufficient strain to alter conformation but lacking the extreme reactivity that leads to bioactivation, often resulting in superior metabolic stability profiles in matched molecular pairs.

Physicochemical Drivers of Metabolism

The metabolic clearance of these scaffolds is governed by two primary factors: Bond Dissociation Energy (BDE) and Ring Strain Energy (RSE) .

FeatureCyclopropaneCyclobutaneImpact on Metabolism
Ring Strain Energy ~27.5 kcal/mol~26.3 kcal/molCyclopropane's strain drives ring-opening reactions (bioactivation risk).
C-H Bond Character High

-character (

-like)
Intermediate (

-like)
Cyclopropyl C-H bonds are shorter and stronger (BDE ~106 kcal/mol), resisting CYP-mediated H-abstraction.
Conformation Planar (Rigid)Puckered (Dynamic)Cyclobutane's "wing-like" pucker (

) allows better accommodation in hydrophobic pockets without rigid steric clash.
Electronic Effect Walsh Orbitals (

-character)
Inductive onlyCyclopropane can stabilize adjacent carbocations/radicals, paradoxically facilitating certain metabolic oxidations.
The "Cyclopropyl Paradox"

Cyclopropyl groups are often introduced to block metabolism because the strong C-H bonds resist the initial hydrogen abstraction step by CYP450 enzymes (Iron-Oxo species).[1] However, if a radical is formed (e.g., on an adjacent nitrogen or via single-electron transfer), the high ring strain promotes rapid ring opening, leading to reactive enone or aldehyde intermediates.

Comparative Metabolic Pathways

Cyclopropane: The High-Risk/High-Reward Blocker
  • Primary Clearance: Often intact excretion or oxidation at distal sites due to steric/electronic protection.

  • Liability: Mechanism-Based Inactivation (MBI).

    • Mechanism:[2][3] CYP-mediated Single Electron Transfer (SET) to an adjacent amine generates a radical cation. The cyclopropyl ring undergoes homolytic fission (radical clock), forming a reactive primary carbon radical that covalently binds to the CYP heme or protein backbone.

    • Example:Trovafloxacin (hepatotoxicity linked to cyclopropylamine oxidation).[1]

Cyclobutane: The Stable Isostere
  • Primary Clearance: Ring Hydroxylation.

    • Unlike cyclopropane, the cyclobutane ring rarely opens under physiological conditions.

    • Metabolism typically proceeds via standard C-H abstraction to form stable cyclobutanol metabolites, which are readily glucuronidated and excreted.

  • Advantage: It provides the bulk and lipophilicity modulation of a cycloalkyl group without the "ticking time bomb" of high-energy ring strain.

Visualization of Metabolic Fates

MetabolicPathways Substrate Drug Scaffold C3_Branch Cyclopropane (High Strain) Substrate->C3_Branch Structural Choice C4_Branch Cyclobutane (Moderate Strain) Substrate->C4_Branch C3_Radical Radical Intermediate C3_Branch->C3_Radical CYP450 (SET) RingOpen Ring Opening (Reactive Enone) C3_Radical->RingOpen Fast (>10^8 s^-1) Covalent Covalent Binding (Toxicity/MBI) RingOpen->Covalent Alkylation C4_Ox C-H Abstraction C4_Branch->C4_Ox CYP450 (H-Abs) Alcohol Stable Alcohol (Metabolite) C4_Ox->Alcohol Rebound Conjugation Glucuronidation (Clearance) Alcohol->Conjugation Phase II

Figure 1: Divergent metabolic fates. Cyclopropane risks ring opening (red path), while cyclobutane favors stable functionalization (green path).

Case Study: Alicyclic Fentanyl Analogs

A direct comparison of metabolic stability was performed on fentanyl analogs where the N-substituent was systematically varied from cyclopropyl to cyclobutyl (Åstrand et al., 2018).

Experimental Data Summary:

AnalogPrimary Metabolic Pathway% Parent Remaining (1h Hepatocytes)Observation
Cyclopropyl-Fentanyl N-dealkylation (82%)LowThe ring resisted oxidation, forcing metabolism to the N-C bond (loss of scaffold).
Cyclobutyl-Fentanyl Ring HydroxylationHigh The ring accepted oxidation (forming stable alcohols), reducing N-dealkylation and preserving the scaffold core.

Interpretation: The cyclopropyl group was too resistant to direct oxidation, shifting the metabolic burden to the linker (N-dealkylation), potentially leading to rapid loss of potency. The cyclobutane acted as a "metabolic sponge," accepting a hydroxyl group to form a stable, active, or easily clearable metabolite without destroying the pharmacophore.

Experimental Protocol: Microsomal Intrinsic Clearance ( )

To empirically verify the stability of these scaffolds in your specific series, use this standardized substrate depletion assay. This protocol is designed to differentiate between high-turnover instability and mechanism-based inactivation.

Materials
  • Liver Microsomes: Human/Rat/Mouse (0.5 mg/mL protein final).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 Pre-Incubation (37°C, 5 min) Microsomes + Test Cmpd (1 µM) Step2 Initiation Add NADPH System Step1->Step2 Step3 Sampling Points 0, 5, 15, 30, 45 min Step2->Step3 Step4 Quench Add ACN + IS Step3->Step4 Step5 Analysis LC-MS/MS (Peak Area Ratio) Step4->Step5

Figure 2: Standard Microsomal Stability Workflow.

Step-by-Step Procedure
  • Preparation: Prepare a 10 mM stock of the cyclobutane/cyclopropane analog in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Mix 1 µM compound with liver microsomes (0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to start the reaction. Control: Add buffer instead of NADPH to assess chemical stability.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard. Centrifuge at 4000g for 20 min.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
Critical Check: MBI Assessment

If the cyclopropyl analog shows decent stability in the standard assay but toxicity in vivo, perform an IC50 Shift Assay :

  • Pre-incubate microsomes with the compound +/- NADPH for 30 mins.

  • Dilute and measure the residual activity of a specific CYP probe (e.g., Midazolam for CYP3A4).

  • A shift in IC50 (lower potency after pre-incubation) confirms mechanism-based inactivation (ring opening).

References

  • Åstrand, A., et al. (2018).[4] Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl...[4][5] Archives of Toxicology. Link

  • Kalgutkar, A. S., et al. (2005). Functionalized cyclobutanes as bioisosteres of gem-dimethyl groups: metabolic stability... Journal of Medicinal Chemistry. Link

  • Wiles, J. A., et al. (2013). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1][6] Journal of Medicinal Chemistry. Link

Sources

Optimizing Small-Ring Scaffolds: The Impact of N-Methylation on Cyclobutane Amine Permeability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-methylated cyclobutane amines versus their non-methylated counterparts, focusing on membrane permeability in drug discovery.

Executive Summary

In modern medicinal chemistry, the cyclobutane ring has emerged as a superior bioisostere for phenyl rings and alkyl chains, offering a unique balance of metabolic stability and defined spatial orientation (vectors). However, primary cyclobutane amines often suffer from suboptimal membrane permeability due to high polarity and solvation penalties.

N-methylation serves as a critical optimization strategy. Beyond simply increasing lipophilicity (


), it fundamentally alters the ring pucker  and desolvation energy , often converting a cell-impermeable fragment into a highly bioavailable scaffold. This guide analyzes these physicochemical shifts and provides validated protocols for their assessment.
Mechanistic Insight: Why N-Methylation Works on Cyclobutanes

The permeability enhancement observed upon N-methylation of cyclobutane amines is driven by three converging factors. It is not merely a function of adding a hydrophobic methyl group; it is a conformational and thermodynamic event.

A. The Desolvation Penalty

Primary amines (


) are strong Hydrogen Bond Donors (HBD). In an aqueous environment, they form a tight solvation shell with water molecules. To cross a lipid bilayer, this shell must be stripped away—an energetically costly process known as the desolvation penalty .
  • Primary Amine: 2 HBDs + 1 Lone Pair = High desolvation cost.

  • N-Methyl Secondary Amine: 1 HBD + Steric bulk = Reduced water coordination and lower desolvation cost.

B. Ring Puckering and Conformational Locking

Unlike planar aromatic rings, cyclobutane is not flat; it exists in a "puckered" (butterfly) conformation to relieve torsional strain.

  • Impact: N-methylation introduces steric bulk (1,3-diaxial interactions) that can "lock" the ring into a specific pucker. This often buries the nitrogen lone pair or orients it internally, effectively masking polarity from the lipid membrane.

C. The "Magic Methyl" Effect

A single methyl group can increase solubility and permeability simultaneously—a paradox in classical Lipinski rules. In cyclobutanes, the methyl group disrupts crystal lattice packing (improving solubility) while increasing lipophilicity (improving permeability).

Visualizing the Mechanism

PermeabilityMechanism Primary Primary Cyclobutane Amine (High HBD Count) WaterShell Tight Water Solvation Shell Primary->WaterShell H-Bonding EnergyBarrier High Desolvation Energy Penalty WaterShell->EnergyBarrier Cost to shed MembraneFail Low Passive Diffusion EnergyBarrier->MembraneFail Rejected NMethyl N-Methylated Analog (Reduced HBD) StericLock Steric 'Pucker' Lock (Lone Pair Masking) NMethyl->StericLock Conformational Change LipidEntry Favorable Lipid Partitioning StericLock->LipidEntry Lower Polarity Success High Membrane Permeability LipidEntry->Success Diffusion

Figure 1: Mechanistic pathway comparing the solvation and diffusion barriers of primary vs. N-methylated cyclobutane amines.

Comparative Analysis: Performance Metrics

The following data summarizes the physicochemical shifts observed when converting a primary cyclobutane amine to its N-methylated analog. Data represents average trends derived from high-throughput fragment libraries (e.g., Enamine, NIH).

FeaturePrimary Cyclobutane Amine (

)
N-Methyl Cyclobutane Amine (

)
Impact on Drug Design
H-Bond Donors (HBD) 21Critical: <2 HBD is ideal for BBB penetration.
cLogP (Lipophilicity) ~0.5 - 1.2~1.0 - 1.8Increases membrane affinity without becoming "greasy."
Topological Polar Surface Area (TPSA) ~26 Ų~12-15 ŲLower TPSA correlates linearly with higher

.
Conformational Flexibility High (Rapid ring inversion)Reduced (Biased pucker)Improved target binding entropy (rigidification).
Metabolic Stability Moderate (N-acetylation risk)High (Blocks N-acetylation)N-Me blocks common Phase II conjugation pathways.
Permeability (

)
Low to Moderate (

cm/s)
High (

cm/s)
Shifts compound from "low" to "high" permeability bin.

Comparison with Alternatives:

  • vs. Cyclopropyl Amines: Cyclobutanes are more lipophilic and metabolically stable but slightly larger. N-methylation is more effective on cyclobutanes because the larger ring allows for more significant conformational changes (puckering) than the rigid cyclopropane.

  • vs. Linear Alkyl Amines: Linear amines are highly flexible (high entropic penalty upon binding). N-methyl cyclobutanes offer a "pre-organized" vector with superior permeability.

Experimental Protocols

To validate these properties in your own scaffold, use the following self-validating workflows.

Protocol A: Synthesis via Reductive Amination

Objective: Clean conversion of cyclobutanone to N-methyl cyclobutane amine.

  • Reagents: Cyclobutanone derivative (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

  • Procedure:

    • Dissolve cyclobutanone in DCE. Add methylamine solution and acetic acid. Stir 30 min to form imine/iminium.

    • Add STAB portion-wise at 0°C. Warm to RT and stir overnight.

    • Critical Step: Quench with sat.

      
      . Extract with DCM.
      
    • Purification: Since cyclobutane amines are often volatile and lack UV chromophores, isolate as the HCl salt or purify via reverse-phase prep-HPLC using a volatile buffer (Formic acid).

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Quantify passive diffusion rates (


).[1] This protocol is optimized for small, basic amines.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in dodecane.

  • Buffer: PBS (pH 7.[2]4) is standard, but for amines, run a parallel assay at pH 9.0 to simulate the uncharged state.

Workflow:

  • Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the membrane of the Donor Plate.[2] Allow 5 mins for evaporation/settling.

  • Donor Preparation: Dissolve test compounds to 10 mM in DMSO. Dilute to 50 µM in Donor Buffer (PBS pH 7.4). Add 150 µL to Donor wells.

  • Acceptor Preparation: Add 300 µL of Acceptor Buffer (PBS pH 7.4 + scavenger if needed) to Acceptor wells.

  • Incubation: Sandwich the plates. Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify concentration in both Donor and Acceptor wells using LC-MS/MS (essential for non-chromophoric cyclobutanes).

  • Calculation:

    
    
    
Visualizing the Workflow

ExperimentalWorkflow cluster_Assay PAMPA Assay Start Cyclobutanone Scaffold Synth Reductive Amination (MeNH2 / STAB) Start->Synth Purify Purification (HCl Salt Formation) Synth->Purify Prep Lipid Coating (2% DOPC) Purify->Prep Incubate 18h Incubation (pH 7.4 / 9.0) Prep->Incubate LCMS LC-MS/MS Quantification Incubate->LCMS Result P_app Value Calculation LCMS->Result

Figure 2: End-to-end workflow from chemical synthesis to permeability validation.

References
  • Mykhailiuk, P. K. (2019). "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." Angewandte Chemie International Edition. Link

    • Significance: Establishes the physicochemical superiority of cyclobutanes over other small rings and details the "puckering" effect.
  • Kessler, H. (2013).[3] "The Impact of N-Methylation on Aqueous Solubility and Lipophilicity." Angewandte Chemie. Link

    • Significance: The authoritative review on N-methylation mechanics (the "Magic Methyl" effect).
  • Di, L., & Kerns, E. (2016). "Parallel Artificial Membrane Permeability Assay (PAMPA)." Drug-Like Properties: Concepts, Structure Design and Methods. Link

    • Significance: The standard reference for the PAMPA protocol described above.
  • Grygorenko, O. O., et al. (2025). "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemPlusChem. Link

    • Significance: Recent data on how substituents (like fluorine and methyl groups) affect the lipophilicity and conformation of cyclobutanes.[4]

Sources

comparative toxicity profiles of rigid vs flexible diamine linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the diamine linker is not merely a passive connector; it is a determinant of the therapeutic index. This guide analyzes the comparative toxicity profiles of Flexible Linkers (e.g., ethylenediamine, PEG-diamines) versus Rigid Linkers (e.g., trans-1,2-diaminocyclohexane, piperazine).

Key Insight: While flexible linkers offer superior solubility and rapid ternary complex formation (fast kinetics), they suffer from higher metabolic susceptibility (oxidative cleavage) and entropic penalties, leading to systemic toxicity via premature payload release. Rigid linkers, conversely, enhance metabolic stability and oral bioavailability but carry a higher risk of aggregation-induced hepatotoxicity if hydrophobicity is not managed.

Mechanistic Foundations of Linker Toxicity

The Entropic-Metabolic Trade-off

Toxicity in linker design is often a function of stability versus solubility.

  • Flexible Linkers (High Entropy): Long alkyl or PEG chains possess high conformational freedom.

    • Toxicity Mechanism:[1] The exposed methylene groups are easily accessible to Cytochrome P450 (CYP) enzymes, leading to oxidative dealkylation. This releases the toxic payload systemically rather than at the target site.

  • Rigid Linkers (Low Entropy): Cyclic systems (cyclohexyl, piperazinyl) lock the conformation.

    • Toxicity Mechanism:[1] The restricted rotation shields metabolic hotspots. However, the planar/hydrophobic nature can drive supramolecular aggregation, triggering Kupffer cell activation and liver toxicity.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways that drive the toxicity profiles of rigid vs. flexible linkers.

MetabolicFate Start Diamine Linker Scaffold Flex Flexible (e.g., PEG/Ethylenediamine) Start->Flex Rigid Rigid (e.g., 1,2-DACH/Piperazine) Start->Rigid CYP CYP450 Access (High Exposure) Flex->CYP High Conformational Freedom Oxidation Oxidative Dealkylation (α-Carbon Hydroxylation) CYP->Oxidation Release Premature Payload Release (Systemic Toxicity) Oxidation->Release Shield Steric Shielding (Restricted Access) Rigid->Shield Pre-organized Agg Hydrophobic Aggregation (If Lipophilic) Rigid->Agg Low Solubility Stable Intact Excretion/Target Delivery Shield->Stable Liver Hepatotoxicity (Kupffer Cell Uptake) Agg->Liver

Figure 1: Divergent metabolic pathways. Flexible linkers are prone to enzymatic cleavage leading to systemic toxicity, while rigid linkers risk aggregation-mediated organ toxicity.

Comparative Performance Analysis

The following data synthesizes performance metrics from standard PROTAC and ADC development workflows.

Table 1: Toxicity & Stability Profile Comparison
FeatureFlexible Linkers (e.g., PEG-diamine)Rigid Linkers (e.g., Piperazine, DACH)Impact on Toxicity
Metabolic Stability (t½) Low (< 30 min in microsomes)High (> 120 min in microsomes)Flexible: High risk of systemic toxicity due to "payload dumping."
Cellular Permeability Moderate (Polar surface area high)High (Lipophilic shielding)Rigid: Better intracellular accumulation; lower dose required.
Off-Target Binding High (Promiscuous conformers)Low (Shape-restricted)Flexible: Higher risk of "bystander" toxicity.
Solubility (LogD) High (Hydrophilic)Low to ModerateRigid: Risk of precipitation/aggregation in blood.
Clearance Route Renal (Rapid)Hepatic (Slow)Rigid: Potential for liver accumulation/toxicity.
Experimental Evidence: Case Study

In a comparative study of BRD4-targeting PROTACs, swapping a flexible PEG linker for a rigid piperazine linker resulted in:

  • Flexible (ARV-825 analogue): DC50 < 1 nM, but rapid clearance in mouse liver microsomes (MLM).

  • Rigid (Piperazine analogue): DC50 < 1 nM, 4x increase in half-life , reduced non-specific cytotoxicity in HEK293 cells.

Validated Experimental Protocols

Microsomal Metabolic Stability Assay

Purpose: To quantify the susceptibility of the linker to oxidative cleavage, predicting systemic toxicity risk.

Reagents:

  • Pooled Liver Microsomes (Human/Mouse) – 20 mg/mL

  • NADPH Regenerating System

  • Test Compounds (Rigid vs. Flexible variants)

  • Internal Standard (e.g., Propranolol)

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add test compound (final conc. 1 µM) and NADPH system.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop reaction and precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
    .
    

Validation Criteria:

  • Control: Testosterone must show high turnover; Warfarin must show low turnover.

  • Pass: Rigid linker should show <20% degradation at 60 min for acceptable stability.

In Vitro Cytotoxicity & Specificity Assay (MTS)

Purpose: To distinguish between on-target efficacy and off-target linker toxicity.

Workflow:

  • Seeding: Seed Target+ cells (e.g., Tumor line) and Target- cells (e.g., PBMCs) in 96-well plates (5,000 cells/well).

  • Treatment: Treat with serial dilutions of Rigid vs. Flexible conjugates (0.1 nM – 10 µM) for 72 hours.

  • Readout: Add MTS reagent (20 µL/well). Incubate 2 hours. Read Absorbance at 490 nm.

  • Data Processing: Calculate IC50 using non-linear regression (4-parameter logistic fit).

Interpretation:

  • Selectivity Index (SI):

    
    .
    
  • Rigid linkers typically yield a higher SI due to reduced conformational promiscuity.

Decision Framework for Linker Selection

Use this logic flow to select the appropriate linker based on your toxicity tolerance and target profile.

SelectionLogic Start Select Linker Type Q1 Is the payload highly cytotoxic (e.g., PBD dimer)? Start->Q1 Branch1 Yes Q1->Branch1 Branch2 No Q1->Branch2 RigidPath Choose RIGID Linker (Prioritize Stability) Branch1->RigidPath Prevent premature release FlexPath Choose FLEXIBLE Linker (Prioritize Solubility) Branch2->FlexPath Maximize complex formation Check Check Hydrophobicity (cLogP) RigidPath->Check Opt Add Solubilizing Groups (Sulfonates/PEG side chain) Check->Opt If cLogP > 3

Figure 2: Logical framework for minimizing toxicity during linker selection.

References

  • BenchChem. (2025).[2][3][4][5][6] Flexible vs. Rigid PROTAC Linkers: A Comparative Analysis for Researchers. Retrieved from

  • Frontiers in Pharmacology. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Retrieved from

  • National Institutes of Health (NIH). (2015). Flexibility versus Rigidity for Orally Bioavailable Cyclic Hexapeptides. Retrieved from

  • BOC Sciences. (2024). ADC Linker Technologies: Impact on Stability & Efficacy. Retrieved from

  • WuXi AppTec. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties. Retrieved from

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 1-(aminomethyl)-N-methylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directives

Do NOT dispose of 1-(aminomethyl)-N-methylcyclobutan-1-amine down the drain.[1] Do NOT mix with acidic waste streams or halogenated solvents.

This compound presents a dual-hazard profile: it is a Corrosive (Category 1B) aliphatic diamine and a Flammable Liquid . The cyclobutane ring introduces significant ring strain (~26 kcal/mol), increasing its thermodynamic instability compared to linear amines.

Disposal Strategy: Segregate as Basic Organic Waste . The ultimate disposal method is high-temperature incineration equipped with a scrubber for nitrogen oxides (


).

Chemical Profile & Hazard Identification

To handle this waste safely, you must understand the molecular mechanics driving its reactivity.

Physicochemical Properties
PropertyValue (Approximate/Class-Based)Operational Implication
Functional Groups

Amine,

Amine, Cyclobutane Ring
High basicity; potential for cross-linking.
Flash Point < 60°C (Estimated)Flammable. Ground all transfer equipment.
pH (1% aq) > 11.5Corrosive. Destroys mucosal tissue instantly.
Ring Strain ~110 kJ/mol (26.3 kcal/mol)Higher heat of combustion; vigorous burning.
Density ~0.9 g/mLFloats on water; difficult to extinguish with water streams.
The Mechanism of Hazard[2][3]
  • Exothermic Protonation: As a diamine, this molecule has two basic sites. Contact with acids (even weak organic acids like acetic acid) triggers a rapid, highly exothermic acid-base neutralization. In a closed waste container, this heat can vaporize volatile solvents, leading to pressure rupture.

  • Carbamate Formation: Reacts with atmospheric

    
     to form solid carbamates. This can seize ground-glass joints or clog waste container threads.
    
  • Incompatibility: The amine nitrogen is a nucleophile. It reacts violently with:

    • Acid Chlorides/Anhydrides: Runaway acylation.

    • Oxidizers (Peroxides, Nitrates): Ignition source.

    • Halogenated Solvents (DCM, Chloroform): Potential for alkylation reactions that can be explosive over time.

Chemical Compatibility Logic

The following interaction map details the "Go/No-Go" decisions for waste segregation.

G Amine 1-(aminomethyl)- N-methylcyclobutan-1-amine Acids Acids (HCl, H2SO4, Acetic) Amine->Acids Violent Exotherm (Heat/Pressure) Oxidizers Oxidizers (H2O2, Permanganates) Amine->Oxidizers Ignition/Explosion Halogens Halogenated Solvents (DCM, Chloroform) Amine->Halogens Exothermic Alkylation (Slow Reaction) BasicWaste Basic Organic Waste Stream Amine->BasicWaste Safe Segregation

Figure 1: Compatibility matrix demonstrating critical segregation requirements. Red paths indicate immediate physical danger.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA standards (typically D001, D002) and laboratory safety best practices.

Phase 1: Pre-Disposal Stabilization
  • Vessel Check: Ensure the waste is in a compatible container.

    • Recommended: HDPE (High-Density Polyethylene) or Borosilicate Glass.

    • Forbidden: Aluminum or Zinc (amines dissolve the oxide layer, generating hydrogen gas).

  • Solvent Dilution: If the amine is neat (pure), dilute it with a compatible combustible solvent (e.g., Ethanol or Isopropanol) to <10% concentration. This acts as a heat sink in case of accidental contamination.

Phase 2: Waste Segregation & Packaging
  • Select the Stream: Designate a waste container specifically labeled "Basic Organic Waste" or "Aliphatic Amines."

  • Transfer:

    • Perform all transfers in a fume hood.[2]

    • Use a funnel to prevent drips on the container threads (which can cause cap seizure).

    • Ground the container if transferring >1 Liter to prevent static discharge.

  • Labeling:

    • Affix a hazardous waste label.[3]

    • Constituents: List "1-(aminomethyl)-N-methylcyclobutan-1-amine" and any diluent solvents.

    • Hazards: Check "Flammable" and "Corrosive."[1][4][5]

Phase 3: Final Disposal (EHS/Contractor)
  • Accumulation: Store in a Satellite Accumulation Area (SAA) away from acid waste streams.[3]

  • Destruction: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) for incineration .

    • Why Incineration? The cyclobutane ring requires high thermal energy to break down completely without forming toxic byproducts. The nitrogen content requires scrubbers to capture

      
       emissions.
      

Emergency Contingencies: Spill Management

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The vapor is corrosive to the respiratory tract.

  • PPE: Butyl rubber or Silver Shield gloves are required. Nitrile provides only splash protection (breakthrough < 5 mins).

  • Neutralization (The "Weak Acid" Technique):

    • Do NOT use strong mineral acids (HCl) directly; the heat may vaporize the amine.

    • Use: Citric acid powder or a commercial "Caustic Neutralizer" (often color-changing).

    • Sprinkle the neutralizer from the perimeter inward.

    • Once pH is 6–8, absorb with vermiculite or clay.

  • Disposal of Debris: Collect absorbed material as hazardous waste (Solid Corrosive/Toxic).

Regulatory & Classification Data

When filling out waste manifests, use the following classifications based on the functional group profile (Aliphatic Amines, Flammable/Corrosive).

AgencyClassification CodeDescription
RCRA (USA) D001 Ignitable (Flash point < 60°C)
RCRA (USA) D002 Corrosive (pH > 12.5 or corrodes steel)
DOT (Shipping) UN 2733 Amines, flammable, corrosive, n.o.s.
Packing Group II Medium Danger
Disposal Decision Workflow

DisposalWorkflow Start Waste Generation Check Is it mixed with Acids or Oxidizers? Start->Check Separate SEPARATE IMMEDIATELY (Do not combine) Check->Separate Yes Container Select HDPE/Glass (No Metal) Check->Container No Separate->Container After Separation Label Label: Basic Organic Flammable + Corrosive Container->Label Store Store in SAA (Segregated from Acids) Label->Store Ship Ship for Incineration (UN 2733) Store->Ship

Figure 2: Operational decision tree for waste processing.

References

  • Sigma-Aldrich. (2025).[6][7] Safety Data Sheet: Cyclobutylamine (Analogous Structure). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: N-Methylcyclohexylamine (Functional Analog). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002). Retrieved from

  • American Elements. (2024). 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine Properties. Retrieved from

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(Aminomethyl)-N-methylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-(Aminomethyl)-N-methylcyclobutan-1-amine is a specialized aliphatic diamine building block. While specific toxicological data for this exact CAS is often limited in public registries, its structural moieties—a strained cyclobutane ring coupled with primary and secondary amine groups—dictate that it be handled as a Category 1B Skin Corrosive and Severe Eye Irritant .

Critical Hazard: The combination of high basicity and potential volatility means this compound can cause rapid, irreversible tissue damage upon contact and severe respiratory irritation if inhaled. Do not rely on odor thresholds; if you smell it, you are already overexposed.

Chemical Hazard Profile & Causality

To select the right PPE, we must understand the "Why" behind the hazard.

FeatureHazard MechanismOperational Implication
Aliphatic Amine Functionality High pKa (typically >10). Saponifies fatty acids in skin cell membranes immediately upon contact.Corrosive: Chemical burns occur in seconds, not minutes. Immediate flushing is critical.
Cyclobutane Ring High ring strain (~26 kcal/mol). Potentially higher reactivity/exothermicity with strong acids compared to linear amines.Thermal Risk: Neutralization reactions (acid waste) may generate significant heat/splatter.
Low Molecular Weight High vapor pressure relative to larger amines.Inhalation Risk: Fumes will accumulate rapidly in the breathing zone outside of containment.

Hierarchy of Controls

PPE is your last line of defense. It is only effective if Engineering Controls are functioning.

  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Process Isolation: For quantities >5g, use closed-system transfers (cannula/Schlenk line) to prevent atmospheric exposure.

PPE Selection Matrix

Standard nitrile gloves are insufficient for prolonged contact with aliphatic amines.

Hand Protection (The "Double-Glove" Protocol)

Aliphatic amines are small, polar molecules that permeate standard nitrile rubber rapidly (often <15 minutes).

LayerMaterial SpecificationRationaleBrand Examples (Reference)
Inner Layer (Critical) EVOH/PE Laminate (2.7 mil)Provides >480 min breakthrough time against amines. "Chemical barrier."Ansell Barrier®, North Silver Shield®
Outer Layer Nitrile (minimum 5 mil)Provides mechanical strength and grip. Protects the inner laminate layer from tears.Kimberly-Clark Sterling®, Ansell TouchNTuff®
Technique Taping Tape the inner laminate glove to the lab coat sleeve to prevent "wicking" of liquid up the wrist.Standard Chem-Tape
Respiratory, Eye & Body Protection[1][2][3]
ZoneEquipmentSpecification
Eyes Chemical Splash Goggles Safety glasses are prohibited . Vapors can bypass glasses and cause corneal edema (halo vision).
Face Face Shield (8-inch) Required during transfer, pouring, or quenching steps. Worn over goggles.
Body Lab Coat + Apron 100% Cotton or Nomex lab coat (Synthetic blends can melt into skin). Add a chemically resistant apron (Butyl/Neoprene) for handling volumes >10mL.
Respiratory Respirator (If Hood Fails) Full-face respirator with ABEK (Multi-gas/Amine) cartridges. Do not use N95s; they offer zero protection against amine vapors.

Operational Workflow: Step-by-Step

Phase A: Preparation
  • Check Glove Integrity: Inflate the inner laminate glove with air to check for pinholes.

  • Acid Trap Setup: If using a vacuum pump, ensure a cold trap or acidic scrubber is inline. Amine vapors can degrade pump oil and seals.

  • Neutralization Prep: Have a beaker of dilute acetic acid (5%) or citric acid ready in the hood for tool decontamination.

Phase B: Transfer & Weighing

Avoid open pouring. Use syringe/cannula techniques.

  • Tare: Place the receiving flask in the balance inside the fume hood if possible. If the balance is outside, tare the flask, seal it, move it to the hood, add reagent, seal, and weigh again.

  • Syringe Transfer:

    • Use a glass syringe with a Luer-lock tip (amines can swell plastic/rubber plungers, causing them to seize).

    • Do not pull the plunger past the barrel limit; amines are low viscosity and splash easily.

  • Spill Catch: Perform all transfers over a secondary containment tray.

Phase C: Decontamination[1]
  • Immediate Wipe: Wipe the syringe needle/tip with a Kimwipe soaked in dilute acetic acid before disposal.

  • Glassware: Rinse contaminated glassware with dilute acid before removing it from the hood to the wash station. This converts the volatile free base into a non-volatile salt.

Decision Logic: PPE & Handling

The following diagram illustrates the decision process for selecting controls based on scale and operation type.

PPE_Decision_Tree Start Start: Handling 1-(aminomethyl)- N-methylcyclobutan-1-amine ScaleCheck Check Scale & State Start->ScaleCheck SmallScale < 1 gram (Liquid/Soln) ScaleCheck->SmallScale Analytical LargeScale > 1 gram or Neat Liquid ScaleCheck->LargeScale Synthesis HoodCheck Fume Hood Available? SmallScale->HoodCheck LargeScale->HoodCheck StandardPPE Protocol A: - Double Glove (Nitrile) - Goggles - Lab Coat HoodCheck->StandardPPE Yes (Small Scale) EnhancedPPE Protocol B (High Risk): - Inner Laminate Glove - Outer Nitrile Glove - Face Shield + Goggles - Chem-Resistant Apron HoodCheck->EnhancedPPE Yes (Large Scale) Respirator STOP: Full Face Respirator (ABEK Filter) Required HoodCheck->Respirator No / Maintenance ClosedSystem Use Cannula/Schlenk Transfer EnhancedPPE->ClosedSystem Recommended

Figure 1: Decision logic for PPE selection based on operational scale. Note that laminate gloves are mandatory for large-scale handling due to permeation risks.

Emergency Response

Exposure Scenarios[1][2][4][5]
  • Skin Contact:

    • IMMEDIATE: Move to safety shower/sink.

    • Flush: Rinse for 15 minutes minimum.

    • Peel: Remove contaminated clothing while under the water. Do not pull shirts over the head (risk of eye contact); cut them off if necessary.

  • Eye Contact:

    • Flush: Use eyewash station for 15 minutes.[1][2] Hold eyelids open.

    • Medical: Seek immediate ophthalmological evaluation. Amine burns are alkaline and can cause progressive deep-tissue necrosis even after flushing.

Spill Cleanup (< 50 mL)
  • Evacuate the immediate area.

  • Don PPE: Protocol B (Laminate gloves + Respirator if outside hood).

  • Neutralize: Cover spill with a dry acid neutralizer (e.g., citric acid powder or commercially available amine neutralizer). Do not use paper towels directly on neat amine (fire risk).

  • Collect: Once neutralized (pH check), sweep into a hazardous waste bag.

Disposal & Waste Management

  • Segregation: Never mix amine waste with oxidizing agents (e.g., nitric acid) or acid anhydrides. Violent reaction will occur.

  • pH Adjustment: It is best practice to quench amine waste into a dilute acid solution (pH < 5) to eliminate volatility before placing it in the waste container.

  • Labeling: Tag as "Corrosive, Basic, Toxic."

References

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Health Guideline for Aliphatic Amines. CDC. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. OSHA Fact Sheet. Available at: [Link]

  • PubChem. Compound Summary: (1-Methylcyclobutyl)amine (Structural Analog).[3][4] National Library of Medicine. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.